2-Bromo-6-fluoro-4-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVECFWRRZNGQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650220 | |
| Record name | 2-Bromo-6-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18349-09-2 | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18349-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylaniline (CAS No: 202865-77-8): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, halogenated anilines serve as indispensable synthons, offering a versatile platform for the construction of complex molecular architectures. Their unique electronic properties and reactivity patterns allow for precise modulation of physicochemical and pharmacokinetic profiles of target molecules. Among these, 2-Bromo-6-fluoro-4-methylaniline, identified by its CAS number 202865-77-8, has emerged as a particularly valuable intermediate.[1][2][3] Its trifunctionalized aromatic core, featuring strategically positioned bromo, fluoro, and methyl groups, provides medicinal chemists with multiple handles for derivatization, making it a sought-after component in the synthesis of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective utilization in synthesis.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 202865-77-8 | [2][3] |
| Molecular Formula | C₇H₇BrFN | [2][3] |
| Molecular Weight | 204.04 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 32-36 °C | [2] |
| Boiling Point (Predicted) | 248.9 ± 35.0 °C | |
| Density (Predicted) | 1.589 ± 0.06 g/cm³ | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
Spectroscopic Signature
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected analytical data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amine groups. A representative spectrum would show two doublets of doublets in the aromatic region, a singlet for the methyl protons, and a broad singlet for the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon atoms attached to the electronegative fluorine and bromine atoms showing characteristic shifts and coupling patterns.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Synthesis and Mechanistic Insights: The Regioselective Bromination of 4-Fluoro-2-methylaniline
The synthesis of this compound is a prime example of regioselective electrophilic aromatic substitution, a cornerstone of synthetic organic chemistry. A common and efficient method involves the direct bromination of 4-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) as the brominating agent.[4]
The Causality of Regioselectivity
The outcome of this reaction is governed by the directing effects of the substituents already present on the aniline ring: the amino (-NH₂), methyl (-CH₃), and fluoro (-F) groups.
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the ring via a +M (mesomeric) effect.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through inductive effects (+I) and hyperconjugation.
-
Fluoro Group (-F): Halogens are a unique case. They are deactivating via the inductive effect (-I) but are ortho-, para-directing due to their ability to donate a lone pair of electrons via the mesomeric effect (+M).
In the electrophilic bromination of 4-fluoro-2-methylaniline, the powerful ortho-directing influence of the amino group is the dominant factor. The position ortho to the amine and meta to the methyl group is where the bromine atom is selectively introduced.
}
Mechanism of Regioselective Bromination.Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction monitoring, workup, purification, and characterization.
Materials and Equipment:
-
4-Fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
5% Hydrochloric acid solution
-
Aqueous potassium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).
-
Bromination: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF. Add this solution dropwise to the aniline solution at a controlled temperature of 20°C.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water, brine, and ethyl acetate. Shake well and separate the layers. Extract the aqueous phase multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient as the eluent.
-
Characterization and Yield Calculation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. A typical yield for this reaction is around 77%.[4] Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
}
Experimental Workflow for Synthesis.Applications in Drug Development
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapies. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties. The fluorine atom can enhance metabolic stability and binding affinity, while the aniline nitrogen provides a key site for amide bond formation or further functionalization.
This intermediate has been identified as a key component in the synthesis of:
-
PARP-1 Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] this compound can be utilized in the synthesis of complex heterocyclic cores found in many PARP inhibitors.
-
Glucocorticoid Receptor Modulators (GRMs): These compounds are being investigated for their potential to treat inflammatory diseases with fewer side effects than traditional corticosteroids.[6][7] The structural features of this compound are suitable for incorporation into the scaffolds of selective GRMs.
The use of this aniline derivative allows for the systematic exploration of the chemical space around a pharmacophore, enabling the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Classification: It is classified as an acute toxicant (oral) and a skin/eye irritant.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. When handling the solid, a dust mask (e.g., N95) is recommended.[2]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of next-generation therapeutics. For researchers and scientists in drug development, a deep understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in creating novel and effective medicines. The methodologies and insights presented in this guide are intended to provide a solid foundation for the safe and efficient application of this versatile building block in the laboratory and beyond.
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- Good Price CAS:202865-77-8 | 2-Bromo-4-fluoro-6-methylaniline for Sale - Quot
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- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
- WO2000066522A1 - Glucocorticoid receptor modulators.
- TW200409749A - Modulators of the glucocorticoid receptor.
- US20190177325A1 - Process for preparing a parp inhibitor, crystalline forms, and uses thereof.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Recent advances in the development of novel glucocorticoid receptor modul
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- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline core, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry, agrochemical research, and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its effective use in research and development.
Molecular Structure and Identification
The structural integrity of a chemical compound is the foundation of its physical and chemical behavior. The molecular structure of this compound is depicted below, and its key identifiers are summarized for unambiguous recognition.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18349-09-2[1] |
| Molecular Formula | C₇H₇BrFN[2] |
| Molecular Weight | 204.04 g/mol [2] |
| Canonical SMILES | CC1=CC(=C(C(=C1)F)N)Br |
| InChI Key | VTWSBILIFIFEFG-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in various chemical reactions. A summary of its key physicochemical data is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 32-36 °C | |
| Boiling Point | 248.9 ± 35.0 °C (Predicted) | |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | >110 °C (>230 °F) - closed cup |
Solubility Profile
The solubility of a compound is a determining factor in the choice of solvent for reactions, purification, and analysis. This compound exhibits the following solubility characteristics:
-
Water : Almost insoluble.
-
Organic Solvents : Soluble in common organic solvents such as ethanol, ether, acetone, and dichloromethane.[3] A detailed quantitative solubility study in a broader range of solvents has not been extensively reported in the literature.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following section details the available spectral data for this compound and related compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of a related compound, 2-bromo-4-fluoroaniline, in CDCl₃ shows aromatic protons in the range of δ 6.62-6.89 ppm and the amine protons as a singlet at δ 3.60 ppm.[4]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For the analogous 2-bromo-4-fluoroaniline, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 115.69 (d, J= 22.4 Hz), 116.10 (d, J= 7.6 Hz), 142.57 (d, J= 2.0 Hz), and 156.38 (d, J= 235.2 Hz).[4] The characteristic carbon-fluorine coupling is a key feature in the spectra of fluorinated aromatic compounds.
¹⁹F NMR Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and C-F and C-Br stretching (in the fingerprint region below 1300 cm⁻¹). A detailed experimental and theoretical vibrational analysis of the related 2-bromo-4-methylaniline has been reported, which can serve as a valuable reference for spectral interpretation.[7]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)[2]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. The presence of three different functional groups at specific positions on the aromatic ring allows for a wide range of selective chemical transformations.
-
Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under specific conditions, providing a route to other substituted anilines.
-
Derivatization of the Amino Group: The primary amine functionality can be easily acylated, alkylated, or diazotized to introduce a wide array of other functional groups.
These synthetic handles make this compound a valuable precursor for the synthesis of complex molecules with potential applications in:
-
Pharmaceuticals: As a building block for the synthesis of biologically active compounds.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Materials Science: For the synthesis of functional dyes, polymers, and other advanced materials.
Conclusion
This compound is a chemical intermediate with a unique combination of functional groups that make it a valuable tool for synthetic chemists. This guide has provided a detailed overview of its physical properties, spectroscopic characteristics, safety and handling procedures, and potential applications. A thorough understanding of these properties is essential for its safe and effective utilization in the laboratory and for the advancement of research in various scientific disciplines.
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An In-Depth Technical Guide to 2-Bromo-6-fluoro-4-methylaniline (CAS: 18349-09-2) for Advanced Research and Drug Development
Executive Summary
2-Bromo-6-fluoro-4-methylaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strategic placement of bromine, fluorine, and methyl groups on the aniline scaffold provides a unique combination of reactivity and physicochemical properties, making it a sought-after intermediate for the development of complex pharmaceutical agents and advanced materials. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol with mechanistic rationale, its applications in drug discovery, and essential safety protocols for laboratory and industrial settings. The core value of this molecule lies in the orthogonal reactivity of its functional groups: the bromine atom acts as a key handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in target protein interactions.
Physicochemical and Structural Profile
The precise identity and properties of this compound are foundational to its application. All quantitative data are summarized in the table below for clarity and rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| CAS Number | 18349-09-2 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Purity | Typically ≥97% | [2] |
| SMILES | NC1=C(F)C=C(C)C=C1Br | [1] |
| InChI Key | QVECFWRRZNGQDO-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound requires precise control over the regioselectivity of the bromination reaction on the electron-rich aniline ring. The presence of the activating amino and methyl groups, along with the deactivating but ortho-, para-directing fluoro group, presents a unique regiochemical challenge.
Strategic Approach: Electrophilic Aromatic Substitution
The most direct and common approach is the electrophilic bromination of a suitable precursor. The key to success is selecting a starting material where the existing substituents direct the incoming electrophile (bromine) to the desired position. Starting with 2-fluoro-4-methylaniline is a logical choice. The strongly activating amino group is the primary director; however, its ortho positions are sterically hindered by the fluorine atom and kinetically available for substitution.
Detailed Experimental Protocol
This protocol describes a representative synthesis via direct bromination using a mild and selective brominating agent.
Objective: To synthesize this compound from 2-fluoro-4-methylaniline.
Materials:
-
2-fluoro-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-methylaniline (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Rationale: DMF is an excellent polar aprotic solvent for this reaction. Cooling to 0 °C is critical to control the reaction rate and minimize the formation of undesired poly-brominated side products.
-
-
Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: NBS is a milder and more selective source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂), which enhances regioselectivity.[4] A slight excess ensures complete consumption of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate. Add saturated NaHCO₃ solution to neutralize any acidic byproducts.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: The aqueous washes remove the DMF solvent and water-soluble byproducts like succinimide. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.
-
Rationale: Chromatography is essential to separate the desired product from any remaining starting material, regioisomers, or poly-brominated impurities.
-
-
Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated anilines are cornerstone building blocks in pharmaceutical development.[5] The specific arrangement of substituents in this compound offers distinct advantages for drug designers.
The Strategic Role of Halogen Atoms
-
Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[6] It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and alter pKa values of nearby functional groups.[6]
-
Bromine: The bromine atom serves as an exceptionally versatile "synthetic handle." It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[5] This allows for the efficient and modular construction of complex molecular architectures from the aniline core. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-protein binding affinity.[7][8]
A Scaffold for Diverse Therapeutic Targets
This building block is a precursor to scaffolds found in a variety of drug classes. The aniline nitrogen can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. Aniline derivatives are recognized as potential antimicrobial agents and are present in approved antibiotics.[9]
Logical Application Diagram
Caption: Role of the compound in medicinal chemistry workflows.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all personnel must be familiar with its safety data sheet (SDS).
Hazard Identification:
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10][11]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[11]
-
-
Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep in a dark place under an inert atmosphere.[2]
Conclusion
This compound is a key chemical intermediate whose value is derived from its unique trifunctionalized structure. It provides medicinal chemists with a robust platform for generating novel and complex molecules through well-established synthetic transformations. A thorough understanding of its properties, synthesis, and handling requirements is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.
References
Click to expand
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC, NIH. [Link]
- Bromin
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
- Preparation method of 2-bromo-6-fluoroaniline.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect. [Link]
- Preparation method of 2-bromo-6-fluoroaniline.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]
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A Multi-Modal Analytical Approach to the Structural Elucidation of 2-Bromo-6-fluoro-4-methylaniline
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative
2-Bromo-6-fluoro-4-methylaniline (CAS No: 18349-09-2) is a substituted aniline derivative that serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1] Its empirical formula, C₇H₇BrFN, and molecular weight of approximately 204.04 g/mol , describe its atomic composition but reveal nothing of its architecture. The precise arrangement of the bromo, fluoro, methyl, and amino groups on the aniline ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a prerequisite for its effective application in any research or development pipeline.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for determining the structure of this compound. As Senior Application Scientists, we understand that true analytical confidence comes not from a single measurement, but from a symphony of complementary techniques. Each method described herein serves as a cross-validation point for the others, creating a self-validating system that moves from foundational properties to the definitive three-dimensional structure. We will explore not just the how of the protocols, but the critical why behind each experimental choice, providing a robust framework for absolute structural confirmation.[2]
Part 1: Foundational Analysis: Confirming Molecular Identity and Purity
Before delving into complex structural details, we must first confirm the compound's molecular weight and assess its purity. This foundational step prevents the misinterpretation of data arising from contaminants or incorrect starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for this initial assessment, given the compound's expected volatility.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The choice of GC-MS is deliberate. Gas chromatography is exceptionally well-suited for separating thermally stable, volatile organic molecules like substituted anilines.[2] When coupled to a mass spectrometer, it provides two critical pieces of information in a single run: the retention time (a measure of purity) and the mass-to-charge ratio (which confirms the molecular weight). The mass spectrum of a bromine-containing compound is particularly informative, offering an immediate, unequivocal confirmation of the halogen's presence.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the prepared solution into the GC inlet.
-
Instrumentation & Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Initiate at 70 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: 40-300 m/z.
-
Expected Results & Interpretation: The analysis should yield a primary peak at a specific retention time. The mass spectrum associated with this peak is the key identifier. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[4] This isotopic signature is a definitive indicator of a single bromine atom.[4]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₇BrFN | Based on synthesis precursors. |
| Molecular Weight | 204.04 g/mol | Sum of atomic weights.[5] |
| [M]⁺ Peak (with ⁷⁹Br) | ~203.98 m/z | Calculated monoisotopic mass. |
| [M+2]⁺ Peak (with ⁸¹Br) | ~205.98 m/z | Calculated monoisotopic mass. |
| [M]⁺ / [M+2]⁺ Ratio | ~1:1 | Characteristic isotopic abundance of Bromine.[4] |
Trustworthiness: The observation of the M/M+2 doublet with near-equal intensity provides an internal, self-validating piece of evidence. It strongly supports the elemental composition and is a cornerstone of our initial identification.
Caption: Workflow for initial purity and molecular weight confirmation.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
With the molecular weight confirmed, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for this purpose, providing a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[6]
Expertise & Experience: Aniline derivatives have highly characteristic IR spectra.[7] We anticipate specific absorption bands corresponding to the amine (N-H), the aromatic ring (C=C and C-H), and the carbon-halogen bonds (C-F and C-Br). The presence and position of these bands provide robust, corroborating evidence for the proposed structure.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.
Expected Results & Interpretation: The resulting spectrum should display a series of absorption bands characteristic of the molecule's functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Confirms the presence of a primary amine (-NH₂). |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |
| Aromatic C=C Stretch | 1500 - 1600 | Further confirmation of the aromatic core. |
| C-N Stretch | 1250 - 1350 | Evidence for the bond between the ring and the amino group. |
| C-F Stretch | 1000 - 1400 (strong) | A strong, often complex band confirming the C-F bond.[8] |
| C-Br Stretch | 500 - 600 | Confirms the presence of the C-Br bond.[8] |
Trustworthiness: The simultaneous observation of the primary amine stretches, aromatic ring vibrations, and the strong carbon-halogen stretches creates a highly reliable functional group profile. This profile, when consistent with the molecular weight from MS, builds a strong case for the proposed structure before we even begin to map atomic connectivity.
Part 3: Definitive Connectivity Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. It allows us to map the carbon-hydrogen framework, and through scalar coupling, determine the precise connectivity of the atoms. For a polysubstituted aromatic ring like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Expertise & Experience: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of the hydrogen atoms. For this compound, we expect distinct signals for the methyl, amine, and aromatic protons. The coupling patterns (splitting) in the aromatic region are particularly diagnostic, revealing which protons are adjacent and how they are influenced by the neighboring fluorine atom.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Collect at least 16 scans.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.
Expected Results & Interpretation: Based on published data for this compound, the following signals are expected.[9]
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |
| Ar-H (Position 5) | ~7.16 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8.3, ⁴J(H-H) ≈ 2.9 | This proton is ortho to the fluorine, resulting in a large ³J coupling. It is also meta to the other aromatic proton, giving a smaller ⁴J coupling. |
| Ar-H (Position 3) | ~6.91 | Doublet of Doublets (dd) | ³J(H-F) ≈ 9.3, ⁴J(H-H) ≈ 2.9 | This proton is meta to the fluorine, resulting in a different J(H-F) coupling. It is meta to the other aromatic proton, sharing the same ⁴J(H-H) coupling. |
| -NH₂ (Amine) | ~4.83 | Broad Singlet (br s) | N/A | Amine protons are exchangeable and often appear as a broad signal. Its chemical shift can vary. |
| -CH₃ (Methyl) | ~2.16 | Singlet (s) | N/A | The three methyl protons are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |
2D NMR Spectroscopy: Assembling the Puzzle
Expertise & Experience: While ¹H NMR provides strong evidence, 2D NMR is required for absolute proof of the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to. This definitively links the proton and carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are used to piece the molecular fragments together.
Expected Key HMBC Correlations:
-
From Methyl Protons (δ ~2.16): Correlations to the aromatic carbons at positions 3, 4, and 5 will be observed, unequivocally placing the methyl group at C4, adjacent to C3 and C5.
-
From Aromatic Proton H5 (δ ~7.16): Correlations to carbons C1 (bearing NH₂), C3, and C4 (bearing CH₃) will confirm its position.
-
From Aromatic Proton H3 (δ ~6.91): Correlations to carbons C1 (bearing NH₂), C5, and the methyl carbon will lock the final assignments in place.
Caption: A multi-dimensional NMR strategy for structure elucidation.
Part 4: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions.
Expertise & Experience: SCXRD is the definitive method for molecular structure elucidation.[10] Its primary challenge, however, lies not in the analysis but in the preparation of a high-quality single crystal, which can often be rate-limiting.[10] For aniline derivatives, slow evaporation is a commonly successful crystallization technique.[10]
-
Crystal Growth:
-
Solvent Selection: Dissolve the purified compound in a solvent of moderate solubility (e.g., toluene, methanol, or ethyl acetate) to create a saturated or near-saturated solution.[10]
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
-
Crystal Selection & Mounting: Identify a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Instrument: Place the crystal on a single-crystal X-ray diffractometer.
-
Cooling: Flash-cool the crystal to ~100 K in a stream of cold nitrogen gas to minimize thermal motion.[10]
-
X-ray Source: Use monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å).[10]
-
Diffraction: Rotate the crystal in the X-ray beam and collect the resulting diffraction pattern on a detector.
-
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and solve the crystal structure, refining the atomic positions to generate a final, high-resolution molecular model.
Caption: The experimental workflow for SCXRD analysis.
Expected Results & Interpretation: The output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data confirms the connectivity established by NMR and provides invaluable information about the molecule's conformation in the solid state.
| Parameter | Expected Finding | Significance |
| Connectivity | Matches NMR data | Confirms the 2-Bromo-6-fluoro-4-methyl substitution pattern. |
| Aromatic Ring | Planar | As expected for a benzene ring. |
| Bond Lengths/Angles | Within expected ranges | Validates the chemical reasonableness of the structure. |
| Intermolecular Interactions | Potential H-bonding (N-H···N or N-H···F) | Provides insight into the crystal packing and solid-state properties. |
Conclusion: A Synthesis of Evidence
-
GC-MS established the correct molecular formula via molecular weight and the characteristic bromine isotope pattern.
-
FTIR confirmed the presence of all key functional groups: the primary amine, the aromatic ring, and the carbon-halogen bonds.
-
NMR Spectroscopy , through a combination of 1D and 2D techniques, definitively mapped the atomic connectivity and confirmed the 2, 4, 6 substitution pattern.
-
Single-Crystal X-ray Diffraction , as the gold standard, provided the final, unambiguous 3D structure, validating all preceding data.
This integrated approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for high-stakes applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
- ChemicalBook. (n.d.). 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8.
- Ptasiewicz-Bak, H., & Leciejewicz, J. (2012). X-ray powder diffraction studies of aniline derivatives. Journal of Chemical Crystallography, 42, 238–243.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives.
- BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-6-methylaniline 97%.
- ChemicalBook. (n.d.). This compound | 18349-09-2.
- BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline.
- ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- International Journal of Scientific & Engineering Research. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method.
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A Comprehensive Spectroscopic Guide to 2-Bromo-6-fluoro-4-methylaniline: An In-depth Analysis of 1H and 13C NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-fluoro-4-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. This document offers an in-depth interpretation of the spectral data, elucidating the influence of the bromo, fluoro, and methyl substituents on the chemical shifts and coupling constants of the aniline scaffold. Authored for researchers and professionals in drug development, this guide emphasizes the causal relationships between molecular structure and spectral features, providing a framework for the unambiguous characterization of this and similar substituted aromatic compounds. A step-by-step protocol for NMR data acquisition and a thorough reference section are included to ensure scientific integrity and practical applicability.
Introduction: The Structural and Spectroscopic Nuances of a Versatile Building Block
This compound is a polysubstituted aromatic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The precise arrangement of its functional groups—an amino group, a bromine atom, a fluorine atom, and a methyl group—on the benzene ring gives rise to a unique electronic and steric environment. This, in turn, imparts specific reactivity and physical properties to the molecule, making its unambiguous characterization paramount for its application in complex synthetic pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, with its distinct substituents, NMR spectroscopy offers a powerful means to confirm its identity and purity.
This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectra to understand how the interplay of electronic effects (inductive and resonance) and steric interactions of the substituents dictates the observed chemical shifts and coupling patterns.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides valuable information about the protons in the molecule. The aromatic region is of particular interest, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.
Experimental ¹H NMR Data
The following table summarizes the reported ¹H NMR spectral data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.16 | Doublet of doublets (dd) | ³J(H-F) = 8.3, ⁴J(H-H) = 2.9 | 1H |
| H-3 | 6.91 | Doublet of doublets (dd) | ³J(H-F) = 9.3, ⁴J(H-H) = 2.9 | 1H |
| NH₂ | 4.83 | Broad singlet (br s) | - | 2H |
| CH₃ | 2.16 | Singlet (s) | - | 3H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-3 and H-5):
-
The two aromatic protons appear as distinct signals in the downfield region of the spectrum, characteristic of protons attached to a benzene ring.
-
The signal at 7.16 ppm (H-5) is deshielded relative to H-3. This is primarily due to the anisotropic effect of the neighboring bromine atom and the electron-withdrawing nature of the fluorine atom at the ortho position. It appears as a doublet of doublets due to coupling with the fluorine atom (³J(H-F) = 8.3 Hz) and a four-bond coupling to H-3 (⁴J(H-H) = 2.9 Hz).
-
The signal at 6.91 ppm (H-3) is shifted upfield compared to H-5. This proton is situated between the electron-donating amino group and the weakly electron-donating methyl group. It also exhibits a doublet of doublets splitting pattern due to coupling to the fluorine atom (³J(H-F) = 9.3 Hz) and H-5 (⁴J(H-H) = 2.9 Hz). The larger coupling constant in this case is the through-space coupling to the fluorine atom.
-
-
Amino Protons (NH₂):
-
The protons of the amino group appear as a broad singlet at 4.83 ppm . The broadness of the signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with residual water in the solvent. The chemical shift of this peak can be highly dependent on the solvent, concentration, and temperature.
-
-
Methyl Protons (CH₃):
-
The methyl group protons give rise to a sharp singlet at 2.16 ppm with an integration of three protons. The singlet nature of this peak indicates that there are no adjacent protons to couple with. The upfield chemical shift is typical for a methyl group attached to an aromatic ring.
-
¹³C NMR Spectral Analysis
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms of this compound are presented in the table below. These predictions are based on the analysis of the ¹³C NMR spectra of 2-bromo-4-methylaniline, 2-bromo-4-fluoroaniline, and 4-fluoroaniline.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 (C-NH₂) | ~145-150 | Doublet |
| C-2 (C-Br) | ~110-115 | Doublet |
| C-3 | ~120-125 | Doublet |
| C-4 (C-CH₃) | ~130-135 | Singlet |
| C-5 | ~115-120 | Doublet |
| C-6 (C-F) | ~155-160 | Doublet (large ¹J(C-F)) |
| CH₃ | ~20-25 | Singlet |
Rationale for Predicted ¹³C Chemical Shifts
-
C-1 (C-NH₂): The amino group is a strong electron-donating group, which typically shields the attached carbon. However, the ortho-substituents (Br and F) will likely induce a downfield shift due to steric and electronic effects. The coupling to the fluorine atom three bonds away will result in a doublet.
-
C-2 (C-Br): The carbon atom attached to the bromine atom is expected to be in the range of 110-115 ppm. The "heavy atom effect" of bromine typically causes a shielding of the directly attached carbon. This carbon will also exhibit coupling to the fluorine atom.
-
C-3: This carbon is influenced by the electron-donating amino group (meta) and the electron-donating methyl group (meta), as well as the electron-withdrawing bromine and fluorine atoms. Its chemical shift is predicted to be in the range of 120-125 ppm and will show coupling to the fluorine atom.
-
C-4 (C-CH₃): The carbon bearing the methyl group will be downfield due to the substitution effect of the methyl group itself and the para relationship to the amino group.
-
C-5: This carbon is ortho to the fluorine atom and will experience a significant downfield shift due to the electronegativity of fluorine. It will also show a large two-bond coupling constant with the fluorine atom.
-
C-6 (C-F): The carbon directly bonded to the fluorine atom will exhibit the most downfield chemical shift in the aromatic region due to the high electronegativity of fluorine. It will also show a very large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is typically in the range of 240-260 Hz.
-
CH₃: The methyl carbon is expected to have a chemical shift in the typical aliphatic region, around 20-25 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a compound like this compound.
Caption: Workflow for NMR spectral acquisition, processing, and analysis.
Conclusion
The ¹H and predicted ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The analysis presented in this guide demonstrates how the interplay of the various substituents governs the chemical shifts and coupling patterns observed in the spectra. A thorough understanding of these spectroscopic features is essential for chemists working with this versatile building block, enabling them to confidently verify its identity and purity in their synthetic endeavors. The provided experimental protocol offers a practical starting point for acquiring high-quality NMR data for this and related compounds.
References
- PubChem. (n.d.). 2-Bromo-4-fluoroaniline.
- PubChem. (n.d.). 2-Bromo-4-methylaniline.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(3), 1166-1176. Supporting Information.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
Spectroscopic Data of 2-Bromo-6-fluoro-4-methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Bromo-6-fluoro-4-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of spectroscopic interpretation, data from closely related analogues, and predictive methodologies to offer a robust characterization. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details the underlying scientific principles and experimental protocols necessary for the empirical validation of the predicted data, ensuring a self-validating framework for researchers.
Introduction: The Significance of this compound
This compound is a substituted aromatic amine whose structural complexity and reactive sites make it a valuable building block in organic synthesis. The precise arrangement of the bromo, fluoro, and methyl groups on the aniline ring dictates its reactivity and potential applications. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in subsequent synthetic steps. This guide serves as a foundational resource for researchers working with this compound, providing both predicted spectroscopic data and the methodologies to confirm it.
Molecular Structure and Predicted Spectroscopic Overview
The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted data for each major spectroscopic technique.
Caption: A logical workflow for the spectroscopic characterization of this compound.
Experimental Protocols
To obtain reliable spectroscopic data, it is crucial to follow standardized experimental procedures.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. [1]Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [2]3. Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Identify and interpret the major fragment ions.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided data, rooted in fundamental spectroscopic principles and comparative analysis, offers a strong starting point for researchers. The detailed experimental protocols empower scientists to empirically validate these predictions and confidently utilize this important synthetic intermediate in their research and development endeavors.
References
- Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773378, 2-Bromo-4-fluoro-6-methylaniline.
- NIST. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. NIST Chemistry WebBook.
- NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST Chemistry WebBook.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
Sources
Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-6-fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and chemical properties of 2-Bromo-6-fluoro-4-methylaniline (CAS No. 18349-09-2), a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following information is synthesized from available safety data and insights from handling structurally similar compounds, ensuring a robust framework for its safe utilization in research and development.
Chemical Identity and Hazard Profile
This compound is a substituted aniline derivative with the molecular formula C₇H₇BrFN.[1] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its inherent risks.
The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Source: Synthesized from available safety data for CAS No. 18349-09-2.[2]
The following diagram illustrates the logical flow of hazard identification and the corresponding core safety principles.
Caption: Hazard statements and their corresponding safety principles.
Exposure Control and Personal Protection: A Proactive Approach
Given the identified hazards, a stringent exposure control plan is paramount. The following protocols are based on best practices for handling halogenated aromatic amines.
Engineering Controls:
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood. This is the primary defense against respiratory exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to mitigate risks. The following table outlines the minimum requirements.
Table 2: Recommended Personal Protective Equipment
| Body Area | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles, crucial given the serious eye irritation hazard. |
| Skin | Chemical-resistant gloves (Nitrile rubber is a suitable option). A lab coat or chemical-resistant apron is mandatory. | EN 374 | Prevents skin contact, addressing the skin irritation hazard. |
| Respiratory | For routine operations in a fume hood, respiratory protection may not be necessary. In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is essential. | NIOSH/MSHA or EN 149 | Mitigates the risk of respiratory tract irritation. |
The workflow for donning and doffing PPE is a critical control point to prevent cross-contamination.
Caption: Sequential process for correctly wearing and removing PPE.
Safe Handling, Storage, and Emergency Procedures
Handling:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep in a dark place under an inert atmosphere at room temperature.
-
Incompatible materials include strong oxidizing agents and strong acids.
Emergency Procedures:
A rapid and informed response to an incident is crucial.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as outlined in Table 2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Physical and Chemical Properties
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Physical Form | Solid, semi-solid, liquid, or lump | |
| Storage Temperature | Room Temperature |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, as an aniline derivative, it may react with strong oxidizing agents.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials, heat, and light.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
Toxicological and Ecological Information
-
Toxicological Information: The primary toxicological concerns are acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory tract irritation, as indicated by the GHS classifications.[2] No specific LD50 or LC50 data is currently available for this compound.
-
Ecological Information: No specific ecological data is available. It is recommended to prevent the release of this compound into the environment.
References
- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylaniline.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylaniline.
- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.
- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylaniline.
- ECHEMI. (n.d.). 2-Bromo-6-fluorobenzenamine SDS, 65896-11-9 Safety Data Sheets.
- AChemBlock. (n.d.). This compound 98.00% | CAS: 18349-09-2.
- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.
- King-Pharm. (n.d.). 18349-09-2 this compound.
- AChemBlock. (n.d.). This compound 98.00% | CAS: 18349-09-2.
- PubChem. (n.d.). 2-Bromo-4-methylaniline | C7H8BrN | CID 11422.
- Sigma-Aldrich. (n.d.). This compound | 18349-09-2.
Sources
Handling and storage of 2-Bromo-6-fluoro-4-methylaniline
An in-depth technical guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 2-Bromo-6-fluoro-4-methylaniline.
This compound is a halogenated aromatic amine, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its specific substitution pattern offers unique reactivity for creating complex molecules.[4] Understanding its fundamental properties is the first step toward safe handling.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 2-Bromo-4-fluoro-6-methylaniline |
| CAS Number | 18349-09-2[5][6] | 202865-77-8[7][8] |
| Molecular Formula | C₇H₇BrFN[6] | C₇H₇BrFN[8] |
| Molecular Weight | 204.04 g/mol [6] | 204.04 g/mol [8] |
| Appearance | Solid | Solid |
| Melting Point | Not specified | 32-36 °C |
| Flash Point | Not specified | >110 °C (>230 °F) - closed cup |
Hazard Identification and Toxicological Profile
Substituted anilines, including this compound, are hazardous compounds that require careful handling. The primary risks are associated with their toxicity upon ingestion, inhalation, or skin contact. Many aniline derivatives are suspected of causing genetic defects and cancer.[9][10]
A critical, and potentially insidious, health effect of aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[11][12] This can lead to cyanosis (bluish skin), confusion, and, in severe cases, cardiovascular collapse.[11][12] The onset of symptoms can be delayed for hours after exposure.[11]
Table 2: GHS Hazard Classification for Structurally Similar Anilines
| Hazard Class | Category | Hazard Statement | Source Compound |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | 2-Bromo-4-methylaniline[13][14], 2-Bromo-4-fluoro-6-methylaniline[8] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | 2-Bromo-4-methylaniline[13][14] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | 2-Bromo-4-methylaniline[13][14] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Bromo-6-fluoroaniline[15], 2-Bromo-4-methylaniline[16] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | Aniline[9], 2-Bromo-6-fluoroaniline[15] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Aniline[9] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Aniline[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure | Aniline[9], 2-Bromo-4-methylaniline[17] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to establish a barrier between the researcher and the chemical.[18][19] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9]
-
Hand Protection : Due to the high risk of dermal absorption, robust hand protection is critical.[12] While standard nitrile gloves offer splash protection, they are not recommended for prolonged contact with aniline.[20] For direct handling, use heavy-duty, chemical-resistant gloves such as butyl, neoprene, or Viton.[20] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[21]
-
Eye and Face Protection : Chemical splash goggles that form a tight seal around the eyes are required at all times.[19] For procedures with a higher risk of splashing or exothermic reaction, a full face shield should be worn over the safety goggles.[19][21]
-
Skin and Body Protection : A flame-resistant lab coat, buttoned completely, should be worn.[21] For larger quantities or tasks with significant splash potential, a chemical-resistant apron is also necessary.[19] Long pants and closed-toe, chemical-resistant shoes are mandatory to ensure no skin is exposed.[21]
-
Respiratory Protection : All work with this compound must be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors.[20][22] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[21] Respirator use requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[18][21]
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential to prevent exposure and ensure experimental integrity.
Protocol 1: Weighing and Transfer of Solid this compound
-
Preparation : Designate a specific area within the chemical fume hood for handling the compound.[20] Ensure all necessary equipment (spatulas, weigh boats, receiving flask, waste container) is inside the hood.
-
Don PPE : Put on all required PPE as detailed in Section 3.
-
Tare Container : Place the receiving flask or container on an analytical balance inside the hood and tare the weight.
-
Dispense Chemical : Carefully open the stock bottle. Using a clean spatula, transfer the desired amount of solid to the tared container. Perform this action slowly to avoid creating airborne dust.[23]
-
Secure and Clean : Tightly close the stock bottle. Using a cloth lightly dampened with a suitable solvent (e.g., ethanol or isopropanol), decontaminate the spatula and the exterior of the stock bottle before removing them from the designated area. Dispose of the cloth in the appropriate solid hazardous waste container.
-
Post-Handling : After completing the transfer, remove gloves and wash hands thoroughly with soap and water.[24][25]
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.[22]
-
General Conditions : Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12][20][22] The storage area should be secured and accessible only to authorized personnel.[20][22]
-
Container : Keep the container tightly closed to prevent contamination and potential sublimation or reaction with air/moisture.[17][24]
-
Inert Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as anilines can be sensitive to air and light, often discoloring over time.[12][17]
-
Segregation : Store this compound away from incompatible materials.[20]
Table 3: Incompatible Materials
| Class of Material | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, hydrogen peroxide, permanganates | Can cause violent, exothermic reactions.[20][24] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can react exothermically.[16][20] |
| Acid Anhydrides & Chlorides | Acetic anhydride, benzoyl chloride | Can undergo vigorous reactions.[16] |
| Certain Metals | Aluminum, zinc | May react, especially in the presence of moisture.[24] |
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Protocol 2: Spill Response and Decontamination
-
Evacuate and Alert : Alert all personnel in the immediate vicinity. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.[26][27]
-
Secure the Area : Prevent the spread of dust and vapors by closing the laboratory door.[27] Remove all sources of ignition.[12][26]
-
Assess and Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[27]
-
Containment : Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or cat litter to prevent it from becoming airborne.[12][27]
-
Cleanup : Working from the outside edges of the spill toward the center, carefully sweep the absorbed material into a designated hazardous waste container.[27] Use non-sparking tools.[12][26]
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[27]
-
Disposal : Place all contaminated materials (absorbent, gloves, cloths) into a sealed, properly labeled hazardous waste container.[20][24]
-
Report : Report the incident to your supervisor and EHS office.[27]
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
-
Inhalation : Immediately move the exposed person to fresh air.[26][28] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[26][28]
-
Skin Contact : Promptly remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes.[26][27][28] Seek immediate medical attention.[16]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[26][27] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[26] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[26] Call a poison control center or doctor immediately.[24][26]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[20]
-
Collect waste in compatible, sealed, and clearly labeled containers.[20][26]
-
Do not dispose of this chemical down the drain or in the regular trash.[20][26]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[20]
References
- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Aniline - Incident management - GOV.UK. (n.d.). GOV.UK. [Link]
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). [Link]
- 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem. (n.d.). PubChem. [Link]
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Aniline. (n.d.).
- ANILINE - Techno PharmChem. (n.d.). Techno PharmChem. [Link]
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
- How to Choose PPE for Chemical Work. (2025, October 23).
- This compound - ChemBK. (n.d.). ChemBK. [Link]
- Biological Exposure or Spills: Response, Decontamination & Clean-up - St. Olaf College. (n.d.). St. Olaf College. [Link]
- 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem. (n.d.). PubChem. [Link]
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24). Knowledge. [Link]
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 26). Loba Chemie. [Link]
- 2-Bromo-4-fluoro-6-methylaniline | C7H7BrFN | CID 2773378 - PubChem. (n.d.). PubChem. [Link]
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. (n.d.).
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylaniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Bromo-6-fluoro-4-methylaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental protocol, and critical process parameters. The presented synthesis route is designed to be a self-validating system, emphasizing safety, reproducibility, and high yield.
Introduction: The Significance of this compound
Halogenated anilines are a critical class of building blocks in modern organic synthesis, primarily due to their versatile reactivity in a wide array of chemical transformations. The presence of halogen substituents provides a reactive handle for cross-coupling reactions, while the aniline moiety can be readily derivatized. This compound, with its specific substitution pattern, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. Its derivatives are of significant interest in medicinal chemistry and materials science.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of 2-fluoro-4-methylaniline. This strategy is predicated on the directing effects of the substituents on the aromatic ring. The potent activating and ortho-, para-directing effect of the amino group is the primary determinant of the regioselectivity of the bromination. With the para-position occupied by the methyl group, the incoming electrophile is predominantly directed to the ortho-position (C6).
The fluorine atom at the 2-position, while being an ortho-, para-director, is also a deactivating group, which helps to temper the reactivity of the aniline and reduce the likelihood of polybromination. The methyl group at the 4-position is a weak activating group and further reinforces the directing effect towards the adjacent positions. The judicious choice of a brominating agent and reaction conditions is paramount to ensure a high yield of the desired product and minimize the formation of impurities. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations as it is a solid, easier to handle than liquid bromine, and often provides higher selectivity.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound from 2-fluoro-4-methylaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-4-methylaniline | Reagent Grade, ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Stirring hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthesis Procedure
-
Reaction Setup: In a clean, dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methylaniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of 2-fluoro-4-methylaniline over a period of 30-60 minutes, ensuring the reaction temperature is maintained at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Fluoro-4-methylaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 |
| Expected Yield | 75-85% |
| Appearance of Product | Off-white to pale yellow solid |
Visualizing the Synthesis Pathway
The following diagram illustrates the synthetic transformation from 2-fluoro-4-methylaniline to this compound.
Caption: Synthesis of this compound.
Conclusion
The described synthesis pathway provides a reliable and efficient method for the preparation of this compound. The direct bromination of 2-fluoro-4-methylaniline with N-Bromosuccinimide offers excellent regioselectivity and high yields. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the facile production of this important chemical intermediate.
References
- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
The Strategic Synthesis of 2-Bromo-6-fluoro-4-methylaniline: A Technical Guide for Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, the precise construction of highly functionalized aromatic building blocks is paramount. Among these, substituted anilines serve as critical precursors to a vast array of bioactive molecules. This technical guide provides an in-depth exploration of the synthetic pathway to 2-Bromo-6-fluoro-4-methylaniline, a key intermediate in various research and development programs. We will delve into the strategic selection of starting materials, provide a detailed, field-proven protocol for its synthesis, and offer insights into the underlying chemical principles that ensure a robust and reproducible outcome.
I. Retrosynthetic Analysis and Starting Material Selection
The synthesis of this compound necessitates a strategic approach to the introduction of three distinct substituents—bromo, fluoro, and methyl groups—onto the aniline core. A logical retrosynthetic analysis points towards the late-stage introduction of the bromine atom via electrophilic aromatic substitution. This strategy is advantageous as the directing effects of the existing amino and methyl groups can be leveraged to control the regioselectivity of the bromination reaction.
The most direct and efficient synthetic route commences with the commercially available and structurally related compound, 4-fluoro-2-methylaniline . This starting material already possesses the desired arrangement of the fluorine and methyl substituents, simplifying the overall synthetic sequence.
The synthesis of the starting material itself, 4-fluoro-2-methylaniline, is a well-established process. It is typically prepared from 5-fluoro-2-nitrotoluene via the reduction of the nitro group.[1] This reduction can be effectively achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[1]
II. The Core Synthesis: Electrophilic Bromination of 4-Fluoro-2-methylaniline
The key transformation in the synthesis of this compound is the regioselective bromination of 4-fluoro-2-methylaniline. The amino and methyl groups are ortho, para-directing activators, while the fluorine atom is a deactivating ortho, para-director. The interplay of these directing effects is crucial for the selective introduction of the bromine atom at the C2 position.
The chosen brominating agent for this transformation is N-Bromosuccinimide (NBS) . NBS is a mild and selective source of electrophilic bromine, which is particularly well-suited for the bromination of activated aromatic rings like anilines.[2][3] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) , which facilitates the dissolution of the reactants and promotes the desired reaction pathway.[2]
The overall synthetic workflow can be visualized as follows:
Caption: A streamlined workflow for the synthesis of this compound.
III. Detailed Experimental Protocol
The following protocol is a comprehensive, step-by-step guide for the synthesis of this compound, derived from established literature procedures.[2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.14 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | In-house preparation |
| Deionized water | H₂O | 18.02 | - | In-house purification |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.[2]
-
Aqueous Workup: Separate the organic layer and wash it sequentially with deionized water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.[2]
Expected Yield: A typical yield for this reaction is approximately 77%.[2]
IV. Mechanistic Insights
The regioselective bromination of 4-fluoro-2-methylaniline is governed by the principles of electrophilic aromatic substitution. The reaction proceeds through the following key steps:
Caption: The mechanism of electrophilic bromination of 4-fluoro-2-methylaniline with NBS.
V. Characterization and Quality Control
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule and the position of the bromine atom.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of the bromine atom.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
VI. Conclusion
The synthesis of this compound from 4-fluoro-2-methylaniline via electrophilic bromination with N-Bromosuccinimide is a reliable and efficient method. This technical guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into the reaction mechanism. By adhering to the principles of good laboratory practice and utilizing the information presented herein, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.
VII. References
-
ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]
-
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available from: [Link]
-
Google Patents. Process of preparing substituted anilines. Available from:
-
WIPO Patentscope. Preparation method of 2-bromo-6-fluoroaniline. Available from: [Link]
-
Google Patents. Preparation method of 2-bromo-4-fluoro-6-methylphenol. Available from:
-
Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Available from:
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]
-
Google Patents. Preparation method of 2-bromo-6-fluoroaniline. Available from:
-
PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. Available from: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]
-
Medium. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]
-
Google Patents. Production process for synthesizing 4-bromo-2-methylaniline. Available from:
Sources
Chemical reactivity profile of 2-Bromo-6-fluoro-4-methylaniline
An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-6-fluoro-4-methylaniline
Prepared by: A Senior Application Scientist
Introduction: A Strategically Substituted Building Block
This compound is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its value stems not from the inertness of its core, but from the precise and predictable reactivity endowed by its unique substitution pattern. The aniline scaffold is adorned with an activating amino group, a weakly activating methyl group, and two halogen atoms—fluorine and bromine—with distinct electronic and steric properties. This arrangement creates a molecule that is not merely a static scaffold, but a versatile platform for controlled, regioselective chemical transformations.
This guide provides an in-depth analysis of the chemical reactivity of this compound. Moving beyond a simple catalog of reactions, we will explore the causal relationships between the molecule's structure and its behavior in key synthetic transformations. We will dissect the electronic and steric influences of each substituent to provide a predictive framework for its application in complex molecular synthesis. The protocols and mechanistic discussions that follow are designed to be self-validating systems, grounded in established chemical principles and authoritative literature.
Physicochemical and Spectroscopic Data
A foundational understanding of a reagent begins with its physical and spectral properties. These data are critical for handling, characterization, and reaction monitoring.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | [2] |
| Molecular Weight | 204.04 g/mol | [2][3] |
| CAS Number | 202865-77-8 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 32-36 °C | [3][4] |
| Boiling Point | 248.9 ± 35.0 °C (Predicted) | [4] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | > 110 °C (>230 °F) - closed cup | [3] |
| ¹H NMR (400 MHz, DMSO-d6) | δ ppm: 7.16 (dd, 1H), 6.91 (dd, 1H), 4.83 (br. s, 2H, NH₂), 2.16 (s, 3H, CH₃) |
Synthesis: A Regioselective Approach
The synthesis of this compound is most commonly achieved via electrophilic bromination of a substituted aniline precursor. The challenge in such syntheses is achieving the desired regioselectivity. A well-established method begins with 4-fluoro-2-methylaniline, where the directing effects of the existing substituents guide the incoming electrophile.
The amino group is a powerful ortho-, para-director. However, the position para to the amine is already occupied by the fluorine atom. The methyl group is also an ortho-, para-director. The position ortho to the amine and meta to the methyl group (C6) is sterically hindered by the methyl group. Therefore, bromination occurs selectively at the C2 position, which is ortho to the activating amino group and meta to the methyl group.
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Solubility of 2-Bromo-6-fluoro-4-methylaniline in common solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-6-fluoro-4-methylaniline
Abstract
This compound is a substituted aniline derivative that serves as a critical intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its utility as a building block is fundamentally linked to its physical properties, paramount among them being its solubility in various solvent systems. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in the principles of physical organic chemistry. We will dissect its molecular structure to predict its behavior in common laboratory solvents, present a robust experimental protocol for quantitative solubility determination, and discuss the practical implications of this data in research and development settings.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 18349-09-2) is a halogenated and alkylated aromatic amine.[2] Its molecular structure, featuring an electron-rich aniline core modified with sterically and electronically influential bromo, fluoro, and methyl groups, makes it a versatile precursor for complex molecular architectures. Analogs and derivatives of this compound are integral to the synthesis of pharmaceuticals, such as antiviral agents and anti-cancer therapeutics, as well as modern agrochemicals.[1][3][4]
The success of any synthetic or purification process, from initial reaction setup to final crystallization, hinges on an accurate understanding of the solute's interaction with the solvent. Poor solvent selection can lead to low reaction yields, purification challenges, and difficulties in formulation. For drug development professionals, solubility data is a cornerstone of biopharmaceutical assessment, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This document serves as a technical resource for researchers, chemists, and formulation scientists, offering a first-principles approach to understanding and experimentally verifying the solubility of this compound.
Theoretical Underpinnings of Solubility
The solubility of a substance is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change accompanying solvation.[5] The guiding principle is the maxim "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[6]
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must analyze its constituent parts:
-
Aromatic Core: The central benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Amine Group (-NH₂): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for interaction with polar protic solvents. Furthermore, as a weak base, its solubility can be dramatically increased in acidic aqueous solutions due to the formation of a polar ammonium salt.
-
Halogen Substituents (-Br, -F): The electronegative fluorine and bromine atoms create bond dipoles, increasing the molecule's overall polarity compared to a simple toluidine. However, they are weak hydrogen bond acceptors.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly increases the molecule's lipophilicity.
Overall Polarity Assessment: The molecule possesses both polar (amine, halogens) and nonpolar (aromatic ring, methyl group) regions. This amphiphilic character suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit favorable solubility in solvents of intermediate polarity.
Solvent Classes and Expected Interactions
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can hydrogen bond. While the amine group can interact with them, the large, hydrophobic aromatic backbone is expected to limit solubility, particularly in water.[7] Solubility should increase with the alcohol's chain length as the solvent becomes more organic-like.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. This compound is expected to be quite soluble in these solvents due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak London dispersion forces. The nonpolar aromatic ring and methyl group will favor solubility in solvents like toluene. Solubility in highly nonpolar alkanes like hexane is expected to be lower due to the presence of the polar amine and halogen groups.[7]
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Very Low | The large hydrophobic aromatic structure outweighs the hydrogen bonding capability of the single amine group. |
| Methanol | Moderate to High | The small alkyl group of methanol makes it polar enough to interact with the amine group, while also solvating the aromatic ring. | |
| Ethanol | Moderate to High | Similar to methanol, provides a good balance of polar and nonpolar characteristics. | |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions between the ketone and the polar groups of the aniline. |
| Ethyl Acetate | High | Effective solvent due to its moderate polarity and ability to engage in dipole-dipole interactions. | |
| Dichloromethane (DCM) | High | The compound's polarity is well-matched to DCM, a common solvent for organic molecules of intermediate polarity. | |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Toluene | Moderate to High | The aromatic ring of toluene interacts favorably with the aromatic ring of the solute (π-π stacking). |
| Hexane | Low | The molecule's polarity from the amine and halogen groups is too high for significant miscibility with a nonpolar alkane.[5] | |
| Aqueous Acid | 5% Hydrochloric Acid | High | The basic amine group will be protonated to form a water-soluble ammonium salt, drastically increasing aqueous solubility.[8] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[9]
Objective
To accurately quantify the solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed glass vial. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours.
-
Causality Check: A 24-48 hour equilibration period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.[9] Shorter times may result in an underestimation of the true solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Subsequently, clarify the supernatant by centrifuging the vials or by filtering through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Trustworthiness Check: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the measured solubility.
-
-
Sample Dilution and Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in standard units, such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the equilibrium solubility determination protocol.
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An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylaniline: From Historical Context to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-methylaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group, makes it a versatile intermediate for the construction of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on the practical insights and experimental details relevant to researchers in the field.
I. Historical Context and the Evolution of Halogenated Anilines
The story of this compound is not one of a singular discovery but rather a testament to the incremental advancements in organic synthesis, particularly in the chemistry of anilines. Aniline itself was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo.[1] The subsequent exploration of its reactivity throughout the 19th century laid the foundation for the vast field of aromatic chemistry.
The introduction of halogen atoms onto the aniline scaffold has been a long-standing strategy to modulate the reactivity and properties of these compounds. Early halogenation methods often lacked regioselectivity, especially with highly activated rings like aniline, leading to mixtures of products.[2] The development of milder and more selective brominating agents was a significant breakthrough. One of the most important reagents in this context is N-Bromosuccinimide (NBS), which was introduced as a brominating agent in the early 20th century and has since become a staple in organic synthesis for its ability to perform selective brominations under various conditions.[3][4] The use of NBS for the bromination of electron-rich aromatic compounds like anilines allows for more controlled reactions, often with high yields and selectivity.[4][5]
The synthesis and utility of specific polysubstituted anilines like this compound are therefore a modern development, driven by the demand for precisely functionalized building blocks in drug discovery and materials science.
II. Synthesis and Mechanistic Insights
The most common and practical laboratory synthesis of this compound starts from the commercially available 4-fluoro-2-methylaniline. The key transformation is a regioselective electrophilic aromatic bromination.
Experimental Protocol: Synthesis of this compound
Starting Material: 4-fluoro-2-methylaniline Reagent: N-Bromosuccinimide (NBS) Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in DMF to the cooled aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality and Experimental Choices
-
Choice of Brominating Agent: N-Bromosuccinimide is the preferred reagent for this transformation due to its ease of handling as a solid and its ability to provide a low, steady concentration of electrophilic bromine, which helps in controlling the regioselectivity and preventing over-bromination.[4]
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it dissolves both the starting material and the reagent, and its polar aprotic nature can facilitate the electrophilic aromatic substitution.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the bromination and to enhance the regioselectivity of the reaction.
-
Regioselectivity: The amino group is a strongly activating, ortho-, para-director. The methyl group is also an activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. In the starting material, 4-fluoro-2-methylaniline, the positions ortho to the strongly activating amino group are C6 and C2 (which is blocked by the methyl group). The position para to the amino group is blocked by the fluorine atom. Therefore, the incoming electrophile (bromine) is directed to the C6 position.
Reaction Mechanism Workflow
Caption: Workflow of the Synthesis of this compound.
III. Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 202865-77-8 | [5] |
| Molecular Formula | C₇H₇BrFN | [5] |
| Molecular Weight | 204.04 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 32-36 °C | [5][6] |
| Boiling Point | 248.9 ± 35.0 °C (Predicted) | [6] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.16 (dd, J = 8.3, 2.9 Hz, 1H), 6.91 (dd, J = 9.3, 2.9 Hz, 1H), 4.83 (s, 2H), 2.16 (s, 3H).[7]
-
¹³C NMR: While a publicly available experimental spectrum is not readily found, predicted ¹³C NMR data based on computational models suggest the following approximate chemical shifts: C-NH₂ (~145 ppm), C-Br (~110 ppm), C-F (~158 ppm, with a large C-F coupling constant), C-CH₃ (~130 ppm), and other aromatic carbons between 115-135 ppm, with the methyl carbon appearing around 18-22 ppm.
IV. Applications in Drug Discovery and Materials Science
Halogenated anilines are crucial intermediates in the pharmaceutical industry, often serving as starting materials for the synthesis of kinase inhibitors and other targeted therapies.[8][9] The presence of the bromine atom in this compound allows for its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to build molecular complexity. The fluorine atom can enhance the binding affinity of a drug to its target, improve metabolic stability, and increase lipophilicity.
While specific blockbuster drugs directly derived from this compound are not prominently disclosed in the public domain, this and structurally similar compounds are frequently cited in the patent literature for the synthesis of a wide range of biologically active molecules. These include, but are not limited to, inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[8][9]
Beyond pharmaceuticals, the unique electronic properties imparted by the fluorine and bromine substituents make this compound a candidate for investigation in materials science, potentially for the synthesis of novel polymers, dyes, or electronic materials.
V. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
This compound stands as a prime example of a modern synthetic building block whose value is derived from the cumulative progress in the field of organic chemistry. While it may not have a singular, celebrated moment of discovery, its utility in constructing complex and potentially life-saving molecules is undeniable. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic protocol with mechanistic insights, its key physicochemical and spectroscopic properties, and its applications in drug discovery. For researchers and scientists, a thorough understanding of such versatile intermediates is paramount to advancing the frontiers of medicinal chemistry and materials science.
References
- ChemBK. (2024, April 9). 2-Bromo-4-fluoro-6-methylaniline.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Wisdom Lib. (2024, December 8). N-bromosuccinimide (NBS): Significance and symbolism.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds.
- PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.
- Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry.
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Methodological & Application
Suzuki coupling protocol using 2-Bromo-6-fluoro-4-methylaniline
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-4-methylaniline
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound, a key building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss the critical parameters that govern success, particularly for challenging ortho-substituted aniline substrates.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Strategic Importance of Biaryl Anilines
Substituted biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[2] The Suzuki-Miyaura reaction provides one of the most robust and versatile methods for their synthesis.[5] The target substrate, this compound, is an attractive starting material due to the strategic placement of its functional groups. The ortho-bromo and fluoro substituents, along with the aniline moiety, allow for the construction of sterically hindered and electronically tuned biaryl systems that are often critical for achieving desired biological activity or material properties.
However, the coupling of ortho-substituted anilines presents distinct challenges. The steric hindrance around the reaction center can impede the oxidative addition step, and the coordinating nature of the free amine can potentially interfere with the palladium catalyst.[3][4] The protocol detailed herein is optimized to address these challenges, ensuring high-yield synthesis of the desired biaryl aniline products.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[8][9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid. Researchers should adapt purification techniques based on the specific properties of their final product.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Starting electrophile. |
| Arylboronic Acid | >97% | Commercial | Coupling partner (1.2 - 1.5 equivalents). |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | >98% | Commercial | 1-5 mol%. For challenging substrates, consider advanced catalysts. |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous, >99% | Commercial | 2.0 - 3.0 equivalents. K₃PO₄ is often effective for hindered systems.[11] |
| Solvent 1 (e.g., 1,4-Dioxane) | Anhydrous, Sure/Seal | Commercial | Reaction solvent. |
| Solvent 2 (e.g., Water) | Degassed, DI | In-house | Co-solvent for the base. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine | Saturated Aq. | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Round-bottom flask or reaction vial suitable for the reaction scale.
-
Magnetic stirrer and stir bar.
-
Heating mantle or oil bath with temperature control.
-
Condenser.
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon gas).
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.).
-
Rotary evaporator.
-
Flash chromatography system.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[13][14]
-
Reagent Handling: this compound and its derivatives may cause skin, eye, and respiratory irritation.[13] Avoid contact and inhalation. Palladium catalysts are toxic and should be handled with care. Anhydrous solvents are flammable.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Maintain an inert atmosphere throughout the setup and reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a dry round-bottom flask equipped with a condenser.
-
Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Charging Reagents:
-
To the flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Briefly evacuate and backfill the flask with inert gas once more.
-
-
Solvent Addition:
-
Add the degassed solvents via syringe. A common ratio is 1,4-Dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to the desired temperature (typically 80-100 °C).[5]
-
Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
-
Monitoring Progress:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[5]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[5][15] The eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
Causality Behind Experimental Choices: Field-Proven Insights
The success of a Suzuki coupling, especially with a challenging substrate, is not merely procedural. It relies on a rational selection of reagents and conditions.
-
Catalyst and Ligand System: While Pd(PPh₃)₄ is a classic choice, ortho-substituted anilines often benefit from more sophisticated catalyst systems.[3] Catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[16] For this specific substrate, a pre-catalyst like CataCXium A Pd G3 has shown high efficacy in similar systems.[11]
-
Choice of Base: The base is not just a proton scavenger; it is a key activator in the catalytic cycle.[9] Its strength and solubility are critical.
-
K₂CO₃: A reliable, cost-effective choice for many standard couplings.[5]
-
K₃PO₄: A stronger base that is often more effective for electron-deficient or sterically hindered boronic acids and haloarenes.[11][17] Its use can sometimes prevent side reactions like deboronation.
-
Cs₂CO₃: A highly effective but more expensive base, often used when others fail. Its higher solubility in organic solvents can be advantageous.
-
-
Solvent System Selection: The solvent must solubilize both the organic substrates and the inorganic base to a sufficient degree.[18]
-
Toluene, Dioxane, THF: These are common non-polar or polar aprotic solvents that dissolve the aryl halide and catalyst well.[16]
-
Water: The addition of water is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄, facilitating the formation of the active boronate species required for transmetalation.[16]
-
2-MeTHF: A greener alternative to THF and dioxane that has shown excellent performance in many cross-coupling reactions.[11]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Protodeborylation | Boronic acid is unstable under reaction conditions, leading to Ar-H side product. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOH).2. Use boronic esters (e.g., pinacol esters), which are more stable. |
| Homo-coupling of Boronic Acid | Often caused by oxygen contamination, which promotes the side reaction. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Dehalogenation | The Ar-Br bond is cleaved and replaced with Ar-H. | 1. Use a less forceful base.2. Lower the reaction temperature.3. Ensure the boronic acid is of high quality. |
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the mechanistic principles and the rationale behind the selection of the catalyst, base, and solvent, researchers can effectively troubleshoot and adapt this methodology for a wide range of aryl and heteroaryl boronic acids. This protocol enables the efficient synthesis of valuable biaryl aniline compounds, paving the way for further discoveries in drug development and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health (NIH). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
- MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ACS Publications. PdAu Nanosheets for Visible-Light-Driven Suzuki Cross-Coupling Reactions.
- ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
Sources
- 1. byjus.com [byjus.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. echemi.com [echemi.com]
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- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note & Protocol: Strategic Buchwald-Hartwig Amination of the Sterically Congested 2-Bromo-6-fluoro-4-methylaniline
Introduction: Navigating Steric and Electronic Challenges in C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an indispensable palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][2][3] Its broad functional group tolerance and operational simplicity have cemented its role in pharmaceutical and materials science, where the arylamine motif is a common structural feature.[3]
This guide addresses a particularly challenging substrate: 2-Bromo-6-fluoro-4-methylaniline . The synthesis of its N-aryl or N-alkyl derivatives is complicated by significant steric hindrance imposed by the two ortho-substituents (Br and F). Furthermore, the electronic interplay between the electron-donating amine and methyl groups and the electron-withdrawing fluorine atom demands a carefully optimized catalyst system.
This document provides a deep dive into the mechanistic considerations, a field-tested experimental protocol, and troubleshooting strategies for the successful amination of this demanding substrate. It is designed for researchers and process chemists aiming to incorporate this valuable building block into their synthetic programs.
The Catalytic Cycle and Key Mechanistic Considerations
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][4][5] Understanding this mechanism is paramount to rational catalyst selection and troubleshooting. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step and can be particularly sluggish for sterically hindered substrates.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[3][5]
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[1][4]
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices for this compound
-
Ligand Selection (The Critical Choice): For sterically demanding substrates, reductive elimination is often slow, leading to side reactions like β-hydride elimination.[1][7] To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[1][8] These ligands create a wide "bite angle" and increase electron density at the palladium center, which accelerates both oxidative addition and reductive elimination.[8]
-
Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, they can be unstable. Pd(II) sources like Pd(OAc)₂ are more common but require an in situ reduction step.[5][10] For reproducibility and ease of use, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3/G4) are highly recommended. These complexes are air-stable and efficiently generate the active Pd(0) species upon exposure to a base.[11]
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a standard and effective choice.[5][11] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[4][11]
-
Solvent System: Anhydrous, aprotic solvents are mandatory to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[10][12] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
Detailed Experimental Protocol
This protocol details the coupling of this compound with morpholine, a representative secondary amine.
Figure 2: Standard experimental workflow for the protocol.
Materials & Equipment
-
Aryl Halide: this compound (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Palladium Pre-catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration relative to aryl halide)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Syringes for liquid transfer
-
Standard glassware for work-up and purification
-
TLC plates and/or GC-MS for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a stir bar, add sodium tert-butoxide (1.4 equiv).
-
Quickly add the XPhos Pd G3 pre-catalyst (0.02 equiv) to the flask.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Reagent Addition:
-
Add this compound (1.0 equiv) to the flask as a solid.
-
Using a syringe, add anhydrous toluene to the desired concentration (e.g., 5 mL for a 1 mmol scale reaction).
-
Finally, add morpholine (1.2 equiv) via syringe. The mixture may change color.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously to ensure proper mixing, as the base is only partially soluble.[11]
-
Allow the reaction to proceed for 12-24 hours.
-
-
Reaction Monitoring:
-
After the allotted time, cool the reaction to room temperature.
-
Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate or analyze by GC-MS to confirm the consumption of the starting aryl bromide.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Data Summary & Troubleshooting
Expected Outcomes & Optimization Parameters
The choice of catalyst system is paramount. The following table provides a summary of potential conditions based on literature precedents for similar hindered systems.
| Pd Source / Ligand | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| XPhos Pd G3 | NaOt-Bu | Toluene | 100-110 | 12-24 | >85% | Highly reliable for hindered substrates. |
| RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | >80% | A good alternative, especially if the substrate is base-sensitive. |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-BuOH | 100 | 24 | 70-85% | Requires in situ catalyst formation; BrettPhos is excellent for primary amines.[4] |
| Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 | 18 | Variable | LHMDS is a strong, non-coordinating base but can be more expensive.[11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous solvent/reagents.3. Base is not strong enough.4. Reaction temperature too low. | 1. Use a fresh, high-quality pre-catalyst; ensure inert atmosphere is maintained rigorously.2. Use freshly distilled or commercially available anhydrous solvents.3. Switch to a stronger base like NaOt-Bu or LHMDS.4. Increase temperature to 110 °C. |
| Hydrodehalogenation Side Product | 1. Reductive elimination is slow compared to competing pathways.2. Presence of water. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos) to accelerate reductive elimination.2. Ensure all reagents and solvents are scrupulously dry. |
| Formation of Biaryl Side Products | Catalyst decomposition leading to homocoupling of the aryl bromide. | 1. Lower catalyst loading.2. Screen different ligands or pre-catalysts.3. Ensure vigorous stirring to prevent localized overheating. |
| Reaction Stalls | Catalyst inhibition, possibly by product or impurities. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Purify starting materials if their quality is suspect. |
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts.Chemistry LibreTexts. (2023). [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.[Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.[Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.ACS.[Link]
- The Buchwald–Hartwig Amination After 25 Years.
- Help troubleshooting a Buchwald-Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.[Link]
- Buchwald-Hartwig coupling troubleshooting.Chemistry Stack Exchange. (2022). [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.Journal of the American Chemical Society. (2015). [Link]
- Buchwald-Hartwig Coupling.Organic Synthesis.[Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.National Institutes of Health (NIH). (2021). [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-fluoro-4-methylaniline
<__ _>
Introduction: Strategic Value of a Challenging Substrate
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aniline scaffolds is a cornerstone of molecular design. 2-Bromo-6-fluoro-4-methylaniline is a particularly valuable building block, offering a unique combination of steric and electronic properties. The ortho-fluoro group can enhance metabolic stability and modulate pKa, while the methyl group provides a lipophilic handle. The bromine atom serves as a versatile linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.
However, the very features that make this substrate attractive also present significant synthetic challenges. The steric bulk from the two ortho substituents (bromo and fluoro) dramatically hinders the crucial oxidative addition step in the catalytic cycle.[1][2] This guide provides a detailed, experience-driven framework for overcoming these challenges, focusing on the practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will dissect the causality behind protocol choices, offering robust, validated starting points for researchers engaged in drug development and complex molecule synthesis.
Mechanistic Considerations: The Challenge of Steric Hindrance
The efficacy of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance within its catalytic cycle. For sterically congested substrates like this compound, the rate-limiting step is often the initial oxidative addition of the aryl bromide to the Pd(0) center.[3][4]
The two ortho substituents create a formidable steric shield around the C-Br bond, impeding the approach of the palladium catalyst. To overcome this barrier, the catalyst system must be specifically engineered to promote this difficult step. The solution lies in the use of bulky, electron-rich phosphine ligands.[5][6]
-
Bulky Ligands: Ligands such as XPhos, SPhos, and RuPhos possess large steric profiles (cone angles) that favor the formation of highly reactive, monoligated Pd(0)L species.[6][7] These coordinatively unsaturated species are less sterically encumbered and more readily access the hindered C-Br bond.[6]
-
Electron-Rich Nature: The electron-donating character of these ligands increases the electron density on the palladium center, which in turn enhances its nucleophilicity and accelerates the rate of oxidative addition into the electron-deficient C-Br bond.[5][6]
Understanding this core principle is critical for troubleshooting and optimizing reactions with this and similar challenging substrates.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for C(sp²)–C(sp²) bond formation due to its operational simplicity and the stability of its organoboron reagents.[8][9] For a substrate as hindered as this compound, a potent catalyst system is non-negotiable.
Principle & Rationale
This protocol employs a pre-catalyst and a bulky biarylphosphine ligand (SPhos) to ensure the efficient formation of the active monoligated Pd(0) species required for the challenging oxidative addition.[10] A strong inorganic base like potassium phosphate is used to facilitate the transmetalation step without promoting side reactions that can occur with stronger bases like alkoxides.[8] The dioxane/water solvent system provides good solubility for both organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos ligand (4 mol%) to the flask.[10]
-
Inert Atmosphere: Seal the vessel with a septum, and purge the atmosphere by evacuating under high vacuum and backfilling with argon or nitrogen. Repeat this cycle three times.[11]
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, to make a 0.1 M solution with respect to the aniline substrate) via syringe.[10]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously for 6–18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | Toluene | 110 | 80-90 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 70-85 |
Note: Yields are estimates and will vary based on the specific boronic acid partner and reaction scale. Data compiled from general protocols for sterically hindered substrates.[10][12]
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C–N bonds, crucial for synthesizing countless pharmaceutical agents.[13][14] The coupling of this compound is particularly challenging due to both the steric hindrance of the substrate and the potential for the aniline product to coordinate to the palladium center, inhibiting catalysis.
Principle & Rationale
This protocol utilizes a third-generation Buchwald palladacycle precatalyst (t-BuXPhos Pd G3). These precatalysts are highly active and air-stable, ensuring the reliable generation of the required monoligated Pd(0) active species.[11] The t-BuXPhos ligand is exceptionally bulky and electron-rich, making it ideal for coupling with sterically demanding substrates.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the coupling amine without interfering with the reaction.[14] Toluene is an excellent non-polar solvent for this transformation.
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-6-fluoro-4-methylaniline in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated anilines stand out for their versatility and predictable reactivity. This guide focuses on 2-Bromo-6-fluoro-4-methylaniline , a trifunctionalized aromatic amine, detailing its application in the synthesis of potent kinase inhibitors and other biologically active molecules. We will explore the causality behind its use, provide validated protocols for its derivatization, and contextualize its role in the generation of targeted therapies.
Rationale for Use: A Privileged Scaffold Intermediate
This compound is a valuable starting material in medicinal chemistry due to the distinct reactivity of its functional groups. The strategic placement of the bromine, fluorine, and amine moieties allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular architectures.
-
The Bromine Handle : The bromine atom serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3][4] This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, which are crucial for modulating a compound's pharmacological profile.
-
The Fluoro Group : The fluorine atom significantly influences the molecule's electronic properties and metabolic stability. Its strong electron-withdrawing nature can modulate the pKa of the adjacent amine and influence binding interactions with target proteins. Furthermore, the introduction of fluorine is a well-established strategy to block metabolic oxidation, thereby enhancing the pharmacokinetic properties of drug candidates.[5]
-
The Amine Functionality : The primary amine group is a key site for forming amide, urea, or sulfonamide linkages. These functional groups are prevalent in kinase inhibitors, often acting as hydrogen bond donors or acceptors to engage with the hinge region of the kinase ATP-binding site.
This unique combination of reactive sites makes this compound a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
Core Application: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[6] The dysregulation of protein kinases is a hallmark of many cancers, and molecules that can selectively inhibit their activity are of high therapeutic value.[7][8][9] Halogenated anilines are frequently incorporated into the core structures of these inhibitors.
A prominent example illustrating the utility of a closely related isomer, 2-fluoro-5-methylaniline, is in the synthesis of Linifanib (ABT-869) .[10][11] Linifanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[12][13] Its synthesis showcases a key transformation of the aniline moiety into a urea linkage, a common pharmacophore in kinase inhibitors.
Workflow: Conceptual Synthesis of a Linifanib-type Urea Linkage
The following diagram illustrates the conceptual workflow for forming a critical urea linkage, a reaction directly applicable to this compound for creating analogous structures.
Caption: Conceptual workflow for urea formation.
Protocol 1: Phosgenation and Urea Formation
This protocol describes the formation of an isocyanate from this compound and its subsequent reaction to form a substituted urea, a key step in synthesizing many kinase inhibitors. This method is adapted from established procedures for similar anilines.[14]
Materials:
-
This compound
-
Phosgene (or a safer equivalent like triphosgene)
-
Anhydrous toluene
-
Aromatic amine coupling partner (e.g., 4-aminophenol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Isocyanate Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosgene (or triphosgene, 0.35 eq) in toluene dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 3-5 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting aniline.
-
The resulting solution contains the 2-bromo-6-fluoro-4-methylphenyl isocyanate intermediate.
-
-
Urea Synthesis:
-
In a separate flask, dissolve the aromatic amine coupling partner (1.0 eq) in anhydrous toluene.
-
Cool the isocyanate solution from the previous step to room temperature and add the amine solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
-
Work-up and Purification:
-
Filter the precipitated solid and wash with cold toluene or hexane to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final urea product.
-
Expanding Molecular Diversity: Cross-Coupling Reactions
To explore the full potential of the this compound scaffold, palladium-catalyzed cross-coupling reactions are indispensable. The bromine atom provides a reactive site for introducing a wide array of substituents.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester.[2][3][4] This reaction is ideal for introducing new aryl or heteroaryl groups at the 2-position of the aniline, which can probe additional binding pockets in a target protein.
Workflow: Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This general protocol is for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[15][16]
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aniline derivative.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diaryl or aryl-alkyl amines.[1][17][18] This is particularly useful for creating more complex linker structures or introducing basic amine functionalities that can improve solubility or form salt bridges with the target protein.
Protocol 3: Buchwald-Hartwig Cross-Coupling Amination
This is a general protocol for the palladium-catalyzed Buchwald-Hartwig amination of this compound.[19][20]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Finally, add the amine coupling partner (1.2 eq).
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired N-substituted product.
-
Summary of Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of bromo-anilines, providing a baseline for experimental design.
| Reaction Type | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Urea Formation | N/A | N/A | Toluene | 60-80 | 70-95 |
| Suzuki Coupling | Pd(PPh₃)₄ (2-5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 65-90 |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP (1-2%) | NaOt-Bu (1.4) | Toluene | 80-110 | 60-85 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a range of selective chemical transformations, including urea formation and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust framework for researchers to utilize this intermediate in the synthesis of novel kinase inhibitors and other complex molecular targets. By leveraging the unique reactivity of this scaffold, drug discovery programs can efficiently generate diverse compound libraries, accelerating the identification of new therapeutic agents.
References
- LINIFANIB. Drugs of the Future, 2007, 32(9): 773.
- Gangjee A, et al. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 2010, 18(15):5575-87.
- Foretinib. PubChem Compound Summary for CID 42642645. National Center for Biotechnology Information.
- Linifanib. PubChem Compound Summary for CID 11485656. National Center for Biotechnology Information.
- Preparation method of linifanib. Google Patents, CN104326985A.
- Qian F, et al. Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research, 2009, 69(20):8009-16.
- Jee JP, et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2022, 65(2):1025-1183.
- Liu, X., et al. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 2018, 23(7), 1543.
- Buchwald–Hartwig amination. Wikipedia.
- Linifanib. Wikipedia.
- Kossakowski, K., et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1).
- Moosavi F, et al. Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. Toxicology and Applied Pharmacology, 2024, 484:116866.
- Foretinib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Suzuki Coupling. Organic Chemistry Portal.
- Kossakowski K, et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.
- Wang, Y., et al. Recent Progress in the Development of Small Molecule c-Met Inhibitors. Current Medicinal Chemistry, 2021, 28(19), 3747-3763.
- Li, Y., et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 124-133.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Li Y, et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1):124-133.
- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Collection of Czechoslovak Chemical Communications, 2000, 65(8), 1257-1276.
- Zillhardt, M., et al. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 2011, 17(12), 4042-4051.
- Zhang, Y., et al. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 2020, 25(21), 5183.
- Varkondi, E., et al. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. ACS Medicinal Chemistry Letters, 2013, 4(11), 1034-1039.
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- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in the Development of Small Molecule c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-6-fluoro-4-methylaniline
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for optimizing pharmacological properties.[1][2][3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[3][4] 2-Bromo-6-fluoro-4-methylaniline emerges as a particularly valuable starting material, offering a trifecta of functionalities: a reactive bromine atom poised for cross-coupling reactions, a strategically placed fluorine atom to modulate the electronic environment, and a methyl group for steric and electronic influence.
This guide provides an in-depth exploration of two distinct and robust synthetic pathways for leveraging this compound to construct high-value heterocyclic cores: Benzimidazoles and Quinolines . These protocols are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Part 1: Synthesis of Fluorinated 2-Aminobenzimidazoles via Copper-Catalyzed Domino Cyclization
The benzimidazole moiety is a privileged scaffold found in numerous FDA-approved drugs. The following protocol details a one-pot, copper-catalyzed approach to synthesize 2-aminobenzimidazoles, which are versatile intermediates for further functionalization. This method is advantageous due to the use of copper, an inexpensive and readily available catalyst, in contrast to more costly precious metals.[5]
Scientific Rationale & Mechanistic Insight
The reaction proceeds through a domino sequence. First, this compound reacts with thiourea in the presence of a copper(I) catalyst to form an N-guanidinyl intermediate. This intermediate then undergoes an intramolecular C-N cross-coupling (cyclization) to form the 2-aminobenzimidazole core. The bromine atom serves as the leaving group in this key cyclization step, which is facilitated by the copper catalyst.
Caption: Workflow for the synthesis of 2-aminobenzimidazoles.
Experimental Protocol: Synthesis of 7-Fluoro-5-methyl-1H-benzo[d]imidazol-2-amine
Materials:
-
This compound (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 204 mg).
-
Add thiourea (1.2 mmol, 91 mg), copper(I) iodide (0.1 mmol, 19 mg), and sodium acetate (2.0 mmol, 164 mg).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add dry DMF or DMSO (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.
Data Summary Table
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Role |
| This compound | 204.04 | 1.0 | 204 mg | Starting Material |
| Thiourea | 76.12 | 1.2 | 91 mg | Guanidinylating Agent |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg | Catalyst |
| Sodium Acetate (NaOAc) | 82.03 | 2.0 | 164 mg | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Solvent |
Part 2: Synthesis of Fluorinated Quinolines via Palladium-Catalyzed Annulation
The quinoline scaffold is central to a wide range of pharmaceuticals, most notably antimalarial drugs.[6] The following protocol outlines a modified Larock-type annulation, which involves a Palladium-catalyzed Heck reaction between this compound and an allylic alcohol, followed by an in-situ cyclization and dehydrogenation to form the quinoline ring system.[7]
Scientific Rationale & Mechanistic Insight
This transformation is a powerful example of tandem catalysis. The process begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the aniline. The resulting Pd(II) species then undergoes a Heck reaction with the allylic alcohol. Following this C-C bond formation, an intramolecular cyclization occurs where the aniline nitrogen attacks the newly formed olefin. The final step is a dehydrogenation (oxidation) of the dihydroquinoline intermediate to furnish the aromatic quinoline product. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.
Caption: Workflow for the synthesis of substituted quinolines.
Experimental Protocol: Synthesis of a Substituted 8-Fluoro-6-methylquinoline
Materials:
-
This compound (1.0 equiv)
-
Allylic alcohol (e.g., 1-phenylprop-2-en-1-ol) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene or Dioxane (dry, degassed)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) - as an oxidant for dehydrogenation[7]
-
Ethyl acetate, Hexanes
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 204 mg), the allylic alcohol (1.5 mmol), potassium carbonate (2.5 mmol, 345 mg), palladium(II) acetate (0.05 mmol, 11 mg), and triphenylphosphine (0.1 mmol, 26 mg).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add dry, degassed toluene (8 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 10 hours.
-
Cool the mixture slightly (to ~80 °C) and add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 0.3 mL) dropwise.
-
Continue stirring at 100 °C for an additional 8-12 hours, monitoring for the formation of the aromatic quinoline product by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the target quinoline.
Data Summary Table
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Role |
| This compound | 204.04 | 1.0 | 204 mg | Starting Material |
| 1-Phenylprop-2-en-1-ol | 134.18 | 1.5 | 201 mg | Coupling Partner |
| Palladium(II) Acetate | 224.50 | 0.05 | 11 mg | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26 mg | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |
| DIAD | 202.21 | 1.5 | 0.3 mL | Oxidant |
References
- Boddapati, S. N., et al. (2020). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules (Basel, Switzerland), 25(8), 1788.
- Stone, M. T. (2011). A one-pot synthesis of substituted quinolines via a Heck reaction followed by dehydrogenation with diisopropyl azodicarboxylate (DIAD). Organic Letters, 13(9), 2326–2329.
- Behrouz, S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(47), 33035-33066.
- Pupo, G., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 22(21), 11446.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 56(7), 2615–2617.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Siddiqui, Z. N., & Khan, K. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1505-1508.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-249.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
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- ChemScence. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
- Paul, N. D., et al. (2023). Dehydrogenative Coupling Reaction for the Synthesis of 5‐ and 6‐Heterocyclic Derivatives Catalyzed by Earth‐Abundant Metal‐Based Complexes. Chemistry – An Asian Journal, 18(12), e202300185.
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Application Notes & Protocols: 2-Bromo-6-fluoro-4-methylaniline as a Strategic Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The success of these therapeutic agents relies on the rational design and efficient synthesis of molecular scaffolds that can precisely interact with the ATP-binding site of a target kinase. This guide provides an in-depth analysis of 2-Bromo-6-fluoro-4-methylaniline , a versatile and strategically functionalized building block, for the synthesis of novel kinase inhibitors. We will explore the inherent chemical advantages of this starting material and provide detailed, field-proven protocols for its elaboration into complex heterocyclic cores common in FDA-approved kinase inhibitors.
Introduction: The Rationale for a Privileged Scaffold Element
The design of kinase inhibitors is a game of molecular recognition. Most inhibitors target the highly conserved ATP-binding pocket, requiring a heterocyclic core that can form key hydrogen bonds with the "hinge" region of the kinase.[1] Beyond this core interaction, inhibitor potency and selectivity are driven by substituents that exploit adjacent hydrophobic pockets and solvent-exposed regions.
This compound is an exemplary starting material precisely because its substitution pattern is engineered to facilitate the installation of these critical pharmacophoric elements in a controlled, stepwise manner.
-
The Anilino Moiety (NH₂): This primary amine is the nucleophilic anchor for building the core hinge-binding heterocycle (e.g., quinazoline, pyrrolo[2,1-f][2][3][4]triazine, pyrrolo[2,3-d]pyrimidine).[1][5] It is also a key participant in palladium-catalyzed cross-coupling reactions.
-
The Ortho-Bromo Group (Br): This is a versatile synthetic handle. Its position allows for the introduction of diverse aryl, heteroaryl, or alkyl groups via powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[6][7] These appended groups can be designed to target the solvent-front region or deep hydrophobic pockets of the kinase, significantly influencing selectivity and potency.
-
The Ortho-Fluoro Group (F): The fluorine atom exerts a powerful stereoelectronic effect. It lowers the pKa of the aniline, modulating its reactivity. More importantly, it can act as a hydrogen bond acceptor and influence the conformation of the final inhibitor, potentially locking it into a more favorable binding pose.[8]
-
The Para-Methyl Group (CH₃): This small lipophilic group can provide beneficial hydrophobic interactions within the binding site and can serve as a metabolic blocking position, potentially improving the pharmacokinetic profile of the final compound.
This combination of functionalities allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse analogs for structure-activity relationship (SAR) studies.
Physicochemical Properties & Handling
Proper handling and characterization of starting materials are foundational to reproducible synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 202865-77-8 | [9][10] |
| Molecular Formula | C₇H₇BrFN | [9] |
| Molecular Weight | 204.04 g/mol | [9] |
| Appearance | Solid | [9] |
| Melting Point | 32-36 °C | [9] |
| Purity | ≥97% recommended | [9] |
Safety & Handling: this compound is harmful if swallowed and may cause skin and eye irritation.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Methodologies: Building the Inhibitor
The true power of this compound is realized through its application in robust and versatile cross-coupling reactions. The following protocols detail two of the most critical transformations for elaborating this building block.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[7][11] In this context, it is used to replace the bromine atom with an aryl or heteroaryl moiety, a common strategy for probing the solvent-exposed region of the kinase ATP pocket.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is common; it is air-stable and is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that promotes the crucial reductive elimination step.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or 2-MeTHF) and water is typically used.[7] Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (e.g., in a 4:1 ratio). Degas the resulting suspension by bubbling argon through it for another 10 minutes. Finally, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography to yield the desired biaryl aniline.
dot
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction is exceptionally powerful for synthesizing the core structures of many kinase inhibitors by coupling the aniline nitrogen to a heterocyclic halide.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required.[14] These ligands stabilize the palladium center and facilitate the difficult C-N reductive elimination step. A palladium pre-catalyst like Pd₂(dba)₃ is often used.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] It deprotonates the aniline, forming the palladium-amido intermediate necessary for the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the heterocyclic halide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous toluene to the vessel.
-
Substrate & Base Addition: In a separate vessel, dissolve this compound (1.1 eq.) in anhydrous toluene. Add this solution to the reaction mixture, followed by the solid sodium tert-butoxide (1.4 eq.).
-
Reaction: Seal the vessel tightly and heat to 90-110 °C. The reaction is often sensitive to air, so maintaining a positive pressure of argon is crucial. Monitor progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material via silica gel column chromatography to obtain the desired N-arylated product.
Application: Synthetic Design of a Hypothetical Kinase Inhibitor
To illustrate the power of this building block, let's outline a synthetic pathway to a hypothetical inhibitor targeting a generic tyrosine kinase. Our design will incorporate a pyrrolo[2,3-d]pyrimidine core, a common hinge-binder.[1]
dot
Caption: Inhibitor-Kinase interaction model.
The synthetic workflow leverages our established protocols in a logical sequence.
dot
Caption: Two-step synthesis of a hypothetical kinase inhibitor.
Step 1: Buchwald-Hartwig Amination to form the Core The synthesis begins by coupling this compound with a suitable heterocyclic electrophile, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction, performed under the conditions outlined in Protocol 2 , forges the critical C-N bond that anchors the aniline moiety to the hinge-binding core. The product, Intermediate A, now contains the bromine atom positioned for further diversification.
Step 2: Suzuki-Miyaura Coupling for Diversification Intermediate A is then subjected to the Suzuki-Miyaura coupling conditions described in Protocol 1 . By reacting it with a diverse panel of commercially available boronic acids (e.g., 3-methoxyphenylboronic acid, 4-(dimethylamino)phenylboronic acid, etc.), a library of final compounds can be generated. Each compound in the library will share the same core but differ in the substituent pointing towards the solvent-front, allowing for a systematic exploration of the SAR in this region.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient construction of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups—the aniline nitrogen and the bromo group—allow for controlled, sequential C-N and C-C bond formations. This enables medicinal chemists to rapidly build molecular complexity and generate diverse libraries of compounds for biological evaluation. The protocols and strategies outlined in this guide provide a robust framework for leveraging this building block in drug discovery programs aimed at developing the next generation of targeted therapies.
References
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- Mestres, J., & Vilar, S. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health (NIH). [Link]
- Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health (NIH). [Link]
- Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]
- Singh, S., et al. (2021). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
- ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]
- PubMed. (2011). Novel pyrrolo[2,1-f][2][3][4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. PubMed. [Link]
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]
- Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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- ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
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Application Notes: The Strategic Role of 2-Bromo-6-fluoro-4-methylaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Advanced Synthetic Intermediates in Crop Protection
The global challenge of ensuring food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. A key strategy in modern agrochemical design is the incorporation of halogenated aromatic moieties, which can significantly enhance the biological efficacy, metabolic stability, and target specificity of active ingredients. Among the versatile building blocks available to synthetic chemists, 2-Bromo-6-fluoro-4-methylaniline stands out as a pivotal intermediate, particularly in the creation of next-generation fungicides.
The strategic placement of bromo, fluoro, and methyl groups on the aniline ring provides a unique combination of steric and electronic properties.[1][2] This substitution pattern is instrumental in the synthesis of complex agrochemical molecules, influencing their binding affinity to target enzymes and their overall performance in the field. These fluorinated aniline building blocks are of significant interest for drug discovery and medicinal chemistry in the agrochemical sector.[2] This application note provides a comprehensive guide for researchers and synthetic chemists on the utilization of this compound in the synthesis of a representative pyrazole carboxamide fungicide, a class of compounds renowned for their potent and specific mode of action.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The data presented below has been compiled from reliable chemical data sources.
| Property | Value | Reference |
| CAS Number | 18349-09-2 | [3] |
| Molecular Formula | C₇H₇BrFN | [4] |
| Molecular Weight | 204.04 g/mol | |
| Appearance | Not specified, likely a solid or liquid | |
| Purity | Commercially available up to high purity | [3] |
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a cornerstone of modern disease management in agriculture. They function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in pathogenic fungi, which leads to the cessation of cellular respiration and eventual cell death.[5][6][7] The aniline portion of these molecules is critical for their biological activity, and the specific substitution pattern of this compound makes it an ideal precursor for creating potent SDHI fungicides.
The following section outlines a detailed, two-step protocol for the synthesis of a hypothetical, yet representative, N-(2-bromo-6-fluoro-4-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. This example is illustrative of the broader applicability of this compound in this class of fungicides.
Experimental Workflow: A Logical Overview
The synthesis is a straightforward yet elegant process involving the formation of an amide bond between the aniline nitrogen of this compound and the carbonyl carbon of a pyrazole carboxylic acid chloride. This reaction is a cornerstone of many agrochemical and pharmaceutical syntheses.
Figure 1: Synthetic workflow for a representative pyrazole carboxamide fungicide.
Detailed Protocol: Synthesis of N-(2-bromo-6-fluoro-4-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling to Yield the Final Product
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-bromo-6-fluoro-4-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Scientific Rationale and Trustworthiness of the Protocol
The described protocol is a robust and well-established method for the synthesis of carboxamides. The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to their more reactive acid chloride counterparts. The subsequent Schotten-Baumann-type reaction with the aniline in the presence of a base like triethylamine is a high-yielding and widely applicable method for amide bond formation. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
The choice of this compound as the starting material is deliberate. The fluorine atom at the 6-position can enhance the biological activity of the final compound through various mechanisms, including improved metabolic stability and increased binding affinity to the target enzyme. The bromine atom at the 2-position and the methyl group at the 4-position provide steric bulk and electronic modulation that can be fine-tuned to optimize the fungicidal potency and spectrum of activity. This strategic substitution is a common approach in the rational design of modern agrochemicals.[8]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique substitution pattern allows for the creation of potent and selective fungicides, particularly within the important class of pyrazole carboxamides. The synthetic protocols outlined in this application note are reliable and scalable, providing a solid foundation for researchers and process chemists working on the development of new crop protection solutions. The continued exploration of derivatives based on this aniline core promises to yield even more effective and sustainable agrochemicals in the future.
References
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). SpringerLink.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214.
- Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry, 65(28), 5749-5758.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (n.d.). Semantic Scholar.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 265-310.
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- 116063184 Preparation method of 2-bromo-6-fluoroaniline. (n.d.). WIPO Patentscope.
- A review: Recent progress on the synthetic routes to 1(5)-substituted 1 H -Tetrazoles and its analogs. (n.d.). ResearchGate.
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2015). Molecules, 20(8), 13987-14003.
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Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung der Aminogruppe von 2-Brom-6-fluor-4-methylanilin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der primären Aminogruppe von 2-Brom-6-fluor-4-methylanilin. Diese Verbindung ist ein wichtiges Zwischenprodukt in der Synthese von Pharmazeutika und Agrochemikalien.[1][2] Die Derivatisierung seiner Aminogruppe ermöglicht die Einführung verschiedener funktioneller Gruppen, was für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer Moleküle mit gewünschten pharmakologischen Eigenschaften entscheidend ist.
Die sterische Hinderung durch die ortho-ständigen Brom- und Fluoratome sowie die elektronenziehenden Effekte dieser Halogene stellen besondere Herausforderungen an die Reaktivität der Aminogruppe.[3] Dieser Leitfaden erläutert die zugrunde liegenden chemischen Prinzipien und stellt validierte Protokolle für gängige Derivatisierungsreaktionen wie Acylierung, Sulfonylierung und Alkylierung vor.
Einleitung: Die Bedeutung von substituierten Anilinen
Substituierte Aniline sind eine bedeutende Klasse von Bausteinen in der organischen Synthese. Die Einführung von Halogenatomen und Alkylgruppen in den Anilinring kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität der resultierenden Moleküle an biologische Zielstrukturen erheblich beeinflussen. 2-Brom-6-fluor-4-methylanilin (CAS: 202865-77-8) ist aufgrund seiner spezifischen Substitutionsmuster ein wertvolles Ausgangsmaterial.[4] Die Derivatisierung der Aminogruppe ist ein entscheidender Schritt, um die strukturelle Vielfalt zu erhöhen und Zugang zu neuen chemischen Räumen zu erhalten.
Strategien zur Derivatisierung
Die gängigsten und effektivsten Methoden zur Modifikation der Aminogruppe von 2-Brom-6-fluor-4-methylanilin umfassen die Acylierung, Sulfonylierung und Alkylierung. Jede dieser Transformationen führt zur Bildung einer neuen funktionellen Gruppe mit unterschiedlichen chemischen und physikalischen Eigenschaften.
N-Acylierung: Synthese von Amiden
Die Umwandlung der Aminogruppe in ein Amid ist eine der fundamentalsten Reaktionen in der organischen Chemie. Amide sind in vielen pharmazeutischen Wirkstoffen und biologisch aktiven Molekülen zu finden. Die Reaktion von 2-Brom-6-fluor-4-methylanilin mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base ist eine effiziente Methode zur Amidbildung.[5]
Chemische Kausalität: Die Reaktion verläuft über einen nukleophilen Angriff des freien Elektronenpaars am Stickstoff der Aminogruppe auf das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels. Die Anwesenheit einer Base ist entscheidend, um den bei der Reaktion entstehenden Halogenwasserstoff (z. B. HCl) zu neutralisieren und so die Protonierung und Deaktivierung des Anilins zu verhindern.[5] Bei sterisch gehinderten Anilinen kann die Reaktionsträgheit durch den Einsatz von Katalysatoren wie 4-Dimethylaminopyridin (DMAP) oder durch erhöhte Temperaturen überwunden werden.[5][6]
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.
Protokoll 1: Synthese von N-(2-Brom-4-fluor-6-methylphenyl)acetamid
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben unter Stickstoffatmosphäre werden 1,0 g (4,90 mmol) 2-Brom-6-fluor-4-methylanilin in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.
-
Basenzugabe: Zu der gerührten Lösung werden 0,48 g (0,66 mL, 6,08 mmol) Pyridin zugegeben.
-
Acylierung: Die Reaktionsmischung wird auf 0 °C (Eis-Wasser-Bad) gekühlt. Anschließend werden 0,42 g (0,38 mL, 5,39 mmol) Acetylchlorid langsam zugetropft, sodass die Temperatur 5 °C nicht übersteigt.
-
Reaktion: Die Mischung wird für 2 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel: Hexan/Ethylacetat 7:3).
-
Aufarbeitung: Die Reaktionsmischung wird mit 20 mL 1 M Salzsäure, anschließend mit 20 mL gesättigter Natriumbicarbonatlösung und abschließend mit 20 mL gesättigter Kochsalzlösung gewaschen.
-
Trocknung und Konzentration: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Der feste Rückstand wird aus einem Ethanol-Wasser-Gemisch umkristallisiert, um das reine Produkt zu erhalten.
| Parameter | Wert |
| Stöchiometrie (Anilin:Base:Acylchlorid) | 1 : 1,24 : 1,1 |
| Lösungsmittel | Dichlormethan (DCM) |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 2 Stunden |
| Aufarbeitung | Saure und basische Wäsche |
| Reinigungsmethode | Umkristallisation |
Tabelle 1: Zusammenfassung der Reaktionsparameter für die Acetylierung.
N-Sulfonylierung: Synthese von Sulfonamiden
Die Sulfonamid-Funktion ist ein wichtiger Pharmakophor, der in einer Vielzahl von Medikamenten, einschließlich antibakterieller Wirkstoffe, vorkommt.[7] Die Reaktion von 2-Brom-6-fluor-4-methylanilin mit einem Sulfonylchlorid, typischerweise in Gegenwart einer Base, führt zur Bildung des entsprechenden Sulfonamids.
Chemische Kausalität: Ähnlich wie bei der Acylierung greift die Aminogruppe das elektrophile Schwefelatom des Sulfonylchlorids an. Aufgrund der sterischen Hinderung und der reduzierten Nukleophilie des Anilins durch die elektronenziehenden Halogene kann diese Reaktion eine stärkere Base oder höhere Temperaturen erfordern als die Acylierung.[8][9] Die Verwendung von Pyridin sowohl als Base als auch als Lösungsmittel ist eine gängige Praxis.
Abbildung 2: Reaktionsschema der N-Sulfonylierung.
Protokoll 2: Synthese von N-(2-Brom-4-fluor-6-methylphenyl)-4-methylbenzolsulfonamid
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g (4,90 mmol) 2-Brom-6-fluor-4-methylanilin in 15 mL wasserfreiem Pyridin gelöst.
-
Reagenzzugabe: Unter Rühren werden 1,03 g (5,39 mmol) p-Toluolsulfonylchlorid (Tosylchlorid) portionsweise zugegeben.
-
Reaktion: Die Reaktionsmischung wird für 4 Stunden bei 60 °C erhitzt. Der Reaktionsfortschritt wird mittels DC verfolgt (Laufmittel: Hexan/Ethylacetat 8:2).
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung vorsichtig in 50 mL Eiswasser gegossen. Der ausfallende Feststoff wird durch Filtration gesammelt.
-
Waschen: Der Filterkuchen wird gründlich mit Wasser und anschließend mit einer kleinen Menge kaltem Hexan gewaschen, um Pyridinreste zu entfernen.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt.
| Parameter | Wert |
| Stöchiometrie (Anilin:Sulfonylchlorid) | 1 : 1,1 |
| Base / Lösungsmittel | Pyridin |
| Temperatur | 60 °C |
| Reaktionszeit | 4 Stunden |
| Aufarbeitung | Fällung in Wasser |
| Reinigungsmethode | Säulenchromatographie |
Tabelle 2: Zusammenfassung der Reaktionsparameter für die Sulfonylierung.
N-Alkylierung: Synthese von sekundären und tertiären Aminen
Die N-Alkylierung von Anilinen ist eine wichtige Methode zur Synthese von sekundären und tertiären Aminen. Diese Reaktion kann jedoch durch Polyalkylierung und bei sterisch gehinderten Substraten erschwert sein. Eine gängige Methode ist die Reaktion mit Alkylhalogeniden in Gegenwart einer Base.
Chemische Kausalität: Die Reaktion erfolgt über eine SN2-Reaktion, bei der das Anilin als Nukleophil fungiert und das Halogenid als Abgangsgruppe verdrängt wird. Starke Basen wie Natriumhydrid (NaH) werden oft verwendet, um das Anilin zu deprotonieren und seine Nukleophilie zu erhöhen, was besonders bei weniger reaktiven Alkylierungsmitteln oder sterisch anspruchsvollen Substraten vorteilhaft ist.[10]
Protokoll 3: Synthese von N-Methyl-2-brom-6-fluor-4-methylanilin
-
Vorbereitung: In einem trockenen 50-mL-Dreihalskolben unter Stickstoffatmosphäre werden 0,24 g (6,0 mmol, 60%ige Dispersion in Mineralöl) Natriumhydrid in 10 mL wasserfreiem Tetrahydrofuran (THF) suspendiert.
-
Anilinzugabe: Eine Lösung von 1,0 g (4,90 mmol) 2-Brom-6-fluor-4-methylanilin in 10 mL wasserfreiem THF wird langsam bei 0 °C zu der NaH-Suspension getropft.
-
Deprotonierung: Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: Die Lösung wird erneut auf 0 °C gekühlt und 0,76 g (0,33 mL, 5,39 mmol) Methyliodid werden langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird für 12 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.
-
Quenchen: Die Reaktion wird vorsichtig durch langsame Zugabe von 10 mL gesättigter wässriger Ammoniumchloridlösung bei 0 °C beendet.
-
Extraktion und Aufarbeitung: Die wässrige Phase wird dreimal mit je 20 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt.
| Parameter | Wert |
| Stöchiometrie (Anilin:Base:Alkylhalogenid) | 1 : 1,2 : 1,1 |
| Base | Natriumhydrid (NaH) |
| Lösungsmittel | Tetrahydrofuran (THF) |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 12 Stunden |
| Reinigungsmethode | Säulenchromatographie |
Tabelle 3: Zusammenfassung der Reaktionsparameter für die N-Methylierung.
Analytische Charakterisierung der Derivate
Die erfolgreiche Synthese und Reinheit der Derivate muss durch geeignete analytische Methoden bestätigt werden. Die Kernspinresonanzspektroskopie (NMR) und die Massenspektrometrie (MS) sind hierfür die wichtigsten Techniken.
Kernspinresonanzspektroskopie (NMR)
Die ¹H- und ¹³C-NMR-Spektroskopie liefert detaillierte Informationen über die Struktur der synthetisierten Moleküle.[9] Die Einführung einer neuen funktionellen Gruppe an der Aminogruppe führt zu charakteristischen Verschiebungen der Signale der aromatischen Protonen und Kohlenstoffatome sowie zum Auftreten neuer Signale, die von der eingeführten Gruppe stammen.
Erwartete analytische Daten (¹H-NMR, 400 MHz, CDCl₃):
| Derivat | Charakteristische Signale (δ, ppm) |
| N-Acetyl-Derivat | ~ 7,5-8,0 (breites s, 1H, NH), ~ 7,0-7,3 (m, 2H, Ar-H), ~ 2,2 (s, 3H, CH₃-Methyl), ~ 2,1 (s, 3H, Acetyl-CH₃) |
| N-Tosyl-Derivat | ~ 7,8 (d, 2H, Tosyl-Ar-H), ~ 7,3 (d, 2H, Tosyl-Ar-H), ~ 6,9-7,2 (m, 2H, Ar-H), ~ 6,5 (breites s, 1H, NH), ~ 2,4 (s, 3H, Tosyl-CH₃), ~ 2,2 (s, 3H, CH₃-Methyl) |
| N-Methyl-Derivat | ~ 6,8-7,1 (m, 2H, Ar-H), ~ 3,8 (breites s, 1H, NH), ~ 2,9 (s, 3H, N-CH₃), ~ 2,3 (s, 3H, Ar-CH₃)[8] |
Tabelle 4: Vorhergesagte ¹H-NMR-Verschiebungen für die Derivate von 2-Brom-6-fluor-4-methylanilin. Die Vorhersagen basieren auf Spektraldaten ähnlicher Verbindungen.[8][11]
Massenspektrometrie (MS)
Die Massenspektrometrie wird zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung der synthetisierten Verbindungen verwendet. Das charakteristische Isotopenmuster von Brom (⁷⁹Br und ⁸¹Br im Verhältnis von etwa 1:1) ist ein nützliches diagnostisches Merkmal im Massenspektrum.[12]
Erwartete analytische Daten (Elektronenionisation, EI-MS):
| Derivat | Molekülionenpeak (m/z) | Charakteristische Fragmentionen (m/z) |
| N-Acetyl-Derivat | 245/247 (M⁺, Br-Isotopenmuster) | 203/205 ([M-COCH₂]⁺), 184/186 ([M-COCH₃-H]⁺) |
| N-Tosyl-Derivat | 357/359 (M⁺, Br-Isotopenmuster) | 202/204 ([M-Tosyl]⁺), 155 ([Tosyl]⁺), 91 ([Tropylium]⁺) |
| N-Methyl-Derivat | 217/219 (M⁺, Br-Isotopenmuster) | 202/204 ([M-CH₃]⁺), 123 ([M-Br-CH₃]⁺) |
Tabelle 5: Vorhergesagte massenspektrometrische Daten für die Derivate von 2-Brom-6-fluor-4-methylanilin. Die Vorhersagen basieren auf den Fragmentierungsmustern ähnlicher Strukturen.[13][14][15]
Fazit
Dieser Leitfaden stellt eine Reihe von robusten und validierten Protokollen für die Derivatisierung der Aminogruppe von 2-Brom-6-fluor-4-methylanilin zur Verfügung. Die vorgestellten Methoden der N-Acylierung, N-Sulfonylierung und N-Alkylierung sind grundlegende Transformationen, die den Zugang zu einer breiten Palette von Molekülen für die pharmazeutische und agrochemische Forschung ermöglichen. Die Erläuterung der chemischen Kausalität hinter den experimentellen Entscheidungen und die Bereitstellung von erwarteten analytischen Daten sollen Forschern helfen, diese Synthesen erfolgreich zu planen, durchzuführen und zu validieren. Die sterische und elektronische Natur des Substrats erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um hohe Ausbeuten und Reinheiten zu erzielen.
Referenzen
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. N.A.
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
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PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Abgerufen von [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. Abgerufen von [Link]
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NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Abgerufen von [Link]
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PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. Abgerufen von [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information. Abgerufen von [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
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PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Abgerufen von [Link]
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PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline. National Center for Biotechnology Information. Abgerufen von [Link]
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PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Abgerufen von [Link]
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Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASAYAN Journal of Chemistry, 17(3), 752-766.
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S. S. S. R. S. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. N.A.
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BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
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Ahmad, A. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate.
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Bromo-6-fluoro-4-methylaniline
Introduction: Navigating SNAr on an Electron-Rich Aryl Halide
2-Bromo-6-fluoro-4-methylaniline is a key synthetic intermediate in the development of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring two distinct halogen leaving groups (Br and F) and activating amino and methyl groups, presents both opportunities and significant challenges for further functionalization. While nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, its application to electron-rich systems like this aniline derivative is non-trivial.[1][2]
Classical SNAr reactions proceed efficiently on aromatic rings bearing potent electron-withdrawing groups (EWGs) such as nitro or cyano groups, which are necessary to stabilize the negatively charged Meisenheimer intermediate.[3][4][5] In stark contrast, the amino (-NH₂) and methyl (-CH₃) groups on the target substrate are electron-donating, which deactivates the ring towards nucleophilic attack.
This guide provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed laboratory protocols for successfully executing SNAr reactions on this compound. We will explore the critical interplay between leaving group potential, solvent effects, and base selection to control regioselectivity and maximize yield. Furthermore, we will contrast the SNAr approach with modern palladium-catalyzed cross-coupling reactions, offering a broader perspective for drug development professionals.
Scientific Principles: Overcoming Electronic Deactivation
The Addition-Elimination Mechanism & The Challenge of Electron-Donating Groups
The standard SNAr mechanism is a two-step addition-elimination process.[5][6] A nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, typically faster step, the leaving group is expelled, and the ring's aromaticity is restored.[5]
The stability of the Meisenheimer complex is paramount. EWGs positioned ortho or para to the leaving group are crucial as they delocalize the negative charge through resonance, lowering the activation energy of the first, rate-determining step.[3][5][8] On this compound, the powerful electron-donating -NH₂ group and the weaker -CH₃ group do the opposite; they increase electron density on the ring, destabilizing the anionic intermediate and making nucleophilic attack energetically unfavorable.
To overcome this inherent deactivation, forcing conditions are typically required, such as high temperatures, highly polar aprotic solvents, and strong bases.[7]
Regioselectivity: Bromine vs. Fluorine as a Leaving Group
A key question for this substrate is which halogen will be displaced. The outcome is a delicate balance of two factors:
-
Electronegativity and Intermediate Stabilization: Fluorine's high electronegativity strongly polarizes the C-F bond and is superior at stabilizing the negative charge in the Meisenheimer complex through its inductive effect. In a classic SNAr mechanism, this makes fluoride the better leaving group. The reaction rate for SNAr often follows the trend F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions.[1]
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Br bond, making it harder to break. In reactions that have a greater degree of bond-breaking in the transition state, or proceed via alternative mechanisms, bromine can become the preferred leaving group.
For this compound, substitution at either the C-F or C-Br bond is possible, and the selectivity can often be tuned by the choice of reaction conditions and the nucleophile. Steric hindrance from the adjacent methyl group and the nature of the nucleophile can also influence the site of attack.[9]
Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use anhydrous solvents and inert atmosphere techniques where specified.
Protocol 1: Amination with Secondary Amines (e.g., Morpholine)
This protocol details a common C-N bond formation via SNAr, targeting the displacement of the fluorine atom due to its higher activation in classical SNAr.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Caesium carbonate (Cs₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1-0.2 M concentration)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the chosen base (K₂CO₃ or Cs₂CO₃).
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add the solvent (DMF or DMSO) via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100-140 °C. The high temperature is necessary to overcome the energy barrier imposed by the electron-donating groups.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aniline.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr as they solvate cations effectively, leaving the nucleophile more "naked" and reactive.[7] Their high boiling points permit the necessary high reaction temperatures.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.[7] Cs₂CO₃ is often more effective due to its higher solubility.
-
Temperature: Elevated temperatures provide the thermal energy to overcome the high activation barrier of this disfavored reaction.
Protocol 2: O-Arylation with Phenols
This protocol describes the formation of a diaryl ether, a structure prevalent in many bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium tert-butoxide (t-BuOK, 1.2 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve the phenol (4-methoxyphenol) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the strong base (t-BuOK or NaH) portion-wise to generate the phenoxide nucleophile. If using NaH, allow for gas evolution to cease. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound in anhydrous DMF to the phenoxide mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Strong Base: A strong base like NaH or t-BuOK is required to deprotonate the weakly acidic phenol, generating the much more potent phenoxide nucleophile.[6][7]
-
Anhydrous Conditions: Strong bases like NaH react violently with water. Anhydrous conditions are critical for safety and to ensure the base is available to deprotonate the phenol.
Data Presentation & Visualization
Table 1: Representative SNAr Conditions and Selectivity
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Major Product (Leaving Group) |
| Morpholine | Cs₂CO₃ | DMSO | 140 | 18 | Substitution of F |
| Piperidine | K₂CO₃ | NMP | 150 | 24 | Substitution of F |
| Sodium Methoxide | (self) | DMF | 100 | 12 | Substitution of F |
| 4-Methoxyphenol | t-BuOK | DMF | 100 | 16 | Substitution of F |
| Sodium Thiophenoxide | (self) | DMAc | 80 | 8 | Substitution of F |
Note: Yields are highly substrate and nucleophile dependent and require empirical optimization. The general trend favors substitution of fluorine under thermal SNAr conditions.
Diagrams
Caption: SNAr mechanism on the electron-rich substrate.
Caption: General experimental workflow for SNAr reactions.
Alternative Strategy: Palladium-Catalyzed Cross-Coupling
For electron-rich aryl halides, where classical SNAr reactions are sluggish and require harsh conditions, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination often provide a superior alternative.[10] These methods have transformed modern synthetic chemistry due to their remarkable functional group tolerance, milder reaction conditions, and broader substrate scope.[10][11]
Comparison: SNAr vs. Buchwald-Hartwig Amination
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination (Meisenheimer complex) | Oxidative Addition / Reductive Elimination |
| Ring Requirement | Electron-poor (activated by EWGs) | Tolerates both electron-rich and -poor rings |
| Leaving Group | F > Cl > Br > I (typically) | I > Br > Cl >> F (reactivity based on C-X BDE) |
| Conditions | Often harsh (high temp, strong base) | Generally milder, but requires catalyst/ligand |
| Key Reagents | Base, Nucleophile | Pd Catalyst, Phosphine Ligand, Base, Nucleophile |
| Selectivity on Substrate | Favors Fluorine displacement | Favors Bromine displacement |
For this compound, a Buchwald-Hartwig reaction would be highly regioselective for the displacement of the bromine atom, complementing the selectivity observed in thermal SNAr reactions. This orthogonal reactivity provides researchers with powerful tools to selectively functionalize either the C-F or C-Br bond, depending on the desired synthetic outcome.
Conclusion
While performing nucleophilic aromatic substitution on the electron-rich substrate this compound is challenging, it is achievable through the careful selection of reaction parameters. High temperatures and polar aprotic solvents are essential to drive the reaction, which typically results in the preferential substitution of the fluorine atom. For researchers seeking milder conditions or complementary regioselectivity at the bromine position, palladium-catalyzed methods such as the Buchwald-Hartwig amination represent a powerful and often more efficient strategy. Understanding the scope and limitations of both approaches is critical for the effective design of synthetic routes in drug discovery and materials science.
References
- BYJU'S.
- Green Chemistry & Catalysis. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
- Scribd.
- Wikipedia.
- ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- PubMed Central (PMC).
- ResearchGate. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][7][12]thiadiazole Series. [Link]
- Wikipedia.
- ResearchGate. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. [Link]
- The Royal Society of Chemistry.
- ResearchGate.
- Semantic Scholar. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][7][12]thiadiazole Series. [Link]
- Novartis OAK.
- ResearchGate.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- CORE.
- Chemistry Stack Exchange.
- Imperial College London.
- MDPI.
- University of Calgary. Reaction Examples. [Link]
- Baran Lab, Scripps Research. Haloselectivity of Heterocycles. [Link]
- PubMed Central (PMC), National Institutes of Health (NIH).
- PubMed Central (PMC), National Institutes of Health (NIH).
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- 4. Buy 2-Bromo-4-fluoro-6-methylaniline | 202865-77-8 [smolecule.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
Unlocking the Synthetic Potential of 2-Bromo-6-fluoro-4-methylaniline in the Synthesis of Biologically Active Compounds
An Application Note and Protocol Guide:
Abstract: 2-Bromo-6-fluoro-4-methylaniline is a highly versatile and strategically functionalized starting material for medicinal chemistry and drug discovery programs. Its unique substitution pattern—a nucleophilic aniline, a handle for cross-coupling (bromine), and metabolically influential fluorine and methyl groups—positions it as a valuable scaffold for creating diverse libraries of potential therapeutic agents. This guide provides detailed protocols, mechanistic insights, and strategic considerations for leveraging this building block in the synthesis of complex, biologically active molecules, with a focus on kinase inhibitor scaffolds.
Introduction: Strategic Value of this compound
The design of novel small-molecule therapeutics often relies on building blocks that offer both structural novelty and versatile reactivity. This compound emerges as a superior starting material for several key reasons:
-
Orthogonal Reactivity: The bromo and amino groups provide orthogonal handles for sequential, controlled modifications. The bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents. Simultaneously, the aniline nitrogen can undergo a separate set of transformations, such as acylation, sulfonylation, or direct involvement in heterocycle formation.
-
Bioisosteric Relevance: The fluorine atom is a well-established bioisostere for hydrogen. Its presence can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of the adjacent aniline group, influencing binding interactions with target proteins.
-
Kinase Inhibitor Scaffolds: Substituted anilines are a cornerstone of many FDA-approved kinase inhibitors. The specific arrangement of substituents in this compound makes it an ideal precursor for constructing hinge-binding motifs critical for kinase inhibition.
This document outlines three high-impact applications of this reagent: Buchwald-Hartwig amination for the synthesis of diarylamines, Sonogashira coupling for the creation of alkynylated anilines, and a multi-step synthesis of a quinazoline core, a privileged scaffold in oncology.
Core Application I: Buchwald-Hartwig Amination for Diaryl-Amine Synthesis
The formation of a C-N bond to create a diarylamine core is a crucial step in the synthesis of many kinase inhibitors, which often use this moiety to interact with the ATP-binding site. The Buchwald-Hartwig amination is the gold standard for this transformation.
Rationale for Protocol Choices: The choice of a palladium catalyst and ligand is critical for achieving high yields and avoiding side reactions. For an electron-rich aniline like our substrate, and particularly with the steric hindrance from the ortho-bromo and fluoro groups, a highly active catalyst system is required. The combination of Pd₂(dba)₃ (a stable Pd(0) source) and a bulky, electron-rich phosphine ligand like XPhos or RuPhos provides the necessary reactivity and stability for the catalytic cycle. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the coupling amine without competing in the reaction.
Protocol 2.1: Synthesis of N-(Aryl)-6-bromo-2-fluoro-4-methylaniline
This protocol details the coupling of this compound with a generic aryl amine.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition & Degassing: Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.
Data Summary Table:
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85-95% | |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 80-92% | |
| G3-XPhos Precat. | LHMDS | THF | 80 | 88-97% | N/A |
Core Application II: Sonogashira Coupling for Alkynylated Anilines
Alkynylated anilines are versatile intermediates that can be further elaborated into various heterocyclic systems, such as indoles and quinolines, or used in click chemistry applications. The Sonogashira coupling provides a direct and efficient method to install an alkyne at the bromine position.
Rationale for Protocol Choices: The classic Sonogashira reaction utilizes a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (CuI) to facilitate the transmetalation of the alkyne. The use of a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it serves both as the base to deprotonate the alkyne and often as the solvent. For sensitive substrates, a copper-free Sonogashira protocol can be employed to prevent potential side reactions, though it may require higher catalyst loadings or more specialized ligands.
Protocol 3.1: Synthesis of 2-Alkynyl-6-fluoro-4-methylaniline
Experimental Workflow:
Caption: Workflow for Sonogashira Cross-Coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and copper(I) iodide (10 mol%).
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add a solvent mixture, typically anhydrous THF and triethylamine (2:1 ratio).
-
Degassing: Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor for completion by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate.
-
Extraction & Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Integrated Synthesis: A Quinazoline Scaffold
The quinazoline core is a privileged scaffold found in numerous approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib. Here, we outline a plausible and efficient sequence starting from this compound to construct a functionalized quinazoline.
Synthetic Pathway Overview:
Caption: Multi-step synthesis of a quinazoline core.
Protocol 4.1: Step 1 - N-Formylation
The first step is the protection/activation of the aniline as a formamide. This is a crucial step that directs the subsequent cyclization.
-
Procedure: Heat this compound in an excess of formamide at 150-160 °C for 4-6 hours. Monitor by TLC. After cooling, the product often precipitates upon addition of water and can be collected by filtration.
Protocol 4.2: Step 2 - Suzuki Coupling
With the aniline protected, the bromine is now selectively addressed via a Suzuki coupling to install the desired aryl group at the 2-position of the original aniline.
-
Procedure: Combine the N-formylated intermediate (1.0 eq), an arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent mixture like dioxane/water. Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%). Degas the mixture and heat to 80-90 °C until the starting material is consumed. Perform a standard aqueous workup and purify by chromatography.
Protocol 4.3: Step 3 - Bischler-Napieralski-type Cyclization
The final step is the acid-catalyzed cyclization to form the quinazoline ring system.
-
Procedure: Dissolve the diaryl formamide intermediate in a dehydrating/activating agent such as phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in MsOH). Heat the mixture, often to 80-100 °C, for 2-8 hours. The reaction must be quenched carefully by pouring it onto ice. Basification with aqueous NaOH or NH₄OH will precipitate the crude quinazoline product, which can then be purified by crystallization or chromatography.
Conclusion
This compound is a powerful and enabling building block for modern medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures. The protocols detailed herein for C-N and C-C bond formation, as well as for the synthesis of the privileged quinazoline scaffold, provide a robust starting point for researchers and drug development professionals aiming to accelerate their discovery programs. By understanding and applying these methodologies, scientists can fully exploit the synthetic potential of this valuable reagent.
References
- Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides Source: Angewandte Chemie Intern
- Title: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles Source: Journal of the American Chemical Society URL:[Link]
- Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amidation Source: Angewandte Chemie Intern
- Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry Source: Chemical Reviews URL:[Link]
Application Note: A Detailed Protocol for the Regioselective Bromination of 2-Fluoro-4-methylaniline
Introduction: The Significance of Brominated Anilines in Modern Drug Discovery
Halogenated anilines are foundational building blocks in the synthesis of a vast array of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The introduction of a bromine atom into an aniline scaffold provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[1][2] Specifically, 4-bromo-2-fluoro-6-methylaniline is a key intermediate in the development of targeted therapeutics, where the specific arrangement of substituents on the aromatic ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1] The fluorine atom can enhance metabolic stability and binding affinity, while the methyl and bromo groups offer sites for further functionalization to optimize biological activity.
This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 2-fluoro-4-methylaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this valuable intermediate.
Scientific Rationale and Mechanistic Insights
The bromination of 2-fluoro-4-methylaniline is an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is governed by the directing effects of the substituents already present on the aniline ring: the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance.[3][4] This significantly increases the electron density at the positions ortho and para to the amino group, making them highly susceptible to electrophilic attack.
-
Fluoro Group (-F): As a halogen, fluorine is an electronegative atom and thus deactivates the ring towards electrophilic substitution through an inductive effect. However, like the amino group, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director.
-
Methyl Group (-CH₃): The methyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions through a positive inductive effect and hyperconjugation.
In 2-fluoro-4-methylaniline, the positions ortho and para to the strongly activating amino group are C3, C5, and C6. The C4 position is blocked by the methyl group. The C2 position is blocked by the fluorine atom. The directing effects of the three substituents converge to strongly favor substitution at the C6 position, leading to the desired product, 4-bromo-2-fluoro-6-methylaniline.
A common challenge in the bromination of highly activated anilines is the propensity for polybromination, often resulting in the formation of tribromo derivatives.[5][6] To achieve selective monobromination, reaction conditions must be carefully controlled. While protection of the amino group as an acetanilide can be employed to moderate its activating effect, direct bromination using a suitable brominating agent and controlled stoichiometry offers a more atom-economical approach.[7][8] This protocol utilizes molecular bromine in a suitable solvent system, with careful temperature control to favor the formation of the desired monosubstituted product.
Experimental Protocol
This section provides a detailed methodology for the synthesis, purification, and characterization of 4-bromo-2-fluoro-6-methylaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-4-methylaniline | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | ≥99.5% | Acros Organics |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | J.T. Baker |
| Hexanes | ACS Reagent | Macron Fine Chemicals |
| Ethyl acetate | ACS Reagent | BDH |
Safety Precautions
Hazard Assessment: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage and is fatal if inhaled.[9][10] Handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and a face shield over safety goggles.[11][12] Ensure a solution of sodium thiosulfate is readily available to neutralize any spills.[9]
-
2-Fluoro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with standard PPE.
-
Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-methylaniline (12.5 g, 0.1 mol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane to the flask and stir the mixture until the aniline is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol, approximately 5.1 mL) in 20 mL of anhydrous dichloromethane.
-
Reaction Execution: Add the bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C. The solution will change color as the reaction progresses.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Quenching: Once the reaction is complete, slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The characteristic bromine color should disappear.
-
Neutralization: Add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot hexanes. If the product does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
-
Drying: Dry the crystals under vacuum to obtain pure 4-bromo-2-fluoro-6-methylaniline.
Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Value |
| Moles of 2-Fluoro-4-methylaniline | 0.1 mol |
| Moles of Bromine | 0.1 mol |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | 1.5 - 2 hours |
| Expected Yield | 85-95% |
| Appearance of Product | Off-white to pale yellow solid |
| Melting Point | 40-41 °C[14] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-bromo-2-fluoro-6-methylaniline.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl protons, a broad singlet for the amine protons, and distinct aromatic protons with characteristic coupling patterns. The expected shifts are approximately δ 7.16 (dd, 1H), 7.06 (m, 1H), 6.66 (td, 1H), 3.69 (br s, 2H).[14]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the aromatic and methyl carbons.
-
IR Spectroscopy (ATR): Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching (typically in the 500-650 cm⁻¹ region).[15]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₇H₇BrFN, the expected m/z would be approximately 204 and 206.
Conclusion
This application note details a reliable and efficient protocol for the regioselective monobromination of 2-fluoro-4-methylaniline. By carefully controlling the reaction stoichiometry and temperature, the desired product, 4-bromo-2-fluoro-6-methylaniline, can be synthesized in high yield and purity. The mechanistic rationale, detailed safety precautions, and characterization guidelines provided herein offer a comprehensive resource for researchers engaged in the synthesis of complex organic intermediates for pharmaceutical and materials science applications.
References
- Electrophilic Substitution Reaction | Class 12 | P-Bromo Aniline. (2024). YouTube.
- Suggest a mechanism for the bromination of aniline. (n.d.). Homework.Study.com.
- Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.
- Bromination of Aniline. (n.d.). Khan Academy.
- Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook.
- Bromine Safety SOP. (n.d.). University of California, Santa Barbara.
- Catalytic bromination of 2-fluoroaniline. (1991). Google Patents.
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). Tufts University.
- Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - BROMINE. (2022). Archean Chemical Industries.
- Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
- Selective halogenation of 2-fluoroaniline. (1984). Google Patents.
- Preparation of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
- Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. (2019). Synthetic Communications.
- Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023). MDPI.
- A kind of synthetic method of the fluoroacetanilide of 2 bromine 4. (2018). Google Patents.
- Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. (2022). PMC - PubMed Central.
- Metal Complexes of Aniline: Infrared and Raman Spectra. (n.d.). Journal of Coordination Chemistry.
- Preparation method of 2-bromo-4-fluoroacetanilide. (2015). Google Patents.
- Preparation method of bromoaniline. (2013). Google Patents.
- Recrystallization. (n.d.). Scribd.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2021). Environmental Science & Technology.
- SELECTIVE MONOBROMINATION OF ANILINE DERIVATIVES BY USE OF BROMINE ADSORBED ON ZEOLITE 5A. (1983). Chemistry Letters.
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
- Halogenated Organic Compounds. (2023). Spectroscopy Online.
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Scale-up synthesis of 2-Bromo-6-fluoro-4-methylaniline
An Application Note and Protocol for the Scale-up Synthesis of 2-Bromo-6-fluoro-4-methylaniline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a key substituted aniline derivative that serves as a versatile building block in the synthesis of a wide range of high-value chemical entities. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline core, makes it a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of multiple functional groups allows for diverse downstream chemical modifications, enabling the construction of complex molecular architectures.[3] Specifically, this compound is instrumental in the synthesis of biologically active compounds where the specific arrangement of substituents is crucial for efficacy and selectivity.[4]
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis on a larger scale.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and scalable approach for the synthesis of this compound is the electrophilic aromatic substitution of a suitable precursor. The chosen starting material for this protocol is 4-fluoro-2-methylaniline. The rationale for this selection lies in the directing effects of the substituents on the aniline ring. The amino group is a powerful activating and ortho, para-directing group. The methyl group is also activating and ortho, para-directing, while the fluorine atom is deactivating but ortho, para-directing. In 4-fluoro-2-methylaniline, the positions ortho to the strongly activating amino group are either substituted (position 2 with a methyl group) or sterically hindered. Therefore, the incoming electrophile (bromine) is directed to the vacant ortho position (position 6) relative to the amino group, yielding the desired product, this compound.
N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling compared to liquid bromine, and its ability to provide a controlled source of electrophilic bromine, which is crucial for achieving high regioselectivity and minimizing over-bromination.[5] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the dissolution of the starting materials and the progress of the reaction.[5][6]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Scale-up Synthesis
This protocol is designed for a laboratory scale-up synthesis yielding approximately 15-20 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 4-Fluoro-2-methylaniline | 452-80-2 | 125.15 g/mol | 12.5 g (0.1 mol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 18.7 g (0.105 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 150 mL |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 500 mL |
| Hexane | 110-54-3 | 86.18 g/mol | 500 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 200 mL |
| Brine (Saturated NaCl solution) | - | - | 200 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | 20 g |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-2-methylaniline (12.5 g, 0.1 mol).
-
Add N,N-dimethylformamide (75 mL) to the flask to dissolve the starting material.
-
Stir the solution at room temperature until all the aniline has dissolved.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
-
Bromination:
-
In a separate beaker, dissolve N-Bromosuccinimide (18.7 g, 0.105 mol) in N,N-dimethylformamide (75 mL).
-
Slowly add the NBS solution dropwise to the cooled aniline solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The dropwise addition is crucial to control the exothermicity of the reaction and prevent the formation of di-brominated byproducts.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the reaction mixture into a 2 L beaker containing a mixture of water (1 L) and brine (100 mL).
-
Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL). The washing steps are essential to remove residual DMF and any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.[6][7]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid. The expected yield is in the range of 70-80%.[6]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the product.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values (if available).
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Always handle DMF in a fume hood and wear appropriate gloves.
-
Halogenated Anilines: Halogenated anilines are generally toxic and should be handled with care.[8] Avoid inhalation, ingestion, and skin contact.
-
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves.[9][10]
-
In case of skin contact, wash the affected area immediately with soap and plenty of water.[11]
-
In case of eye contact, rinse cautiously with water for several minutes.
-
Have an appropriate spill kit readily available. For bromine-containing compounds, a solution of sodium thiosulfate can be used for neutralization.[9][12]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or slightly increase the temperature after initial stirring at room temperature. |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Formation of Di-brominated Product | Reaction temperature too high during NBS addition | Maintain a low temperature (0-5°C) during the addition of NBS. Add the NBS solution slowly. |
| Excess NBS | Use a slight excess of NBS (1.05-1.1 equivalents) but avoid a large excess. | |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary. |
| Colored impurities | Treat a solution of the crude product with activated charcoal before column chromatography to remove colored polymeric byproducts.[7] |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the procedural and safety guidelines, researchers can reliably produce this valuable intermediate for a wide range of applications in the pharmaceutical and chemical industries. The emphasis on causality, detailed procedural steps, and thorough analytical validation ensures the trustworthiness and reproducibility of this synthetic route.
References
- Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. [Link]
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Slideshare. (n.d.). Bromine handling and safety. [Link]
- Carl ROTH. (n.d.).
- Gujarat Alkalies and Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Large-scale synthesis of aniline. [Link]
- ACS Publications. (2020). Chemists simplify aniline synthesis. C&EN Global Enterprise. [Link]
- ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
- Chemistry World. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets. [Link]
- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
- Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Semantic Scholar. (n.d.).
- WIPO Patentscope. (n.d.). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. [Link]
- PubMed Central. (2019, September 29).
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
- Pharmanostra. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- Oakwood Chemical. (n.d.). 2-Bromo-4-chloro-6-methylaniline. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Bromo-4-chloro-6-methylaniline [oakwoodchemical.com]
- 3. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. carlroth.com [carlroth.com]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. tatachemicals.com [tatachemicals.com]
Using 2-Bromo-6-fluoro-4-methylaniline to synthesize SIRT6 activators
Topic: Synthesis and Validation of Allosteric SIRT6 Activators Using a 5-Bromo-4-fluoro-2-methylaniline Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting SIRT6 for Therapeutic Intervention
Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in DNA repair, genome stability, metabolism, and inflammation.[1][2][3] As an NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, SIRT6's enzymatic activities are central to its function in health and disease.[4][5] Overexpression or activation of SIRT6 has shown beneficial effects in models of aging, metabolic disorders, and certain cancers, making it a compelling therapeutic target.[1][4] The development of specific small-molecule activators is therefore a crucial endeavor, not only for dissecting the complex biology of SIRT6 but also for creating novel therapeutic agents.[4][6][7]
This guide details the synthesis and validation of a potent class of allosteric SIRT6 activators, exemplified by compounds like MDL-800 and MDL-801. A key structural motif in these molecules is the 5-bromo-4-fluoro-2-methylaniline moiety, which has been shown to form critical hydrophobic and halogen-bond interactions within a specific allosteric pocket of the SIRT6 enzyme.[1][8] We present a detailed, field-tested protocol for the synthesis of a representative activator, followed by robust methods for its biochemical validation.
Part 1: Synthetic Strategy and Workflow
The synthesis of the target SIRT6 activator, a substituted N-phenyl-benzenesulfonamide derivative, is achieved through a convergent synthesis strategy. The core of this approach involves two main stages:
-
Formation of the Benzenesulfonamide Core: This involves the reaction of a primary aniline with two equivalents of a sulfonyl chloride, creating a central bis-sulfonamide linkage.
-
Palladium-Catalyzed Cross-Coupling: The final key step is a Buchwald-Hartwig amination reaction to couple the benzenesulfonamide core with the crucial 5-Bromo-4-fluoro-2-methylaniline building block. This reaction is chosen for its high efficiency and functional group tolerance in forming the critical C-N bond.
The overall workflow is designed for modularity, allowing for the potential synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic and Validation Workflow for a SIRT6 Activator.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of Intermediate 1
This protocol describes the synthesis of the N-(4-hydroxyphenyl)-4-(phenylsulfonamido)benzenesulfonamide core.
Rationale: The use of pyridine as a base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to warm to room temperature for completion.
Materials:
-
4-Aminophenol
-
4-(Phenylsulfonyl)benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.5 eq) to the stirred solution.
-
In a separate beaker, dissolve 4-(phenylsulfonyl)benzenesulfonyl chloride (1.1 eq) in anhydrous DCM (50 mL).
-
Add the sulfonyl chloride solution dropwise to the 4-aminophenol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield Intermediate 1 as a white solid.
-
Characterize the product by ¹H NMR and Mass Spectrometry.
Protocol 2.2: Buchwald-Hartwig Amination for Final Product Synthesis
This protocol details the palladium-catalyzed coupling of Intermediate 1 with the key building block, 5-Bromo-4-fluoro-2-methylaniline.[8]
Rationale: The Buchwald-Hartwig amination is a powerful method for forming aryl C-N bonds. The choice of catalyst system is critical. Pd₂(dba)₃ serves as a stable palladium(0) precursor, while Xantphos is a bulky, electron-rich ligand that facilitates both the oxidative addition of the aryl bromide and the reductive elimination to form the final product. Cesium carbonate is used as a strong, non-nucleophilic base, and dioxane is a high-boiling point solvent suitable for this transformation.
Materials:
-
Intermediate 1 (from Protocol 2.1)
-
5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3)[8]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add Intermediate 1 (1.0 eq), 5-Bromo-4-fluoro-2-methylaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to Intermediate 1).
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final SIRT6 activator.
Protocol 2.3: Characterization and Data
The identity and purity of the final compound must be rigorously confirmed.
Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
| Analysis | Parameter | Expected Result |
| Purity | HPLC | >98% |
| Identity | HRMS (m/z) | [M+H]⁺ calculated vs. found, Δ < 5 ppm |
| Structure | ¹H NMR | Peaks corresponding to all aromatic and methyl protons, with correct integration and splitting patterns. |
| Structure | ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
Part 3: Biochemical Validation of SIRT6 Activation
Synthesizing the molecule is only the first step; confirming its biological activity is paramount. A fluorescence-based in vitro assay is a common and reliable method to measure SIRT6 deacetylase activity.[9][10]
Protocol 3.1: In Vitro SIRT6 Deacetylase Activity Assay
Principle: This assay uses a peptide substrate corresponding to a known SIRT6 target (e.g., a sequence from the H3 histone tail containing an acetylated lysine, H3K9Ac) linked to a fluorophore.[9] In the presence of the cofactor NAD+, active SIRT6 deacetylates the lysine. A developer solution is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a quantifiable fluorescent signal. An activating compound will increase the rate of this reaction.
Caption: Principle of the Fluorescence-Based SIRT6 Activity Assay.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorescent peptide substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Synthesized activator compound, dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the synthesized activator in DMSO. A typical starting range is from 100 µM to 1 nM.
-
In each well of the 384-well plate, add 5 µL of assay buffer.
-
Add 0.5 µL of the activator dilution (or DMSO for the 'no compound' control).
-
Add 5 µL of a 2X SIRT6 enzyme/NAD+ solution (prepared in assay buffer).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a 2X substrate solution (prepared in assay buffer).
-
Incubate the plate at 37 °C for 60-90 minutes.
-
Terminate the reaction and develop the signal by adding 10 µL of developer solution.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence using an appropriate plate reader (e.g., excitation 355 nm, emission 460 nm).
-
Plot the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of maximal activation is achieved).
| Parameter | Description |
| EC₅₀ | The molar concentration of an activator that produces 50% of the maximum possible response for that activator. |
| Emax | The maximum activation effect of the compound, expressed as a fold-increase over the basal enzyme activity. |
Part 4: Mechanism of Action
The class of activators derived from the 5-bromo-4-fluoro-2-methylaniline scaffold functions through an allosteric mechanism.[8] Unlike endogenous activators like free fatty acids, these synthetic molecules do not bind in the active site. Instead, they bind to a distinct, hydrophobic pocket near the catalytic core.[1][11] This binding event induces a conformational change in the enzyme that increases its affinity for the acetylated substrate, thereby enhancing the catalytic rate of deacetylation.[6][12]
Caption: Allosteric Activation Mechanism of SIRT6.
References
- Fiorentino, F., Mai, A., & Rotili, D. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 64(14), 9732–9758. [Link]
- Liu, G., Chen, H., Liu, H., Zhang, W., & Zhou, J. (2021). Emerging Roles of SIRT6 in Human Diseases and Its Modulators. Medicinal Research Reviews, 41(2), 1089–1137. [Link]
- Parenti, M. D., et al. (2018). Development and Mechanism of Small‐Molecule SIRT6 Activators. The FASEB Journal, 32(S1), lb389-lb389. [Link]
- Singh, N., et al. (2018). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology, 1747, 131-145. [Link]
- Chen, H., et al. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. Journal of Medicinal Chemistry, 63(18), 10474–10495. [Link]
- Tassone, E. Z., et al. (2021). Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease. Frontiers in Endocrinology, 12, 672537. [Link]
- Fiorentino, F., Mai, A., & Rotili, D. (2021).
- Liu, G., et al. (2021).
- Steegborn, C. (2017). Activation and inhibition of Sirt6 by small molecules.
- You, W., et al. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. Angewandte Chemie International Edition, 56(4), 1007-1011. [Link]
- Pan, P. W., et al. (2011). Structure and Biochemical Functions of SIRT6. Journal of Biological Chemistry, 286(16), 14575–14587. [Link]
- Rzepka, Z., et al. (2022). Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms. International Journal of Molecular Sciences, 23(19), 11882. [Link]
- Klein, M. A., et al. (2018). Mechanism of activation for the sirtuin 6 protein deacylase. Journal of Biological Chemistry, 293(38), 14647–14661. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging roles of SIRT6 in human diseases and its modulators [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-methylaniline
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-6-fluoro-4-methylaniline. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity. Our guidance is grounded in established chemical principles and practical, field-tested experience.
I. Standard Synthesis Protocol: Electrophilic Bromination
The most common and reliable method for synthesizing this compound is the electrophilic bromination of 4-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) as the brominating agent. The methyl and amino groups are ortho, para-directing, while the fluoro group is also ortho, para-directing. The bromine atom is directed to the position ortho to the strongly activating amino group and meta to the methyl and fluoro groups.
Experimental Protocol
Materials:
-
4-fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
5% Hydrochloric acid (optional, for purification)
-
Aqueous potassium hydroxide (optional, for purification)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in DMF.
-
Slowly add the NBS solution dropwise to the aniline solution at a controlled temperature of 20°C.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a separatory funnel containing water, brine, and ethyl acetate.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system (e.g., 1:8 ratio) to obtain the pure this compound.[1]
II. Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?
A1: NBS is a mild and selective brominating agent, which is crucial when dealing with activated aromatic rings like anilines.[2] The use of harsher brominating agents, such as elemental bromine (Br₂), can lead to over-bromination and the formation of multiple side products due to the strong activation of the aniline ring.[3][4][5]
Q2: What is the role of DMF as the solvent in this reaction?
A2: DMF is a polar aprotic solvent that can influence the regioselectivity of the bromination. For electron-rich aromatic compounds, using DMF as a solvent with NBS often leads to high levels of para-selectivity relative to the activating group.[6] In this specific synthesis, it facilitates the desired ortho-bromination to the amino group.
Q3: Can I use a different solvent system?
A3: While DMF is recommended, other solvents like acetonitrile have been used for the bromination of substituted anilines with NBS.[7] However, the choice of solvent can significantly impact the regioselectivity and reaction rate, so optimization may be required.[8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-fluoro-2-methylaniline) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors. A primary concern is the quality of the N-Bromosuccinimide. NBS can decompose over time, appearing yellow or brown, which can lead to unreliable results.[6] It is recommended to use freshly recrystallized NBS for optimal performance. Additionally, ensuring anhydrous conditions is important, as water can hydrolyze NBS and affect the reaction.[1] Temperature control is also critical; deviations from the recommended 20°C during NBS addition can lead to side reactions.
Problem 2: Presence of Multiple Impurities/Side Products
-
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are these likely to be and how can I avoid their formation?
-
Answer: The most common side products in the bromination of anilines are over-brominated species, such as dibromo- and tribromo-anilines.[3][9][10] The strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple brominations. To mitigate this, ensure the slow, dropwise addition of NBS to avoid localized high concentrations of the brominating agent. Using a precise stoichiometry of NBS (around 1.05 equivalents) is also crucial. Another potential impurity is the isomeric product, 4-bromo-2-fluoro-6-methylaniline, although the directing effects of the substituents generally favor the desired product. A patent for a similar compound suggests that direct bromination of fluoroanilines can lead to purification difficulties due to the formation of positional isomers.[11]
Problem 3: Difficult Purification
-
Question: I am struggling to separate my product from impurities using column chromatography. What can I do to improve the purification?
-
Answer: If you are observing co-elution of your product with impurities, it is likely that you have closely related isomers. A shallow gradient in your eluent system during column chromatography can help improve separation. For instance, starting with a lower concentration of ethyl acetate in hexane and gradually increasing the polarity can provide better resolution. If separation is still challenging, an alternative purification method involves an acid-base extraction. The crude product can be dissolved in a suitable organic solvent like ether and extracted with 5% hydrochloric acid. The desired aniline product will move to the acidic aqueous phase. This aqueous phase can then be basified with potassium hydroxide and re-extracted with an organic solvent to recover the purified product.[1]
IV. Visual Troubleshooting Guide
The following flowchart provides a visual decision-making tool to help you navigate common challenges in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
V. Summary of Key Reaction Parameters
The following table summarizes the critical parameters for the synthesis and their impact on the outcome.
| Parameter | Recommended Condition | Rationale and Impact on Yield/Purity |
| Starting Material Purity | >98% | Impurities in the starting aniline can lead to a complex mixture of side products, complicating purification and reducing yield. |
| NBS Quality | Freshly recrystallized, white solid | Decomposed NBS (yellow/brown) is less reactive and can introduce bromine radicals, leading to inconsistent results and lower yields.[6] |
| NBS Stoichiometry | 1.05 equivalents | Excess NBS will lead to over-bromination (dibromination), a significant impurity.[9] Less than 1 equivalent will result in incomplete conversion. |
| Solvent | Anhydrous DMF | The polarity of DMF influences the regioselectivity of the bromination.[8] The absence of water prevents the hydrolysis of NBS.[1] |
| Temperature | 20°C during NBS addition | Exothermic reactions with NBS are common.[12] Maintaining a consistent temperature prevents side reactions and ensures regioselectivity. |
| Addition of NBS | Slow, dropwise | Prevents localized high concentrations of NBS, minimizing the risk of over-bromination. |
| Reaction Time | Overnight | Ensures complete conversion of the starting material. Monitor by TLC to avoid prolonged reaction times which could lead to decomposition. |
| Purification Method | Silica Gel Chromatography / Acid-Base Extraction | Column chromatography with a shallow gradient is effective for separating isomers. Acid-base extraction can be a powerful alternative for removing non-basic impurities.[1] |
VI. References
-
Wikipedia. (2023, December 12). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Electrophilic Bromination of aniline yields a tri Bromo product and acetanilide gives only mono.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. Retrieved from [Link]
-
Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from
-
PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline. Retrieved from [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 12. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]
Purification of crude 2-Bromo-6-fluoro-4-methylaniline by column chromatography
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-methylaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude this compound via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Pre-Chromatography Considerations & FAQs
Successful purification begins with a thorough understanding of the compound and the chromatographic system. This section addresses the foundational knowledge required before you begin.
FAQ 1: What are the critical physicochemical properties of this compound?
Understanding the properties of your target molecule is the first step in developing a robust purification method. This compound is a halogenated aromatic amine, and its characteristics dictate its behavior on a chromatography column.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Chromatography |
| CAS Number | 65896-11-9 | Unique identifier for ensuring you are working with the correct isomer.[1] |
| Molecular Formula | C₆H₅BrFN | Helps in calculating molar amounts and confirming mass spectrometry data.[1][2] |
| Molecular Weight | 190.01 g/mol | Essential for calculating yield and for mass spectrometry analysis.[2] |
| Appearance | Solid | The physical state informs how the sample will be dissolved for loading. |
| pKa (Predicted) | ~2.45 | The aniline group is basic. The low pKa suggests it is a weak base, but it can still interact with acidic silica gel, potentially causing peak tailing.[3] |
| Polarity | Moderately Polar | The amine group imparts polarity, while the aromatic ring and halogen contribute non-polar character. This moderate polarity makes it well-suited for normal-phase chromatography. |
FAQ 2: What is the recommended stationary phase?
For moderately polar organic molecules like this compound, silica gel (SiO₂) is the most common and effective stationary phase. Its surface is covered in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte.
-
Expert Insight : While standard silica gel (pH ~7) is usually sufficient, if you experience significant tailing or decomposition, consider using deactivated (neutral) silica gel or alumina (Al₂O₃). Deactivation reduces the acidity of the stationary phase, minimizing strong interactions with basic compounds.[4]
FAQ 3: How do I select the optimal mobile phase (eluent)?
Mobile phase selection is crucial for achieving good separation and should always be optimized using Thin Layer Chromatography (TLC) before running a column.[5] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 . This range typically ensures that the compound separates well from impurities without requiring an excessively large volume of solvent.
Table 2: Common Solvents for Normal-Phase Chromatography (Listed in order of increasing polarity)
| Solvent | Polarity Index | Role in Eluent |
| Hexane / Heptane | 0.1 | Primary non-polar solvent. |
| Dichloromethane (DCM) | 3.1 | Mid-polarity solvent, often used with hexane. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar co-solvent used with hexane. |
| Methanol (MeOH) | 5.1 | Highly polar; used sparingly to elute very polar compounds. |
-
Recommended Starting System : Begin with a mixture of Hexane and Ethyl Acetate . A typical starting ratio for TLC analysis would be 9:1 (Hexane:EtOAc).
-
Optimization :
-
If the Rf is too low (compound doesn't move), increase the polarity by adding more ethyl acetate.
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity by adding more hexane.
-
FAQ 4: What are the likely impurities in crude this compound?
Knowing potential impurities helps in designing the separation strategy. Synthesis of this compound often starts from an o-fluoroaniline derivative.[2][6]
-
Starting Materials : Unreacted precursors, such as N-acetylated intermediates.[2]
-
Isomeric Byproducts : Bromination could potentially occur at other positions on the aromatic ring, leading to isomers.
-
Over-bromination : Di-brominated or poly-brominated species can form if the reaction is not carefully controlled.
-
Related Compounds : Other halogenated anilines may be present depending on the synthetic route.[7]
Section 2: Experimental Protocols
These step-by-step protocols provide a framework for a successful purification.
Protocol 1: TLC for Mobile Phase Optimization
-
Prepare Sample : Dissolve a small amount of the crude material in a few drops of a solvent like dichloromethane or ethyl acetate.
-
Spot Plate : Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plate : Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 9:1 Hexane:EtOAc). Ensure the solvent level is below the baseline.
-
Visualize : After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze : Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent polarity as described in FAQ 3 until the target compound's Rf is ~0.3.
Protocol 2: Column Packing and Sample Loading
The two primary methods for loading a sample onto a column are wet loading and dry loading. Dry loading is often preferred when the sample has poor solubility in the mobile phase.[8]
Dry Loading Method (Recommended):
-
Dissolve Crude Sample : Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica : Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Evaporate Solvent : Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Pack Column : Pack your column with silica gel slurried in the least polar eluent (e.g., hexane).[9]
-
Load Sample : Carefully add the dry-loaded sample powder to the top of the packed silica bed.
-
Add Sand : Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.[9]
Section 3: Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format.
Q1: My compound is streaking/tailing on the TLC plate and column. How can I fix this?
A1: Tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic silanol groups on the silica surface.[10]
-
Primary Cause : The basic aniline nitrogen atom of your compound is strongly adsorbing to the acidic silica gel.
-
Solution : Add a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) is a common choice. Add 0.1-1% triethylamine to your hexane/ethyl acetate eluent. The triethylamine will preferentially bind to the active acidic sites on the silica, allowing your aniline compound to elute more symmetrically.
-
Alternative : If the problem persists, switch to a less acidic stationary phase like neutral alumina.
Q2: I can't get good separation between my product and an impurity. The spots are too close on TLC.
A2: This indicates that your chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution 1: Fine-tune Polarity : Make very small, incremental changes to your eluent ratio. Sometimes a shift from 85:15 to 88:12 hexane:EtOAc can resolve closely running spots.
-
Solution 2: Change Solvent System : If fine-tuning fails, change the nature of the polar solvent. The interactions between solvents and analytes are complex. Switching from ethyl acetate to dichloromethane (e.g., a hexane/DCM system) can alter the selectivity and may improve separation.
-
Solution 3: Gradient Elution : Start with a less polar solvent system to elute the less polar impurity first, then gradually increase the polarity of the mobile phase to elute your target compound.[11]
Q3: My compound seems to be decomposing on the column. The collected fractions show new spots on TLC.
A3: This suggests your compound is unstable on silica gel.[4]
-
Confirmation : To confirm instability, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for 30-60 minutes before developing. If a new spot appears at the baseline or elsewhere, the compound is likely degrading on the silica surface.[4]
-
Solution 1: Deactivate the Silica : Before packing, slurry the silica gel in your mobile phase containing 1% triethylamine to neutralize the acidic sites.
-
Solution 2: Work Quickly : Do not let the column sit for extended periods. Prepare, load, run, and elute the compound as efficiently as possible.
-
Solution 3: Change Stationary Phase : Use a more inert stationary phase like Florisil or alumina.
Q4: My compound won't come off the column, even with highly polar solvent.
A4: This can happen for a few reasons.
-
Possibility 1: Decomposition : The compound may have irreversibly adsorbed or decomposed at the origin.[4] Check for this using the TLC stability test mentioned above.
-
Possibility 2: Insufficient Polarity : While unlikely if you've tried very polar solvents, ensure your "polar" solvent is appropriate. A switch to a system containing methanol (e.g., 98:2 DCM:MeOH) may be necessary.
-
Possibility 3: Incorrect Loading : If the compound was loaded in a solvent much stronger than the initial mobile phase, it can cause band broadening and strange elution behavior. Always try to load in the weakest possible solvent.
Section 4: Visualization & Workflows
Visual aids can clarify complex processes and decision-making.
Diagram 1: General Purification Workflow
Caption: A standard workflow for purification by column chromatography.
Diagram 2: Troubleshooting Decision Tree
Sources
- 1. CAS 65896-11-9 2-Bromo-6-fluoroaniline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-BROMO-4-FLUORO-6-METHYLANILINE CAS#: 202865-77-8 [m.chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-methylaniline
Welcome to the technical support center for 2-Bromo-6-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we will address common challenges encountered during its synthesis and purification, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of Over-Brominated Impurities
Q: My post-reaction analysis (TLC, GC-MS) indicates the presence of di- and tri-brominated species. What is the primary cause, and how can I mitigate this?
A: The formation of over-brominated impurities is a common challenge in electrophilic aromatic substitution reactions, particularly with activated rings like anilines. The strong activating effect of the amino group, even when sterically hindered, can lead to multiple bromine additions.
Causality:
-
Reaction Conditions: Excess brominating agent (e.g., N-Bromosuccinimide or bromine) is the most direct cause.
-
Reaction Time: Prolonged reaction times can also contribute to over-bromination, even with stoichiometric amounts of the brominating agent.
-
Temperature: Higher reaction temperatures can increase the rate of secondary and tertiary brominations.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. It is advisable to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and monitor the reaction progress closely by TLC or HPLC.
-
Controlled Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Temperature Management: Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it significantly improves selectivity.
-
Purification: If over-brominated products have already formed, they can often be separated by column chromatography. Due to their increased molecular weight and differing polarity, a well-optimized gradient elution should provide good separation.
Issue 2: Incomplete Reaction - Presence of Starting Material
Q: My reaction mixture shows a significant amount of unreacted 4-fluoro-2-methylaniline. How can I drive the reaction to completion without generating excessive impurities?
A: Incomplete conversion is often a result of insufficient reactivity of the brominating agent or deactivation of the starting material.
Causality:
-
Insufficient Brominating Agent: The brominating agent may have degraded or been consumed by side reactions.
-
Reaction Temperature: The reaction may not have reached the necessary activation energy for the bromination to proceed efficiently.
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of the reaction intermediates.
Troubleshooting Protocol:
-
Reagent Quality: Ensure the purity and activity of the brominating agent. For instance, NBS should be recrystallized if it has a yellow or orange appearance.
-
Incremental Addition: If the reaction stalls, a small, incremental addition of the brominating agent can be made while carefully monitoring for the formation of over-brominated byproducts.
-
Temperature Adjustment: Gradually increasing the reaction temperature in small increments (e.g., 5-10 °C) can help push the reaction to completion.
-
Solvent Screening: Consider a solvent that better solubilizes both the aniline and the brominating agent.
Issue 3: Formation of Oxidized Impurities
Q: My product has a dark coloration, and I suspect the presence of oxidized byproducts. What causes this, and how can I prevent and remove them?
A: Anilines are susceptible to oxidation, which can be accelerated by the presence of certain reagents and atmospheric oxygen, leading to colored impurities.
Causality:
-
Air Oxidation: Exposure of the reaction mixture or the final product to air can lead to the formation of colored quinone-imine type structures.
-
Strong Oxidizing Conditions: Certain brominating agents or impurities within them can act as oxidants.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.
-
Column Chromatography: Silica gel chromatography is generally effective at separating these polar, colored impurities from the desired product.[1]
-
Washing: Washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove certain colored impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most robust and widely applicable method for purifying this compound is silica gel column chromatography.[1] A typical elution system is a gradient of ethyl acetate in hexane.[1] For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be a more efficient alternative, provided the impurity profile is amenable.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. Use a non-polar solvent system, such as 10-20% ethyl acetate in hexane, to achieve good separation between the starting material, product, and major byproducts. Staining with potassium permanganate or visualization under UV light are common methods for spot detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is sensitive to light and air, which can cause discoloration and the formation of impurities over time.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is classified as an acute toxicant and an irritant.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.
Section 3: Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or pump for flash chromatography
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | 0% to 10% Ethyl Acetate |
| Monitoring | TLC with UV visualization |
Protocol 2: Recrystallization
This method is suitable for purifying larger quantities of the product, assuming the impurities have different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Visual Guides
Workflow for Troubleshooting Impurity Formation
Sources
Technical Support Center: Troubleshooting Side Products in the Suzuki Coupling of 2-Bromo-6-fluoro-4-methylaniline
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 2-Bromo-6-fluoro-4-methylaniline, a sterically hindered and electron-rich aryl bromide that presents unique challenges. Our goal is to provide you with the causal understanding and actionable protocols necessary to diagnose, mitigate, and control the formation of common reaction side products, thereby optimizing the yield and purity of your desired biaryl compounds.
Section 1: Visualizing the Reaction Landscape
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but for challenging substrates like this compound, the desired catalytic cycle competes with several off-cycle, non-productive pathways. Understanding these competing reactions is the first step toward effective troubleshooting. The diagram below illustrates the main productive pathway versus the three most common side reactions: Debromination , Protodeboronation , and Homocoupling .
Caption: The desired Suzuki cycle versus key side reaction pathways.
Section 2: Troubleshooting Guide
This section addresses specific byproducts you may observe during your experiment. Each answer explains the mechanistic origin of the impurity and provides targeted solutions.
Q1: My primary byproduct is 3-fluoro-5-methylaniline. What is this side reaction, and how can I prevent it?
A1: You are observing debromination (or reductive dehalogenation). This occurs when the C-Br bond of your starting material is cleaved and replaced with a C-H bond. Mechanistically, after the initial oxidative addition of the aryl bromide to the Pd(0) center, the resulting palladium(II) complex can react with a hydride source in the reaction mixture (often from solvents or bases) to form a palladium-hydride species, which then undergoes reductive elimination to yield the debrominated aniline.[1]
Troubleshooting Debromination
| Strategy | Causality & Explanation | Recommended Action |
| Optimize Catalyst System | The electron-rich and sterically hindered nature of this compound makes oxidative addition the rate-limiting step.[2] A slow oxidative addition allows more time for competing decomposition pathways. | Use a catalyst system known for high activity with challenging substrates. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These accelerate oxidative addition and subsequent steps, outcompeting the debromination pathway. |
| Select Appropriate Base | Some bases, particularly alkoxides or amines used as solvents, can act as hydride sources, promoting debromination.[1] | Use non-hydride donating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][7] Ensure the base is finely powdered and anhydrous to maximize reactivity in the main cycle. |
| Control Reaction Temperature | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions, including catalyst decomposition that may lead to debromination. | Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish. Avoid unnecessarily high temperatures or prolonged reaction times. |
Q2: My analysis shows a significant amount of the arene corresponding to my boronic acid coupling partner. Why is this happening?
A2: This is a classic case of protodeboronation (also called protodeborylation). It is one of the most common and problematic side reactions in Suzuki couplings.[8] In this process, the carbon-boron bond of your organoboron reagent is cleaved by a proton source (most commonly water) and replaced with a carbon-hydrogen bond, effectively destroying your nucleophile.[9] This reaction can be catalyzed by acid, base, or even the palladium catalyst itself.[8][9]
Troubleshooting Protodeboronation
| Strategy | Causality & Explanation | Recommended Action |
| Ensure Anhydrous Conditions | Water is a primary proton source for protodeboronation. While a small amount of water can sometimes be beneficial for the Suzuki cycle, excess water is detrimental.[4][6] | Use anhydrous solvents (e.g., dioxane, 2-MeTHF, toluene).[10] Flame-dry your glassware and ensure your base is anhydrous. If a co-solvent is needed, use a minimal amount of degassed water. |
| Optimize Base Selection | Strong bases, especially aqueous hydroxides (e.g., NaOH, KOH), are known to significantly accelerate protodeboronation by forming a more reactive boronate anion ([ArB(OH)₃]⁻) that is also more susceptible to protonolysis.[6][8][11] | Use weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[12] Potassium phosphate (K₃PO₄) is also a strong choice that is less prone to promoting this side reaction than hydroxides.[7] |
| Use Stable Boron Reagents | Boronic acids have varying stability. Electron-deficient or heteroaromatic boronic acids are particularly prone to protodeboronation.[8] | If your boronic acid is unstable, switch to a more robust derivative. Boronate esters (e.g., pinacol esters, MIDA boronates) or potassium organotrifluoroborate salts are significantly more stable and release the active boronic acid slowly under the reaction conditions, minimizing its decomposition.[9][13] |
| Minimize Reaction Time | The longer the boronic acid is exposed to high temperatures and basic conditions, the more protodeboronation will occur.[8] | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Use a highly active catalyst system to shorten the required reaction time. |
Q3: I am observing a dimeric byproduct of my boronic acid (Ar-Ar) or my aniline (forming a symmetric biaryl). What is this and how do I stop it?
A3: You are observing homocoupling. This can happen with either the boronic acid or the aryl halide.
-
Boronic Acid Homocoupling: This is the more common of the two and is primarily caused by the presence of oxygen.[4][14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the Ar-Ar homocoupled product and regenerate Pd(0).[1][15]
-
Aryl Halide Homocoupling: While less frequent, homocoupling of this compound can also occur, sometimes promoted by certain palladium catalyst systems under specific conditions.[16]
Troubleshooting Homocoupling
| Strategy | Causality & Explanation | Recommended Action |
| Strictly Exclude Oxygen | Oxygen is the main culprit for boronic acid homocoupling as it promotes the formation of the Pd(II) species that initiates the unwanted catalytic cycle.[1][4][14] | This is the most critical step. Ensure all solvents are rigorously degassed before use (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 30-60 minutes). Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the experiment.[4][6] |
| Use an Active Pd(0) Source | If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) state must be efficient. Inefficient reduction can leave excess Pd(II), which can promote homocoupling. | Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, ensure the ligand and conditions are suitable for its rapid in-situ reduction. |
| Control Reagent Stoichiometry | Using a large excess of the boronic acid can sometimes increase the statistical probability of homocoupling, especially if the cross-coupling reaction is slow. | Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents). Avoid using a very large excess unless absolutely necessary. |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting point for a catalyst system for the Suzuki coupling of this compound? Given the substrate's steric hindrance and electron-rich nature, a standard catalyst like Pd(PPh₃)₄ is likely to be ineffective.[6] A robust starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiarylphosphine ligand. Excellent choices include SPhos, RuPhos, or XPhos, typically at 1-5 mol% palladium loading and a 2:1 ligand-to-palladium ratio.[3][17]
FAQ 2: How critical is the choice of base, and which one should I use? The base is absolutely critical. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[18][19][20] For this challenging substrate, a strong base is often required.[6] We recommend starting with anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][7] Avoid hydroxide bases (NaOH, KOH) to minimize the risk of protodeboronation.[6]
FAQ 3: Should I use a boronic acid, a boronate ester, or a trifluoroborate salt? This depends on the stability of your coupling partner. If you are using a simple, stable arylboronic acid, it may work well under carefully controlled anhydrous conditions. However, if your boronic acid is particularly electron-deficient, heteroaromatic, or otherwise known to be unstable, using a more robust derivative is highly recommended to suppress protodeboronation.[8][9] Pinacol boronate esters (Ar-Bpin) are an excellent and common choice.[21] MIDA boronates or potassium trifluoroborate salts (Ar-BF₃K) offer even greater stability and are ideal for "slow release" strategies in difficult couplings.[9][13]
Section 4: Recommended Experimental Protocol & Workflow
This section provides a robust, general-purpose protocol as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.
Protocol: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv.)
-
Anhydrous 1,4-Dioxane or 2-MeTHF
-
Degassed Water
-
Nitrogen or Argon gas supply
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[22]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle a total of three times to ensure a completely inert atmosphere.[6]
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 10:1 mixture of dioxane and water) via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- Wikipedia.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- El-Faham, A. et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- ResearchGate.
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- ResearchGate.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- Dreher, S. D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 461–464. [Link]
- Welch, D. S., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(34), 6274–6279. [Link]
- Reddit. Suzuki help. [Link]
- ResearchGate. Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. [Link]
- Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2006(12), 1843-1845. [Link]
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2286–2295. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction. Here, we address common challenges and frequently asked questions with a focus on optimizing palladium catalyst loading to enhance efficiency, reduce costs, and ensure reproducibility. Our approach is grounded in mechanistic principles and field-proven insights to empower you in your synthetic endeavors.
Troubleshooting Guide: Addressing Common Issues in Catalyst Optimization
This section tackles specific problems you might encounter during your Buchwald-Hartwig amination experiments, providing a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield Despite High Catalyst Loading
Q: I'm using a high catalyst loading (e.g., >2 mol%), but my reaction yield is still disappointingly low. What could be the problem?
A: High catalyst loading that doesn't translate to a high yield often points to issues with catalyst activity or deactivation rather than the sheer amount of catalyst. Here’s a breakdown of potential causes and how to address them:
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][2][3] This reduction can be inefficient and lead to a lower concentration of the active catalyst than anticipated.
-
Catalyst Deactivation: The active catalyst can be prone to deactivation through several pathways. One common issue, particularly with aryl iodides, is the formation of unreactive palladium iodide dimers that precipitate out of the reaction mixture.[2]
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[6] A ligand that is not well-suited for your specific substrate combination can lead to a stalled reaction.
-
Solution: The choice of ligand is highly dependent on the nature of the amine and the aryl halide.[1][4] For sterically hindered amines or challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos are often necessary.[5][6] A systematic screening of different ligand classes is recommended for novel substrate pairings.
-
-
Suboptimal Base or Solvent: The base not only deprotonates the amine but also influences the overall catalytic activity.[7][8] An inappropriate base or solvent can hinder the reaction.
-
Solution: Strong bases like NaOtBu generally lead to faster reactions and allow for lower catalyst loadings.[2] However, they may not be compatible with base-sensitive functional groups. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they might require higher temperatures or catalyst loadings.[2] The solvent choice is also critical; toluene and dioxane are commonly used, but the optimal solvent can be substrate-dependent.[9][10]
-
Issue 2: Significant Side Product Formation, Especially Hydrodehalogenation
Q: My reaction is producing a significant amount of the hydrodehalogenated arene as a byproduct. How can I minimize this?
A: Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig amination.[5] It often competes with the desired C-N bond formation and can arise from β-hydride elimination from the palladium-amido intermediate.[5][11]
-
Cause: This side reaction is more prevalent with primary amines that have β-hydrogens.[5] The conditions that favor this pathway include high reaction temperatures and certain catalyst-ligand combinations.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can disfavor the β-hydride elimination pathway. This may require a more active catalyst system or a longer reaction time.
-
Optimize the Ligand: The steric and electronic properties of the phosphine ligand have a profound impact on the competition between reductive elimination (product formation) and β-hydride elimination. Bulky, electron-rich ligands are known to promote reductive elimination.[1][6] Consider screening ligands like those from the Buchwald biarylphosphine family.
-
Choice of Base: While strong bases are generally preferred for high reaction rates, they can sometimes exacerbate side reactions. A careful screening of bases (e.g., NaOtBu vs. LHMDS vs. Cs₂CO₃) can help identify conditions that favor the desired amination.[2]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of optimizing catalyst loading.
Q1: What is a typical catalyst loading for a Buchwald-Hartwig amination?
A1: There is no one-size-fits-all answer, as the optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. However, for many common applications, catalyst loadings in the range of 0.5 to 2 mol% are typical.[2] For highly reactive substrates, loadings as low as 0.05 mol% have been reported, particularly with advanced pre-catalyst systems.[12] Conversely, for challenging substrates like some aryl chlorides or sterically hindered amines, loadings of 3 to 5 mol% may be necessary.[13]
| Substrate Reactivity | Typical Catalyst Loading Range | Notes |
| High (e.g., activated aryl bromides) | 0.05 - 1.0 mol% | Often achievable with modern pre-catalysts. |
| Moderate (e.g., unactivated aryl bromides) | 0.5 - 2.0 mol% | A good starting point for optimization. |
| Low (e.g., aryl chlorides) | 1.0 - 5.0 mol% | May require more specialized, bulky ligands.[7] |
Q2: How do I choose the right palladium source?
A2: The choice of palladium source is critical for generating the active Pd(0) catalyst efficiently.[1]
-
Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are inexpensive but require in-situ reduction to Pd(0), which can be inefficient and lead to higher required catalyst loadings (often 5-10%).[1]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but require ligand exchange to form the active catalyst, which can sometimes be slow.[1]
-
Palladacycle Pre-catalysts (e.g., XPhos Pd G3/G4): These are often the most reliable choice. They are air-stable and are designed to cleanly and rapidly generate the active LPd(0) species in the presence of a base, allowing for lower catalyst loadings and more reproducible results.[1][4]
Q3: What is the ideal ligand-to-palladium ratio?
A3: The optimal ligand-to-palladium ratio depends on the type of ligand used.
-
Monodentate Ligands (e.g., P(tBu)₃, biarylphosphines like XPhos): A ratio of 1:1 to 2:1 (Ligand:Pd) is typically recommended. An excess of the ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.
-
Bidentate Ligands (e.g., BINAP, DPPF): A ratio of 1:1 to 1.2:1 (Ligand:Pd) is generally used. Since these ligands chelate to the metal, a 1:1 stoichiometry is often sufficient.[5]
Q4: Can I reduce catalyst loading by changing the solvent or base?
A4: Absolutely. The solvent and base play a synergistic role with the catalyst.
-
Base Selection: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) often permit the highest reaction rates and, consequently, the lowest catalyst loadings.[2] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are milder and offer better functional group tolerance but may necessitate higher catalyst loadings or temperatures.[2]
-
Solvent Effects: The polarity of the solvent can influence the solubility of the base and the stability of catalytic intermediates.[8][9] Aprotic solvents like toluene, dioxane, and THF are common choices.[2] For instance, in some cases, switching from a nonpolar solvent like toluene to a more polar one like DMF can alter the reaction outcome.[8]
Q5: How can I monitor the reaction to optimize catalyst loading effectively?
A5: Real-time reaction monitoring is a powerful tool for understanding reaction kinetics and determining the minimum required catalyst loading. Techniques like online HPLC, GC-MS, or real-time mass spectrometry can provide detailed reaction profiles.[14][15][16][17] This data allows you to observe the rate of product formation and determine when the reaction has reached completion, preventing the unnecessary use of excess catalyst.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate fundamental aspects of the Buchwald-Hartwig amination.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: A General Guideline for Catalyst Loading Screening
This protocol provides a starting point for optimizing catalyst loading for the coupling of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and the base (1.4 mmol) under an inert atmosphere.
-
Catalyst Preparation (Parallel Screening): In separate vials, prepare stock solutions of the palladium pre-catalyst in the chosen solvent to achieve final concentrations of 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol% in the reaction mixture.
-
Reagent Addition: Add the anhydrous solvent (5 mL) to the Schlenk tube, followed by the primary amine (1.2 mmol).
-
Initiation: Add the appropriate volume of the catalyst stock solution to the reaction mixture.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing them by GC or LC-MS.
-
Analysis: Determine the reaction yield for each catalyst loading over time to identify the minimum catalyst concentration required to achieve a satisfactory yield in a reasonable timeframe.
This systematic approach, combined with the troubleshooting and FAQ sections, provides a robust framework for optimizing catalyst loading in your Buchwald-Hartwig amination reactions.
References
- Buchwald–Hartwig amination. (2023, December 14). In Wikipedia.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). R Discovery.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.
- Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (2020). Analytical Chemistry. ChemRxiv. [Link]
- Step-by-step real time monitoring of a catalytic amination reaction. (2019). Chemical Science. University of Victoria. [Link]
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
- Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Optimization of the Buchwald-Hartwig reaction. (2021).
- Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. (2019).
- Temperature-Scanning Reaction Protocol Offers Insight Into Activation Parameters in the Buchwald-Hartwig Pd-Catalyzed Amination of Aryl Halides. (n.d.).
- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). [Video]. YouTube. [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). Molecules. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2008). Chemical Reviews. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. [Link]
- Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (n.d.).
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
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- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 17. researchgate.net [researchgate.net]
Preventing debromination in 2-Bromo-6-fluoro-4-methylaniline reactions
A Guide to Preventing Debromination in Cross-Coupling Reactions
Welcome to the technical support guide for 2-Bromo-6-fluoro-4-methylaniline. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide field-proven insights and actionable troubleshooting strategies to address one of the most common challenges encountered with this substrate: unwanted debromination (hydrodehalogenation) during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the debrominated byproduct, 3-fluoro-4-methylaniline, in my reaction. What is causing this?
Answer: The formation of a debrominated (or hydrodehalogenated) byproduct is a well-known side reaction in palladium-catalyzed cross-coupling chemistry, such as Suzuki or Buchwald-Hartwig reactions.[1][2] This occurs when the key palladium-aryl intermediate, formed after oxidative addition of this compound to the Pd(0) catalyst, is intercepted by a hydride source before it can proceed through the desired coupling pathway (transmetalation or amine coordination).[3] The resulting palladium-aryl-hydride species then undergoes reductive elimination to yield the unwanted debrominated product and regenerates the Pd(0) catalyst.
The key factors influencing this side reaction are the relative rates of the desired productive coupling versus the undesired debromination pathway. If the main catalytic cycle is slow, the intermediate has more time to react with trace hydride sources.[1]
Troubleshooting Guide: Minimizing Debromination
This section provides a structured approach to diagnosing and solving issues related to the formation of debrominated byproducts.
Issue 1: Suboptimal Catalyst and Ligand Selection
Question: Could my choice of palladium source and phosphine ligand be promoting debromination?
Root Cause Analysis: The ligand bound to the palladium center is the most critical factor in controlling the outcome of the reaction. It directly influences the rates of oxidative addition and reductive elimination.
-
Slow Reductive Elimination: If the ligand does not sufficiently promote the final reductive elimination step to form the desired C-C or C-N bond, the Pd(II)-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[3]
-
Ligand Steric Hindrance: For the sterically hindered this compound, ligands that are too bulky can slow down the approach of the coupling partner. Conversely, ligands that are not bulky enough may not be effective at promoting the crucial reductive elimination step. Finding the right steric balance is key. Sterically demanding phosphine ligands have been shown to be effective in many cases.[4]
Recommended Solutions:
-
Employ Bulky, Electron-Rich Monodentate Ligands: For both Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are the gold standard for accelerating reductive elimination. This makes the desired coupling pathway kinetically favored over the debromination side reaction.[5]
-
Use Pre-formed Catalysts: Whenever possible, use well-defined Pd(II) pre-catalysts (e.g., XPhos Pd G3). These catalysts are designed for rapid, controlled generation of the active Pd(0) species, which can lead to more reproducible results and lower catalyst loadings.
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial. While a 1:1 to 2:1 ratio is common, excess ligand can sometimes stabilize the palladium intermediates in an unproductive state. Conversely, insufficient ligand can lead to the formation of palladium black and catalyst deactivation.
Issue 2: Inappropriate Base and Solvent Combination
Question: I'm using a standard base like sodium carbonate or sodium tert-butoxide. Could this be the problem?
Root Cause Analysis: The base is not just an activator; it can also be a direct or indirect source of the hydride that causes debromination.
-
β-Hydride Elimination from Alkoxide Bases: Strong alkoxide bases, particularly those with β-hydrogens (e.g., sodium ethoxide), can undergo β-hydride elimination to generate a hydride species. While sodium tert-butoxide (NaOt-Bu) lacks β-hydrogens, it is a very strong base and can promote side reactions with trace impurities or the solvent.[3][6]
-
Presence of Water: Water is a potential hydrogen source in these reactions.[7] While some Suzuki couplings require water, its concentration must be carefully controlled. Anhydrous conditions are generally preferred for Buchwald-Hartwig aminations.
-
Solvent as a Hydride Source: Certain solvents, particularly alcohols, can act as hydride donors. Ethereal solvents like THF or dioxane can also be problematic if not properly purified to remove peroxides and water.[1]
Recommended Solutions:
-
Select the Right Base:
-
For Suzuki couplings , weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices as they are less prone to causing side reactions.[8][9]
-
For Buchwald-Hartwig aminations , while NaOt-Bu is common, consider using lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which can be milder and more effective for hindered substrates.
-
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. If using ethereal solvents like THF or Dioxane, ensure they are freshly distilled or from a sealed bottle under an inert atmosphere.[1] For reactions sensitive to water, consider adding molecular sieves.
-
Degas Rigorously: Thoroughly degas the reaction mixture (solvent, base, and substrates) before adding the catalyst and ligand. This is typically done by bubbling argon or nitrogen through the mixture for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, which can deactivate the catalyst, and helps remove volatile impurities.[10]
Data Summary: Troubleshooting Debromination
| Observation | Potential Cause | Primary Recommended Solution | Secondary Actions |
| High Debromination (>15%) | Ligand promotes slow reductive elimination. | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos). | Use a pre-formed palladium catalyst (e.g., XPhos Pd G3). |
| Moderate Debromination (5-15%) | Base is too harsh or is a hydride source. | For Suzuki: Change base to K₃PO₄. For Buchwald-Hartwig: Try Cs₂CO₃ or LHMDS. | Ensure the base is a fine, dry powder. |
| Inconsistent Results | Reagent/solvent quality is poor. | Use high-purity, anhydrous, and degassed solvents. | Check the quality of the boronic acid/ester; use fresh if possible.[1] |
| Reaction Stalls, Low Conversion | Catalyst deactivation or slow kinetics. | Lower the reaction temperature initially and slowly increase if needed. | Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). |
Visualizing the Reaction Pathways
Understanding the competition between the desired coupling and the undesired debromination is crucial.
Diagram 1: Competing Catalytic Pathways
Caption: Competing reaction pathways for the Pd-Aryl intermediate.
Diagram 2: Troubleshooting Workflow for Debromination
Caption: A decision-tree for troubleshooting debromination.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of this compound with a generic secondary amine, designed to minimize debromination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, Degassed Toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the this compound (1.0 mmol) and Sodium tert-butoxide (1.4 mmol).
-
Expertise Note: Adding the solids first under an inert atmosphere prevents degradation from atmospheric moisture. The base should be a fine, free-flowing powder.
-
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.02 mmol). Then, add the anhydrous, degassed toluene (5 mL), followed by the secondary amine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.
-
Trustworthiness Note: A lower temperature (80 °C) is often sufficient with modern catalysts and can reduce the rate of side reactions. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, the temperature can be increased to 100 °C.
-
-
Monitoring: After 1-2 hours, take a small aliquot (under inert atmosphere if possible) to check for reaction completion. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
References
- Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3357–3366. [Link]
- Wikipedia. (n.d.).
- Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3583–3590. [Link]
- HCN. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Bromination of Fluoro-methylanilines
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the regioselective bromination of fluoro-methylaniline scaffolds. These structures are common in medicinal chemistry, and controlling the precise placement of a bromine atom is often a critical step in a synthetic route. This document provides in-depth, experience-driven answers to common challenges, troubleshooting protocols, and the fundamental principles governing these reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of brominated isomers instead of a single product?
This is the most common challenge and stems from the complex interplay of directing effects from the three substituents on the aniline ring: the amino (-NH₂), methyl (-CH₃), and fluoro (-F) groups.
-
Dominance of the Amino Group: The -NH₂ group is a powerful activating, ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the positive charge in the reaction intermediate (the sigma complex).[1][2]
-
Supporting and Competing Effects:
-
The methyl group (-CH₃) is also an activating, ortho, para-director through an inductive effect.[3]
-
The fluoro group (-F) presents a more complex scenario. It is an ortho, para-director due to its lone pairs participating in resonance, but it is also strongly deactivating due to its high electronegativity, which withdraws electron density from the ring through the sigma bond (inductive effect).[4]
-
The final regiochemical outcome depends on the relative positions of these groups. They can either reinforce each other, directing an incoming electrophile (like Br⁺) to the same position, or compete, leading to mixtures. For example, in 4-fluoro-2-methylaniline, the powerful -NH₂ group directs ortho (position 6) and para (position 4, which is blocked). The -CH₃ group also directs ortho (position 3) and para (position 5). The -F group directs ortho (position 3) and para (position 1, blocked). This creates multiple activated sites and can easily result in a mixture of 3-bromo and 5-bromo products.
Q2: My reaction is yielding a dark, tarry mixture with polybrominated products. What's going wrong and how can I achieve mono-bromination?
The high reactivity of the aniline ring, powerfully activated by the -NH₂ group, is the primary cause of over-bromination.[5] When using a reactive brominating agent like bromine water (Br₂/H₂O), the reaction is often so fast that it's difficult to stop after a single substitution, leading to the formation of di- or even tri-brominated products and subsequent decomposition.[1][6]
Solutions for Controlled Mono-bromination:
-
Protect the Amino Group: This is the most reliable strategy. By converting the highly activating -NH₂ group into a less activating amide (e.g., an acetanilide), you can "tame" the reaction.[6][7][8] The bulky acetyl group not only reduces the ring's activation but also sterically hinders the ortho positions, often favoring the para product.[6] The protecting group can be easily removed later by acid or base hydrolysis.[7]
-
Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂).[9][10] NBS provides a low, steady concentration of Br⁺ (or a Br₂ equivalent), which helps prevent the rapid, uncontrolled reactions that lead to polybromination.[9][11]
-
Control Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate.
-
Stoichiometry: Use a precise 1:1 stoichiometry of the brominating agent to your substrate.
-
Solvent: Use a less polar solvent. Acetic acid or dichloromethane (DCM) are common choices that can moderate reactivity compared to highly polar solvents like water.[7]
-
Q3: How can I selectively brominate para to the amino group if that position is available?
Achieving high para-selectivity is often the desired outcome. The most effective method is by using a protecting group on the amine.
The acetylation of the aniline to form an acetanilide is the classic approach.[7] The resulting -NHCOCH₃ group is still an ortho, para-director, but its activating effect is significantly dampened because the nitrogen lone pair is now also in resonance with the adjacent carbonyl group.[6][8] Furthermore, the steric bulk of the acetamido group disfavors substitution at the adjacent ortho positions, making the open para position the primary site of attack for the electrophile.[6]
Workflow for Para-Bromination:
-
Protection: React the fluoro-methylaniline with acetic anhydride (often with a mild base like sodium acetate or in a solvent like glacial acetic acid) to form the acetanilide.[7]
-
Bromination: Brominate the resulting acetanilide using NBS or Br₂ in acetic acid.[7][12]
-
Deprotection: Hydrolyze the amide back to the amine using aqueous acid (e.g., HCl) or base (e.g., NaOH).[7]
Q4: I need to brominate ortho to the amino group. How can I favor this position over others?
Directing bromination to the ortho position can be challenging, especially if the para position is open. Strategies often involve exploiting steric effects or using specialized directing groups.
-
Bulky Protecting Groups: While standard protecting groups like acetyl favor para substitution, very bulky protecting groups on the nitrogen, such as a tert-butyldiphenylsilyl (TBDPS) group, can sometimes be used in conjunction with specific catalytic systems to direct reactions to the ortho position.[13][14]
-
Blocking the Para Position: If the substrate's para position is already substituted (as in 4-fluoro-2-methylaniline), the challenge shifts to controlling selectivity between the two available ortho positions (relative to the amine). Here, the electronic and steric influences of the other substituents (-F and -CH₃) become critical.
-
Directed Ortho Metalation (DoM): For more complex substrates where electrophilic substitution fails, a DoM strategy can be employed. This involves using a directing group (often a derivative of the amine) to guide a strong base (like an organolithium reagent) to deprotonate the ortho position specifically. The resulting aryl-lithium or aryl-magnesium species can then be quenched with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane). This method offers excellent regiocontrol but requires anhydrous conditions and tolerance of other functional groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently reactive brominating agent. 2. Ring is too deactivated by the fluoro group. 3. Poor quality or decomposed reagents. | 1. Switch from NBS to the more reactive Br₂. 2. Consider adding a Lewis acid catalyst (e.g., FeBr₃), but be cautious as this can decrease selectivity. 3. Use freshly opened or purified reagents. Verify NBS activity. |
| Formation of Multiple Isomers | Competing directing effects of -NH₂, -F, and -CH₃ substituents. | 1. Protect the amine: Acetylation is the first and best approach to moderate the -NH₂ group's influence and improve predictability. 2. Solvent effects: Experiment with different solvents (e.g., acetonitrile, DCM, acetic acid) as they can subtly influence isomer ratios.[12] 3. Temperature: Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy. |
| Polybromination | 1. The aniline ring is too activated. 2. Using an overly reactive brominating system (e.g., Br₂/H₂O). 3. Incorrect stoichiometry (excess brominating agent). | 1. Protect the amine to reduce ring activation.[7] 2. Switch to a milder reagent like NBS .[15] 3. Add the brominating agent slowly and portion-wise at low temperature to maintain a low instantaneous concentration. |
| Product Decomposition (Dark Tar) | 1. Oxidation of the aniline by the brominating agent. 2. Harsh reaction conditions (high temperature, strong acid). | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a milder brominating agent (NBS). 3. Lower the reaction temperature significantly. 4. Ensure the workup procedure is not overly acidic or basic for extended periods. |
Visualizing the Synthetic Challenge
The core challenge is navigating the competing influences of the substituents. The following diagram illustrates the decision-making process for troubleshooting regioselectivity issues.
Caption: Troubleshooting workflow for regioselective bromination.
Detailed Experimental Protocol: Regioselective para-Bromination of 4-Fluoro-2-methylaniline
This protocol demonstrates the use of an acetyl protecting group to achieve selective bromination at the position para to the directing acetamido group.
Step 1: Protection (Acetylation) of 4-Fluoro-2-methylaniline
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methylaniline (1.0 eq).
-
Solvent: Add glacial acetic acid (approx. 3-5 mL per gram of aniline).
-
Reagent Addition: While stirring, slowly add acetic anhydride (1.1 eq). An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 100-110 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline spot has disappeared.
-
Workup: Allow the mixture to cool to room temperature. Pour it slowly into a beaker of ice water while stirring vigorously. The acetanilide product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product (N-(4-fluoro-2-methylphenyl)acetamide) in a vacuum oven.
Step 2: Bromination of N-(4-fluoro-2-methylphenyl)acetamide
-
Setup: In a 100 mL flask protected from light (e.g., wrapped in foil) and fitted with a dropping funnel and magnetic stirrer, dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled acetanilide solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the formation of the brominated product.
-
Workup: Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize acid), then with sodium thiosulfate solution (to quench any remaining bromine), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 3: Deprotection (Hydrolysis) to 5-Bromo-4-fluoro-2-methylaniline
-
Setup: Place the purified bromo-acetanilide from Step 2 into a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux (80-90 °C) for 2-6 hours, or until TLC/GC-MS analysis shows complete conversion.
-
Workup: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic (~8-9).
-
Isolation: Extract the aqueous layer multiple times with ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 5-bromo-4-fluoro-2-methylaniline.
References
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024). YouTube.
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
- Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation? (2025). Sathee Forum.
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
- Amines. NCERT.
- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2011). Journal of the American Chemical Society.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules.
- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2011). Journal of the American Chemical Society.
- During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? (2021). Quora.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. ResearchGate.
- What's the difference between NBS and Br2? (2020). YouTube.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
- Directing Effects. (2022). Chemistry LibreTexts.
- Directing Effects. Save My Exams.
Sources
- 1. byjus.com [byjus.com]
- 2. forum.prutor.ai [forum.prutor.ai]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Reaction monitoring techniques for 2-Bromo-6-fluoro-4-methylaniline synthesis
Answering the user's request.## Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-methylaniline
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the intricacies of monitoring this specific electrophilic aromatic substitution. Precise reaction monitoring is paramount for controlling regioselectivity, maximizing yield, and minimizing the formation of impurities such as di-brominated species and other isomers. This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations grounded in chemical principles and offering actionable solutions.
Q1: My TLC plate shows three spots after running the reaction: one corresponding to my starting material, one for the desired product, and a third, less polar spot. What is this third spot and how can I prevent its formation?
A: The third, less polar spot is almost certainly the di-brominated byproduct, 2,6-dibromo-4-fluoro-4-methylaniline. The starting material, 4-fluoro-2-methylaniline, has two activated positions available for electrophilic substitution: the C2 and C6 positions (ortho to the activating amino group). While the fluorine at C6 provides some steric hindrance, aggressive reaction conditions can easily lead to di-substitution.
Causality & Solution:
-
Over-Equivalence of Brominating Agent: The most common cause is using too much of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). The activating nature of the amino group makes the aromatic ring highly susceptible to multiple halogenations[1][2].
-
Reaction Temperature: High temperatures increase the reaction rate indiscriminately, favoring the formation of the thermodynamically stable di-brominated product. Bromination of anilines can be highly exothermic, and poor temperature control can lead to runaway reactions and over-bromination[3].
-
Rate of Addition: Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.
Corrective Actions:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Begin with 1.0 to 1.05 equivalents.
-
Temperature Management: Maintain a low reaction temperature. Cooling the reaction mixture in an ice bath before and during the addition of the brominating agent is critical[3].
-
Slow, Controlled Addition: Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration at all times[3].
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction closely. Once the starting material is consumed and before the di-brominated spot becomes significant, quench the reaction.
Q2: My reaction has stalled. HPLC analysis confirms that a significant amount of 4-fluoro-2-methylaniline remains, even after several hours. What are the likely causes?
A: Reaction stalling is typically due to issues with the reagents or reaction conditions.
Causality & Solution:
-
Decomposition of Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. If using NBS, ensure it is of high purity and has been stored correctly.
-
Insufficient Activation/Catalysis: Some bromination methods require an acid catalyst or initiator to generate the active electrophile. If the catalyst is omitted, impure, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Low Temperature: While crucial for selectivity, if the temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to an impractically slow conversion rate.
Corrective Actions:
-
Verify Reagent Quality: Use a fresh, high-purity bottle of your brominating agent. The purity of reactants like 4-fluoro-2-methylaniline should also be confirmed.
-
Check Catalyst: If your protocol requires a catalyst (e.g., a proton source for NBS), ensure it has been added in the correct amount.
-
Gradual Temperature Increase: If the reaction is clean but slow at low temperatures, allow it to warm slowly to room temperature after the addition of the brominating agent is complete. Monitor by TLC or HPLC every 30-60 minutes to track progress.
-
Solvent Choice: Ensure the solvent is appropriate and anhydrous if required. Solvents like N,N-dimethylformamide (DMF) can facilitate the reaction[4].
Workflow for Troubleshooting Incomplete Conversion
Caption: Workflow for diagnosing and solving incomplete reactions.
Q3: My GC-MS analysis shows a peak with the correct mass for the product, but the retention time is different than expected, and the peak shape is poor.
A: This issue points towards analytical method problems or on-column reactions, which are not uncommon for polar analytes like anilines.
Causality & Solution:
-
Analyte Polarity: Anilines are basic and polar, which can lead to interactions with active sites (free silanols) on the GC column or inlet liner. This causes peak tailing and potential shifts in retention time.
-
Thermal Instability: While this compound is relatively stable, high temperatures in the GC inlet can sometimes cause degradation, leading to broad or distorted peaks.
-
Derivatization: For robust and reproducible analysis of anilines, derivatization is often employed to block the active N-H group, reduce polarity, and improve thermal stability and chromatographic performance[5].
Corrective Actions:
-
Use a Deactivated Column/Liner: Employ a GC column and inlet liner specifically designed for analyzing basic compounds to minimize peak tailing.
-
Optimize Temperatures: Lower the inlet temperature to the minimum required for efficient volatilization to prevent on-column degradation.
-
Consider Derivatization: For quantitative analysis, consider derivatizing your sample with an agent like acetic anhydride to form the corresponding acetanilide. This will result in sharper peaks and better reproducibility[5].
-
Use an Alternative Technique: High-Performance Liquid Chromatography (HPLC) is often better suited for analyzing polar compounds like anilines without the need for derivatization[6][7].
| Troubleshooting Common GC/HPLC Issues | |
| Issue | Potential Cause & Solution |
| GC: Peak Tailing | Cause: Analyte interaction with active sites on the column. Solution: Use a base-deactivated column; derivatize the aniline; lower injection port temperature. |
| GC: No Peak | Cause: Compound is not volatile enough or is degrading in the inlet. Solution: Increase inlet/oven temperature cautiously; derivatize to increase volatility; use HPLC instead. |
| HPLC: Broad Peaks | Cause: Poor stationary/mobile phase compatibility; column overloading. Solution: Adjust mobile phase pH or organic content; reduce injection volume/concentration. |
| HPLC: Poor Separation | Cause: Insufficient column resolution. Solution: Switch to an isocratic method with lower organic content or develop a shallower gradient; use a longer column or one with smaller particles. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best technique to monitor the synthesis of this compound?
A: The "best" technique depends on the specific need (qualitative vs. quantitative), available equipment, and desired speed.
| Technique | Pros | Cons | Best For |
| TLC | Fast, inexpensive, simple setup[8]. | Qualitative only, low resolution. | Quick checks for reaction start, endpoint, and major side products[9][10]. |
| GC/GC-MS | High resolution, quantitative, provides mass confirmation (MS)[5][11]. | Requires derivatization for best results; potential for thermal degradation[5]. | Accurate quantification of product and impurities in the final mixture. |
| HPLC-UV | High resolution, quantitative, non-destructive, suitable for polar compounds[12]. | More complex setup and longer run times than TLC. | In-process control and final purity analysis without derivatization[13]. |
| ¹H NMR | Provides structural information, can be quantitative[14]. | Low sensitivity, expensive, requires deuterated solvents. | Mechanistic studies and monitoring disappearance/appearance of specific proton signals[4]. |
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic Compounds Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-6-fluoro-4-methylaniline
Welcome to the comprehensive technical support guide for navigating the workup procedures of reactions involving 2-bromo-6-fluoro-4-methylaniline. This resource is specifically designed for researchers, scientists, and professionals in drug development. The unique structural features of this aniline—namely the steric hindrance from the ortho-bromo and methyl groups and the electronic influence of the fluorine atom—necessitate careful consideration during the post-reaction workup to ensure optimal yield and purity.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address common and complex issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, complex mess. Where do I even begin the workup?
A1: Dark coloration is common in reactions involving anilines, often due to the formation of colored byproducts or degradation. The first step is a systematic liquid-liquid extraction. Start by quenching the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Then, extract your product into a suitable organic solvent like ethyl acetate or dichloromethane.[3] This initial extraction will separate the bulk of your product from inorganic salts and highly polar impurities.
Q2: I'm struggling with low yields after extraction. What are the likely causes?
A2: Low yields can stem from several factors. Firstly, ensure you have performed multiple extractions of the aqueous layer (at least 3-4 times) to maximize the recovery of your product.[3] Secondly, consider the pH of the aqueous layer. Anilines can be protonated in acidic conditions, making them water-soluble. If your reaction was run under acidic conditions, you would need to basify the aqueous layer (e.g., with sodium bicarbonate or sodium hydroxide) to a pH of 8-10 before extraction to ensure your aniline is in its neutral, organic-soluble form.[4][5]
Q3: After concentrating my organic extracts, I have an oily residue that won't solidify. How can I purify this?
A3: An oily residue suggests the presence of impurities that are preventing your product from crystallizing. At this stage, column chromatography is your most effective purification method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.[3] The polarity of your elution system will depend on the specific nature of your product.
Q4: I'm seeing multiple spots on my TLC plate after my initial workup. What are the common side products?
A4: In reactions like palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), common side products can include dehalogenated starting material (where the bromine is replaced by a hydrogen) and products from competing reactions if other nucleophiles are present.[6][7] Steric hindrance from the ortho-substituents can sometimes favor these side reactions.[1][8] Careful analysis of your crude NMR or LC-MS can help in identifying these impurities.
Troubleshooting Guides
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Emulsions are a common frustration when working with aniline derivatives, leading to poor separation and product loss.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High concentration of starting materials or reagents | Can lead to the formation of finely dispersed particles that stabilize the emulsion. | Dilute the reaction mixture with more of the organic solvent and water before extraction. |
| Vigorous shaking | Introduces too much mechanical energy, leading to the formation of a stable emulsion. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of polar, high molecular weight byproducts | These can act as surfactants, stabilizing the emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. |
Issue 2: Difficulty in Removing the Palladium Catalyst Post Cross-Coupling
Residual palladium can be detrimental to the purity of your final compound and can interfere with subsequent reactions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete precipitation of the catalyst | The palladium catalyst may remain dissolved or as a fine suspension in the organic phase. | After the initial extraction, filter the combined organic layers through a pad of celite. This can help to remove finely divided palladium particles. |
| Strong coordination of the product to palladium | The aniline product itself can act as a ligand for the palladium, keeping it in solution. | Wash the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine. These will competitively bind to the palladium, facilitating its removal into the aqueous phase. |
| Use of phosphine ligands | Phosphine ligands and their oxides can be difficult to separate from the product. | Consider using a ligand that is more easily removed, or employ a purification method like passing the crude product through a short plug of silica gel with a suitable solvent to retain the polar phosphine oxides. |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Solvent Addition: Add a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
pH Adjustment (if necessary): Check the pH of the aqueous layer. If acidic, add a base (e.g., saturated NaHCO₃ solution) until the pH is between 8 and 10.
-
Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel multiple times to mix the layers. Allow the layers to separate.
-
Separation: Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be on top.
-
Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent.
-
Combine and Wash: Combine all the organic extracts. Wash the combined extracts with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Visualizing the Workflow
Below is a DOT script that generates a flowchart for the general workup and troubleshooting process.
Caption: A flowchart outlining the decision-making process for the workup and purification of reactions involving this compound.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2773378, 2-Bromo-4-fluoro-6-methylaniline.
- Google Patents. EP0193671A1 - Separation of aniline and p-fluoroaniline.
- Google Patents. US4145364A - Preparation of fluorinated anilines.
- Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
- PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?
- eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Google Patents. US7154006B2 - Preparation of fluorinated anilines.
- Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Cross-coupling strategies for aniline synthesis.
- PubMed. Defluoridation of water via doping of polyanilines.
- Industrial & Engineering Chemistry Research. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 4. EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 2-Bromo-6-fluoro-4-methylaniline in Synthetic Chemistry
Welcome to the technical support center for 2-Bromo-6-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Given its unique substitution pattern, featuring ortho-bromo and ortho-fluoro groups, this aniline derivative presents specific challenges and considerations under various reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under common reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The key issues to be aware of are:
-
Dehalogenation (Debromination): The carbon-bromine bond can be cleaved under certain catalytic conditions, leading to the formation of 2-fluoro-4-methylaniline as a significant byproduct. This is often exacerbated by elevated temperatures, prolonged reaction times, and the choice of palladium catalyst and ligand.
-
Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts. This can be triggered by exposure to air (oxygen), strong oxidizing agents, or even certain palladium catalysts under aerobic conditions.
-
Acid and Base Sensitivity: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures can lead to decomposition or unwanted side reactions.
Q2: How should I properly store and handle this compound to ensure its integrity?
A2: To maintain the quality and reactivity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.
Q3: I am observing a significant amount of debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?
A3: Debromination is a common side reaction in palladium-catalyzed couplings of aryl bromides. For a sterically hindered substrate like this compound, this issue can be more pronounced. Key factors and solutions are outlined in the table below:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of debromination. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reduction. |
| Choice of Palladium Catalyst | Some palladium catalysts are more prone to promoting hydrodehalogenation. Consider screening different palladium sources. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands are often preferred as they can promote the desired oxidative addition and reductive elimination steps over competing side reactions.[1] |
| Hydrogen Source | The hydrogen for debromination can come from various sources, including the solvent (e.g., alcohols), water, or the boronic acid reagent itself. Ensure anhydrous conditions and consider using a boronic ester instead of a boronic acid to minimize protodeboronation.[2] |
Q4: My reaction mixture is turning dark, and I am isolating colored impurities. What is causing this, and how can I prevent it?
A4: The formation of colored impurities is often indicative of oxidation of the aniline moiety. To prevent this, it is critical to maintain a strictly inert atmosphere throughout the reaction. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]
-
Inert Atmosphere Blanketing: Conduct the reaction under a positive pressure of an inert gas.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidation.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Low or no yield in Suzuki-Miyaura or Buchwald-Hartwig amination reactions involving this compound is a common challenge, often stemming from the steric hindrance around the reactive C-Br bond.
Troubleshooting Workflow for Low Yield
Caption: Common byproducts and strategies for their mitigation.
Detailed Mitigation Strategies:
-
Debromination: As discussed in the FAQs, this is a major concern. The key is to find reaction conditions that favor the cross-coupling pathway over the reductive cleavage of the C-Br bond. This often involves using milder conditions (lower temperature) and a carefully selected catalyst system.
-
Homocoupling of the Coupling Partner: In Suzuki reactions, the homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Strictly Anhydrous and Anaerobic Conditions: The exclusion of oxygen is paramount to minimizing homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.
-
-
Oxidation Products: As previously mentioned, maintaining a strictly inert atmosphere is the most effective way to prevent the formation of colored oxidation byproducts.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for each specific coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like SPhos Pd G3) (2-5 mol%)
-
Base (e.g., anhydrous, finely ground K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
If using a separate catalyst and ligand, add them to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, or a pre-catalyst like XPhos Pd G3) (1-3 mol%)
-
Base (e.g., NaOt-Bu or LHMDS) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium catalyst, ligand (if separate), and base to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the amine coupling partner, followed by this compound.
-
Seal the vessel and heat to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
References
- Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of organic chemistry, 71(20), 7826–7834. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391. [Link]
- PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline. National Center for Biotechnology Information.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1033–1036. [Link]
- PubMed. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- RSC Publishing. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- ResearchGate. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (2020). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (2023). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes.
Sources
Technical Support Center: Strategies to Avoid Over-bromination in Aniline Synthesis
Welcome to the technical support center for aniline bromination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the electrophilic bromination of aniline. The primary focus of this resource is to provide in-depth, field-proven insights and troubleshooting strategies to prevent overreaction and achieve selective mono-bromination, a critical transformation in the synthesis of many pharmaceutical intermediates and fine chemicals.
Frequently Asked Questions (FAQs)
Q1: Why do I immediately get a white precipitate of 2,4,6-tribromoaniline when I add bromine water to my aniline solution?
A: This rapid formation of a 2,4,6-tribromoaniline precipitate is a classic and expected outcome of the uncontrolled bromination of aniline.[1][2][3] The core reason lies in the powerful activating nature of the amino (-NH₂) group.
-
Mechanism of Over-activation: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance.[4][5][6] This significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack.[5][7][8] This activation is so potent that the reaction with bromine water proceeds rapidly and exothermically, without the need for a Lewis acid catalyst, leading to exhaustive substitution at all three activated positions (the two ortho and one para).[7][9]
Q2: How can I control this overreaction to achieve a single bromine substitution (mono-bromination)?
A: The most reliable and widely adopted strategy is to temporarily "protect" the amino group to moderate its activating influence.[1][10][11] This is most commonly achieved through acetylation, which converts the highly activating -NH₂ group into a less activating N-acetyl (-NHCOCH₃) group.[1][9][12] While less common for achieving high selectivity, modifying reaction conditions, such as using non-polar solvents and low temperatures, can also be explored to reduce the rate of reaction.[1][6]
Q3: How does protecting the amino group as an acetanilide prevent over-bromination?
A: Acetylation fundamentally alters the electronic properties of the substituent. The N-acetyl group in acetanilide is still an ortho, para-director, but its activating effect is substantially diminished compared to the amino group.[9]
-
Resonance and Steric Hindrance: The lone pair on the nitrogen atom in acetanilide is now also in resonance with the adjacent carbonyl group, drawing electron density away from the benzene ring.[4][6][13] This "cross-conjugation" reduces the extent to which the lone pair activates the ring. Furthermore, the acetyl group is bulkier than a hydrogen atom, which introduces steric hindrance at the ortho positions, favoring substitution at the less hindered para position.[4][9]
Q4: Are there alternative brominating agents I can use instead of molecular bromine (Br₂)?
A: Yes, several alternative reagents offer milder reaction conditions and can improve selectivity. These are particularly useful when dealing with sensitive substrates.
-
N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine.[14] It can provide high para-selectivity, especially when used in polar solvents like DMF.[14][15][16]
-
Copper(II) Bromide (CuBr₂): This reagent allows for mild bromination of anilines, often at ambient temperatures, with excellent regioselectivity for the para position.[14][17][18]
-
In Situ Generation of Bromine: Bromine can be generated directly in the reaction mixture, avoiding the handling of pure liquid bromine.[19][20][21][22] A common method involves the oxidation of a bromide salt (like KBr or HBr) with an oxidizing agent such as potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂).[19][20][21][22][23]
Troubleshooting Guides & Protocols
Issue 1: Persistent Tribromination Despite Controlled Conditions
If you are still observing the formation of 2,4,6-tribromoaniline even after attempting to control the reaction, the primary suspect is incomplete protection of the aniline.
Workflow: Ensuring Complete Protection via Acetylation
This workflow outlines the critical steps for the synthesis of acetanilide from aniline, a prerequisite for selective bromination.
Caption: Workflow for the synthesis and purification of acetanilide.
Detailed Protocol: Synthesis of Acetanilide [9][24]
-
Reaction Setup: In a round-bottomed flask, add aniline to glacial acetic acid.
-
Reagent Addition: While cooling the flask in an ice bath, slowly add acetic anhydride. The reaction is exothermic. A small amount of zinc dust can be added to prevent oxidation of the aniline.
-
Reaction: Heat the mixture to reflux for approximately 20-30 minutes.
-
Workup: After cooling, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide product.
-
Isolation: Collect the crude acetanilide by suction filtration and wash the crystals with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure acetanilide. Dry the product thoroughly. Confirm purity by melting point analysis (pure acetanilide melts at 114.3 °C) and spectroscopic methods if necessary.[10]
Issue 2: Achieving High Para-Selectivity in Monobromination
Once you have pure acetanilide, the next challenge is to perform the bromination step with high regioselectivity for the para position.
Mechanism: Selective Bromination of Acetanilide
The reduced activation and steric hindrance of the acetamido group are key to selective mono-bromination at the para position.
Caption: Electrophilic substitution mechanism for the bromination of acetanilide.
Detailed Protocol: Synthesis of p-Bromoacetanilide [9][24]
-
Reaction Setup: Dissolve the purified acetanilide in glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer. Cool the solution in an ice/water bath.
-
Bromine Solution: In a separate container, prepare a solution of molecular bromine in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.[9]
-
Reagent Addition: Add the bromine solution dropwise to the stirred, cooled acetanilide solution. Maintain the temperature during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at room temperature.
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the p-bromoacetanilide. If an orange color from excess bromine persists, add a small amount of sodium bisulfite solution to quench it.[20][21]
-
Isolation and Purification: Collect the solid product by suction filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Issue 3: Removing the Protecting Group to Yield p-Bromoaniline
The final step is the hydrolysis of the amide back to the amine without affecting the bromine substituent. This can be achieved under acidic or basic conditions.
Workflow: Deprotection to Final Product
Caption: Final deprotection step to yield the target bromoaniline.
Detailed Protocol: Basic Hydrolysis of p-Bromoacetanilide [9][12][24]
-
Reaction Setup: In a round-bottomed flask, dissolve p-bromoacetanilide in ethanol.
-
Reagent Addition: Add an aqueous solution of a strong base, such as potassium hydroxide (KOH).
-
Reaction: Heat the mixture under reflux for 1-2 hours.
-
Workup: Cool the solution and pour it into ice-cold water. The p-bromoaniline should precipitate as a solid.
-
Isolation and Purification: Collect the crude product by suction filtration and wash thoroughly with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified p-bromoaniline.
Data Summary: Alternative Brominating Agents
For researchers looking to avoid liquid bromine or requiring milder conditions, the following agents are excellent alternatives.
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols) | Varies with solvent (e.g., DMF, Acetonitrile), often at room temperature.[14][16] | 50-95% (substrate dependent) | High para-selectivity in polar solvents.[14][15] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[14] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers | Acetonitrile or ionic liquids, ambient temperature.[14][18] | 60-96% | Excellent for monobromination.[14] | Mild reaction conditions; high regioselectivity for para-substitution.[14] |
| KBr / KBrO₃ | Activated aromatic compounds | Acetic acid, room temperature.[20][21] | Good to excellent | Good | In situ generation avoids handling liquid Br₂.[19][20][21][22] |
| H₂O₂ / HBr | Activated aromatic compounds | Aqueous medium, room temperature.[23] | Good to excellent | Good | "Green" approach using readily available reagents.[23] |
This guide provides a comprehensive framework for understanding and controlling the bromination of aniline. By implementing the protection/deprotection strategy and considering alternative reagents, researchers can effectively prevent over-bromination and achieve high yields of selectively mono-brominated products.
References
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
- Liskon Biological. (2024, October 31).
- Homework.Study.com. (n.d.).
- Onaka, M., et al. (1983). SELECTIVE MONOBROMINATION OF ANILINE DERIVATIVES BY USE OF BROMINE ADSORBED ON ZEOLITE 5A. Chemistry Letters, Oxford Academic.
- Scribd. (n.d.). EXP10 Synthesis of P Bromoaniline.
- Bartleby.com. (n.d.). Synthesis of P-Bromoaniline.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Khan Academy. (n.d.).
- Afonso, C. A. M., et al. (Eds.). (2017). 5.1.8. Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
- Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps - Lesson.
- Taylor & Francis Online. (n.d.).
- BenchChem. (2025). A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
- ACS Publications. (n.d.). Bromination of Acetanilide.
- ResearchGate. (n.d.).
- Schatz, P. F. (n.d.).
- Schatz, P. F. (n.d.). Bromination of Acetanilide.
- Scribd. (n.d.).
- Filo. (2025, July 16).
- Green Chemistry (RSC Publishing). (2003, October 8).
- Synfacts. (2021, March 16).
- Afonso, C. A. M., et al. (Eds.). (2016, December 16). 5.1.8. Preparation of p-Bromoaniline.
- BenchChem. (2025, November).
- Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.
- OMICS International. (2025, August 8).
- Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle.
- Slideshare. (n.d.).
- SpringerLink. (2025, August 6). Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH.
- Chinese Journal of Chemistry. (n.d.). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs.
- Quora. (2021, March 23).
- ResearchGate. (n.d.).
- NCERT. (n.d.). Amines.
- YouTube. (2020, October 26). Clayden l Chapter 21 (Part-4)
- Chegg.com. (2018, May 7). Solved SYNTHESIS OF p-BROMOANILINE ntroduction: In this.
- YouTube. (2022, December 22).
- NIH - National Center for Biotechnology Information. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Google Patents. (n.d.).
- Slideshare. (n.d.).
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Validation & Comparative
A Comparative Guide to the Characterization of 2-Bromo-6-fluoro-4-methylaniline and Its Isomers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise characterization of substituted anilines is of paramount importance. These aromatic amines are foundational building blocks for a vast array of functional molecules, where the specific arrangement of substituents dictates the ultimate physicochemical and biological properties. This guide provides a comprehensive analysis of the characterization data for 2-Bromo-6-fluoro-4-methylaniline, with a comparative study of its isomers and related halogenated anilines.
It is crucial to note a common point of ambiguity in the literature and commercial availability between two closely related isomers: This compound (Isomer A, CAS 18349-09-2) and 2-Bromo-4-fluoro-6-methylaniline (Isomer B, CAS 202865-77-8) . While both are valuable synthetic intermediates, their distinct substitution patterns lead to different spectral and physical properties. This guide will focus on the available data for Isomer B, using it as a primary example, while drawing comparisons to Isomer A and other relevant analogues to underscore the significance of precise isomeric identification. Halogenated anilines are widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties: A Comparative Overview
The physical properties of these anilines, such as melting and boiling points, are the first indicators of their identity and purity. These properties are directly influenced by the substitution pattern on the aromatic ring, which affects intermolecular forces like hydrogen bonding and dipole-dipole interactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-4-fluoro-6-methylaniline (Isomer B) | 202865-77-8 | C₇H₇BrFN | 204.04 | 32-36 | Not available |
| This compound (Isomer A) | 18349-09-2 | C₇H₇BrFN | 204.04 | Not available | Not available |
| 2-Bromo-4-fluoroaniline | 1003-98-1 | C₆H₅BrFN | 190.01 | 41-62 | 221 |
| 4-Bromo-2-fluoro-6-methylaniline | 429683-46-5 | C₇H₇BrFN | 204.04 | Not available | Not available |
| 2,4-Dibromo-6-fluoroaniline | 141474-37-5 | C₆H₄Br₂FN | 268.91 | 59-64 | Not available |
Data compiled from various chemical supplier databases.
The seemingly minor shift in the positions of the fluorine and methyl groups between Isomer A and Isomer B is expected to result in distinct physical properties. The available data for Isomer B shows a relatively low melting point. For comparison, 2-Bromo-4-fluoroaniline has a slightly higher and broader melting range, which could be attributed to different crystal packing.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide the most definitive data for the structural elucidation of organic molecules. Here, we delve into the expected and reported spectral data for our target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.
¹H NMR Spectrum of 2-Bromo-4-fluoro-6-methylaniline (Isomer B)
A reported ¹H NMR spectrum for 2-Bromo-4-fluoro-6-methylaniline (Isomer B) in DMSO-d₆ shows the following key features:
-
Aromatic Protons: Two distinct signals in the aromatic region, appearing as doublet of doublets, characteristic of the coupling between the protons and the fluorine atom, as well as with each other.
-
Amine Protons: A broad singlet corresponding to the two protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
Methyl Protons: A singlet for the three protons of the methyl group.
The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.
Interpreting the Spectra: An Expert's Perspective
The positions of the aromatic protons are highly informative. In Isomer B (2-Bromo-4-fluoro-6-methylaniline), the two aromatic protons are situated meta and para to the amino group. The fluorine atom at position 4 will cause a characteristic splitting of the signal for the proton at position 3 and 5. In contrast, for Isomer A (this compound), the fluorine atom is ortho to the amino group, which would lead to a different set of couplings and chemical shifts for the aromatic protons. The chemical shifts of protons in aromatic amines are influenced by the electronic effects of the substituents on the ring.[3]
¹³C NMR Spectroscopy
While specific data for the title compounds is scarce, we can predict the key features of the ¹³C NMR spectrum based on analogous structures. The spectrum would show distinct signals for each of the seven carbon atoms. The carbon atoms directly bonded to bromine and fluorine would exhibit characteristic chemical shifts, and the C-F coupling would be observable.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For substituted anilines, the key diagnostic peaks are:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-N Stretching: The stretching vibration of the aromatic C-N bond usually appears in the 1250-1335 cm⁻¹ region.
-
C-Br and C-F Stretching: The carbon-halogen stretching vibrations occur in the fingerprint region (below 1500 cm⁻¹).
-
Aromatic C-H and C=C Stretching: These are also expected in their characteristic regions.
The exact positions of these bands can be influenced by the electronic nature and position of the other substituents on the aromatic ring.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the mass spectrum is particularly informative due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
For this compound, the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 203 and 205). The fragmentation pattern would likely involve the loss of the bromine atom and other characteristic cleavages of the aniline structure. Electron ionization (EI) is a common technique for the analysis of such compounds, often leading to the formation of a molecular ion and various fragment ions.[5]
Experimental Protocols: A Practical Guide
To ensure the acquisition of high-quality characterization data, adherence to standardized experimental protocols is essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a solid organic compound.
Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the aniline sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired with a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid aniline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the aniline sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: Inject a small volume of the sample solution into the GC. The compound will be separated from any impurities on the GC column and then enter the mass spectrometer, where it is ionized. The mass spectrum is recorded over a suitable mass range.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including its isotopic pattern) and the major fragment ions to confirm the molecular weight and aspects of the structure.
Comparative Analysis with Alternatives
The choice of a specific substituted aniline in a synthetic route is often a balance of reactivity, availability, and cost. The following table compares our target compound with other commercially available alternatives.
| Feature | 2-Bromo-4-fluoro-6-methylaniline (Isomer B) | 2-Bromo-4-fluoroaniline | 2,4-Dibromo-6-fluoroaniline |
| Reactivity | The methyl group is weakly activating, while the bromo and fluoro groups are deactivating but ortho-, para-directing. The steric hindrance from the two ortho substituents (bromo and methyl) can influence the reactivity of the amino group. | Less sterically hindered than the methylated analogue, potentially leading to higher reactivity of the amino group. | The presence of a second bromine atom further deactivates the ring towards electrophilic substitution. |
| Synthetic Utility | A versatile building block for introducing a specific substituted phenyl moiety. The presence of three different substituents allows for selective functionalization. | A simpler building block, useful when the methyl group is not required. | Used when a higher degree of halogenation is desired, which can be useful for tuning electronic properties or as a handle for further cross-coupling reactions. |
| Potential Applications | As an intermediate in the synthesis of complex organic molecules for pharmaceuticals and materials science. Halogenated compounds often play a crucial role in drug discovery.[6][7] | Widely used as a building block in medicinal chemistry and agrochemical research.[8] | Useful in the synthesis of polyhalogenated compounds, which can have applications as flame retardants or in materials with specific electronic properties. |
Conclusion
The rigorous characterization of substituted anilines like this compound is fundamental to their successful application in research and development. This guide has highlighted the importance of distinguishing between isomers and has provided a framework for their analysis using a combination of physicochemical and spectroscopic methods. By understanding the principles behind these techniques and adhering to robust experimental protocols, researchers can confidently identify and utilize these valuable synthetic building blocks to advance the frontiers of science. The strategic use of halogenated anilines continues to be a key element in the design of novel drugs and materials.[9][10]
References
- Sigma-Aldrich. Product Page for 2-Bromo-4-fluoro-6-methylaniline.
- PubChem. Compound Summary for 2-Bromo-4-fluoro-6-methylaniline.
- PubChem. Compound Summary for 4-Bromo-2-fluoro-6-methylaniline.
- PubChem. Compound Summary for 2,4-Dibromo-6-fluoroaniline.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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- Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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- Chaves, G. W. et al. (2022). Synthesis of halogenated anilino-β-enaminoesters.
- Brown, R. F. C., et al. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(11), 1221-1228.
- Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(11), 1349-1360.
- Raut, A. B., et al. (2021). Solvent-free one pot synthesis of 1, 2-Dihydroquinolines from Anilines and Acetone catalysed by MOF-199.
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- Journal of Physical Chemistry A. (1997). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. [Link]
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Analytical methods for 2-Bromo-6-fluoro-4-methylaniline purity assessment
An Expert's Comparative Guide to the Purity Assessment of 2-Bromo-6-fluoro-4-methylaniline
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a number—it is the bedrock of safety, efficacy, and regulatory compliance. The compound this compound, a critical building block in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to ensure it meets the stringent quality standards of the industry.[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have a significant impact on the final drug product's quality and safety.[2][3]
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounded in the principles of scientific integrity and aligned with international regulatory standards such as the ICH Q2(R1) guidelines.[4][5]
The Analytical Challenge: Understanding this compound
Before selecting a method, understanding the analyte is paramount. This compound (C₇H₇BrFN, M.W. 204.04 g/mol ) is a solid with a melting point between 32-36 °C. As a substituted aniline, it possesses a basic amino group and an aromatic ring, making it amenable to analysis by UV spectroscopy and reverse-phase liquid chromatography. Its halogenated nature also makes it a candidate for detection by specialized gas chromatography detectors.
Potential impurities in a batch of this compound could include:
-
Starting Materials: e.g., 4-fluoro-2-methylaniline.[6]
-
Positional Isomers: Bromination occurring at a different position on the aromatic ring.
-
Over-brominated Products: Di- or tri-brominated species.
-
Residual Solvents from the synthesis and purification process.[2]
An effective analytical method must be specific enough to separate the main compound from these and other potential impurities.[7]
Workflow for Purity Method Selection and Validation
The process of choosing and implementing a purity testing method is systematic. It involves selecting the most appropriate technique, developing a robust method, and validating it to prove its suitability for the intended purpose, as outlined by ICH guidelines.[7]
Caption: High-level workflow for selecting and validating a purity assessment method.
Head-to-Head Comparison: The Core Analytical Techniques
The three most powerful and commonly employed techniques for purity analysis of a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measurement of heat flow difference between a sample and a reference as a function of temperature. |
| Best For | Quantifying non-volatile and thermally sensitive organic impurities. Considered the gold standard for API purity.[8] | Quantifying volatile and semi-volatile organic impurities and residual solvents.[8][9] | Determining the absolute purity of highly crystalline, stable compounds (>98.5%) without a reference standard.[2] |
| Specificity | High; can separate closely related isomers with optimized column and mobile phase.[10] | Very high, especially when coupled with a Mass Spectrometer (MS).[11] | Low; measures the total mole fraction of all eutectic impurities. Cannot identify individual impurities.[2] |
| Sensitivity | High (ng to pg level), especially with UV or MS detectors.[12] | Very High (pg to fg level), especially with ECD (for halogenated compounds) or MS detectors.[13] | Lower; typically requires purity >98% for reliable results.[2] |
| Sample Prep | Simple; dissolve in a suitable solvent. | May require derivatization to improve volatility and thermal stability; dissolution in a volatile solvent.[14] | Minimal; sample is weighed directly into a crucible. |
| Key Limitation | May not detect non-chromophoric or highly non-polar impurities. | Not suitable for non-volatile or thermally labile compounds. The analyte must be stable at injector/oven temperatures. | Not suitable for amorphous materials, solvates, or compounds that decompose on melting.[2] |
Table 1: Objective comparison of primary analytical techniques.
Deep Dive 1: High-Performance Liquid Chromatography (HPLC)
For pharmaceutical intermediates, reverse-phase HPLC (RP-HPLC) is the workhorse method due to its versatility and high resolving power.[8] For this compound, which contains a non-polar substituted benzene ring, a C18 column is the logical starting point for method development.
Causality Behind the Protocol: Why These Choices?
-
Column: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobic nature, which will retain the analyte via hydrophobic interactions with its aromatic ring.
-
Mobile Phase: A mixture of a weak acid (phosphoric or formic acid) in water and an organic modifier (acetonitrile or methanol) is standard. The acid suppresses the ionization of the basic aniline group, leading to better peak shape and reproducible retention times. A gradient elution (increasing the organic modifier over time) is often used to elute any more strongly retained impurities after the main peak.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte at a specific wavelength (typically around 254 nm for an aromatic compound) but also provides UV spectra for all peaks. This is a crucial feature for peak purity analysis and impurity identification, a key aspect of specificity under ICH guidelines.[12]
Experimental Protocol: Reverse-Phase HPLC for Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm, with spectral scanning from 200-400 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in a 50 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks. The purity is calculated using an area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation (per ICH Q2(R1)): [4]
-
Specificity: Spike the sample with expected impurities (if available) to demonstrate separation.
-
Linearity: Prepare a series of dilutions (e.g., 0.1 to 1.0 mg/mL) and plot peak area vs. concentration to establish the range.
-
Accuracy: Perform spike recovery studies with known amounts of impurities.
-
Precision: Analyze the same sample multiple times (repeatability) and on different days with different analysts (intermediate precision).
-
Caption: Step-by-step workflow for HPLC purity determination.
Deep Dive 2: Gas Chromatography (GC)
GC is an excellent alternative, particularly for identifying volatile impurities like residual solvents or certain process-related by-products.[9][15] Given the analyte's melting point, it should have sufficient volatility for GC analysis, though care must be taken to ensure it does not degrade at high temperatures in the injector.
Causality Behind the Protocol: Why These Choices?
-
Column: A mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a versatile choice. It provides good separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity.
-
Injector: A split/splitless inlet is used. A split injection is preferred for a main component assay to avoid overloading the column, while a splitless injection would be used for trace impurity analysis to maximize sensitivity.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it excellent for area percent quantification. For higher specificity and sensitivity to the halogenated analyte, an Electron Capture Detector (ECD) could be used.[14] However, the gold standard for identification is a Mass Spectrometer (MS), which provides structural information for each peak, aiding in the definitive identification of impurities.[11]
Experimental Protocol: Gas Chromatography for Purity
-
Instrumentation: GC system with a split/splitless injector, temperature-programmable column oven, and FID or MS detector.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (100:1 ratio).
-
Oven Program: Hold at 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Calculate purity using area percent normalization, similar to HPLC. If using FID, correction factors may be needed for impurities with significantly different carbon content.
-
-
Validation (per ICH Q2(R1)): [4]
-
Validation follows the same principles as HPLC, with a focus on demonstrating that the analyte does not degrade during analysis (a key part of specificity).
-
Deep Dive 3: Differential Scanning Calorimetry (DSC)
DSC offers a unique approach to purity determination based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[2] This method determines the total mole fraction of all eutectic impurities and is powerful because it does not require impurity reference standards.
Causality Behind the Protocol: Why These Choices?
-
Principle: An absolutely pure, crystalline substance has a sharp melting point. Impurities disrupt the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature. By analyzing the shape of the melting endotherm, the purity can be calculated.
-
Applicability: This method is only suitable if the sample is highly pure (typically >98.5%), crystalline, and thermally stable through its melt.[2] Given the low melting point of this compound, decomposition during melting is unlikely, making it a good candidate.
Experimental Protocol: DSC for Absolute Purity
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Size: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: A slow heating rate, e.g., 1-2 °C/min, is used to ensure thermal equilibrium during melting.
-
-
Analysis:
-
Heat the sample through its melting range.
-
The instrument's software analyzes the melting peak shape to calculate the mole percent purity.
-
-
Limitations:
-
The method cannot detect impurities that form a solid solution with the API.
-
It is insensitive to amorphous impurities.
-
It provides no information on the identity or number of individual impurities.
-
Conclusion and Recommendation
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
Primary Method: Reverse-Phase HPLC with a DAD/PDA detector should be the primary method for routine quality control. It provides the best balance of specificity for separating potential isomers and related substances, sensitivity, and robustness for quantitative analysis. It is the industry-standard method for API purity.[8]
-
Orthogonal Method: Gas Chromatography with an MS detector serves as an excellent orthogonal method. It provides complementary separation and definitive identification of volatile and semi-volatile impurities. It is also the preferred method for analyzing residual solvents. Using two orthogonal methods (one based on liquid phase partitioning and one on gas phase) provides a very high degree of confidence in the purity assessment.
-
Absolute Purity Check: For highly pure, crystalline batches intended as reference standards, DSC provides a fast and reliable determination of absolute purity without the need for standards.[2]
By selecting the appropriate combination of these techniques, researchers and drug developers can build a robust, reliable, and regulatory-compliant strategy for ensuring the purity of this compound, thereby safeguarding the quality of the final pharmaceutical product.
References
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- ICH. (1999). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- SIELC Technologies. Separation of 2-Bromo-4,6-dimethylaniline on Newcrom R1 HPLC column. [Link]
- FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH. Quality Guidelines. [Link]
- Abraham Entertainment. (2025).
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- ACS Publications.
- NETZSCH Analyzing & Testing. (2020).
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- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Harvey, D. (n.d.). Spectroscopic Methods of Analysis. [Link]
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- Hilaris SRL. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. [Link]
- Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- Synthonix. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
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A Comparative Guide to the Potential Biological Activities of Compounds Derived from 2-Bromo-6-fluoro-4-methylaniline
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The substituted aniline, 2-bromo-6-fluoro-4-methylaniline, presents a compelling starting point for chemical exploration. Its unique electronic and steric properties, arising from the interplay of the bromo, fluoro, and methyl substituents on the aniline ring, make it a versatile building block for creating a diverse array of bioactive molecules. This guide provides a comparative analysis of the potential biological activities of compounds derived from this scaffold, drawing upon established structure-activity relationships and experimental data from analogous compounds. While direct experimental data for derivatives of this compound is not yet prevalent in the public domain, this guide serves as a roadmap for future research, outlining promising avenues for investigation in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: Targeting Tyrosine Kinases
The dysregulation of protein kinases, particularly tyrosine kinases, is a hallmark of many cancers. The anilino-quinazoline and anilino-pyrimidine scaffolds are well-established pharmacophores for tyrosine kinase inhibitors, with the aniline moiety often playing a crucial role in binding to the ATP-binding site of the enzyme.
Rationale for Anticancer Potential
Research into pyrrolo[2,3-d]pyrimidine derivatives has demonstrated that a bromoanilino side chain can confer potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR, PDGFR-β, and VEGFR-2.[1][2] The bromine atom can form halogen bonds and occupy hydrophobic pockets within the kinase domain, while the aniline nitrogen participates in crucial hydrogen bonding interactions. The additional fluorine and methyl groups on the this compound scaffold can further modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding through electrostatic interactions and improve metabolic stability, while the methyl group can provide additional van der Waals contacts.
Hypothetical Derivative and Comparison with Gefitinib
A plausible anticancer derivative of this compound could involve its incorporation into a quinazoline core, a common scaffold for EGFR inhibitors.
Hypothetical Compound 1: 4-(2-Bromo-6-fluoro-4-methylanilino)-7-methoxyquinazoline
This hypothetical compound is compared with Gefitinib , an established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3][4][5][6][7]
| Compound | Target | Mechanism of Action | IC50 (in vitro) |
| Hypothetical Compound 1 | EGFR Tyrosine Kinase (Predicted) | Competitive inhibitor of ATP binding | - |
| Gefitinib | EGFR Tyrosine Kinase | Competitive inhibitor of ATP binding | 33 nM[4] |
Experimental Protocol: Synthesis and In Vitro Kinase Assay
Synthesis of Hypothetical Compound 1:
-
Starting Materials: this compound and 4-chloro-7-methoxyquinazoline.
-
Reaction: A nucleophilic aromatic substitution reaction would be performed by refluxing the starting materials in a suitable solvent such as isopropanol with a catalytic amount of acid (e.g., HCl).
-
Purification: The product would be purified by column chromatography on silica gel.
-
Characterization: The structure of the final compound would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro EGFR Tyrosine Kinase Inhibition Assay:
-
Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) can be used to measure the inhibition of EGFR kinase activity. The assay quantifies the amount of ATP remaining in solution following the kinase reaction.
-
Procedure: a. Recombinant human EGFR is incubated with the test compound (Hypothetical Compound 1 or Gefitinib) at varying concentrations. b. A suitable peptide substrate and ATP are added to initiate the kinase reaction. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The Kinase-Glo® reagent is added to terminate the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP. e. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
Caption: EGFR signaling pathway and point of inhibition.
Antimicrobial Activity: Schiff Base Derivatives
Schiff bases, compounds containing an azomethine (-C=N-) group, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[3][8][9][10] The imine nitrogen and the aromatic rings of Schiff bases can interact with microbial enzymes and cell components, leading to cell death.
Rationale for Antimicrobial Potential
Studies on Schiff bases derived from the closely related 2-bromo-4-methylaniline have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] The lipophilicity conferred by the aromatic rings and the halogen substituent allows these compounds to penetrate bacterial cell membranes. The azomethine group is a key pharmacophore that can chelate with metal ions essential for bacterial enzyme function or interfere with cellular processes. The presence of a fluorine atom in the this compound scaffold is expected to enhance the antimicrobial potency, as fluorinated compounds often exhibit increased biological activity and metabolic stability.
Hypothetical Derivative and Comparison with Ciprofloxacin
A representative antimicrobial Schiff base derivative can be synthesized by condensing this compound with a suitable aldehyde, such as salicylaldehyde.
Hypothetical Compound 2: 2-(((2-bromo-6-fluoro-4-methylphenyl)imino)methyl)phenol
This hypothetical compound is compared with Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[11][12][13][14]
| Compound | Target Organisms | Mechanism of Action | MIC (µg/mL) vs. E. coli |
| Hypothetical Compound 2 | Bacteria (Predicted) | Disruption of cell membrane/enzyme inhibition | - |
| Ciprofloxacin | Broad-spectrum bacteria | Inhibition of DNA gyrase and topoisomerase IV | 0.005 - 0.08[14] |
Experimental Protocol: Synthesis and Minimum Inhibitory Concentration (MIC) Assay
Synthesis of Hypothetical Compound 2:
-
Reaction: An equimolar mixture of this compound and salicylaldehyde is refluxed in ethanol for several hours.
-
Isolation: The product precipitates upon cooling and is collected by filtration.
-
Purification: The crude product is recrystallized from ethanol to obtain pure Schiff base.
-
Characterization: The structure is confirmed by IR, ¹H NMR, and elemental analysis.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Preparation: A serial two-fold dilution of the test compound (Hypothetical Compound 2 or Ciprofloxacin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Visualization
Caption: Workflow for MIC determination.
Anti-inflammatory Activity: Targeting COX-2
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.
Rationale for Anti-inflammatory Potential
The diarylamine scaffold is present in several known anti-inflammatory agents. The structural features of this compound, particularly the presence of electron-withdrawing halogen atoms, can be exploited in the design of COX-2 selective inhibitors. The sulfonamide moiety is a well-known pharmacophore for COX-2 selectivity, as seen in celecoxib.[15][16][17][18][19] By incorporating the this compound scaffold into a molecule with a sulfonamide group, it is plausible to develop a potent and selective COX-2 inhibitor.
Hypothetical Derivative and Comparison with Celecoxib
A potential anti-inflammatory compound could be a diarylsulfonamide derivative.
Hypothetical Compound 3: 4-(5-(2-Bromo-6-fluoro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
This hypothetical compound is compared with Celecoxib , a selective COX-2 inhibitor.[15][16][17][18][19]
| Compound | Target | Mechanism of Action | IC50 (COX-2) |
| Hypothetical Compound 3 | COX-2 (Predicted) | Selective inhibition of prostaglandin synthesis | - |
| Celecoxib | COX-2 | Selective inhibition of prostaglandin synthesis | 16.63 µM[18] |
Experimental Protocol: Synthesis and In Vitro COX-2 Inhibition Assay
Synthesis of Hypothetical Compound 3:
The synthesis would likely involve a multi-step pathway, potentially starting with the reaction of a substituted hydrazine with a β-diketone to form the pyrazole ring, followed by coupling with this compound.
In Vitro COX-2 Inhibition Assay:
-
Assay Principle: A colorimetric or fluorometric assay can be used to measure the peroxidase activity of COX-2. The assay measures the oxidation of a chromogenic substrate, which is proportional to the enzyme activity.
-
Procedure: a. Purified human recombinant COX-2 is incubated with the test compound (Hypothetical Compound 3 or Celecoxib) at various concentrations. b. Arachidonic acid is added to initiate the cyclooxygenase reaction. c. A colorimetric substrate is added, and the absorbance is measured over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism Visualization
Caption: Inhibition of prostaglandin synthesis by COX-2 inhibitors.
Conclusion
This compound is a promising, yet underexplored, scaffold for the development of new therapeutic agents. Based on the established biological activities of structurally related compounds, derivatives of this aniline hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The comparative frameworks and detailed experimental protocols provided in this guide are intended to stimulate and direct future research efforts. The synthesis and biological evaluation of the proposed hypothetical compounds, and others like them, will be crucial in validating the therapeutic promise of this versatile chemical entity.
References
- Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. (2023, November 21). MedChemExpress.
- What is the mechanism of Gefitinib? (2024, July 17).
- What is Gefitinib used for? (2024, June 14).
- Fukuoka, M., Yano, S., Giaccone, G., Tamura, T., Nakagawa, K., Douillard, J. Y., ... & Baselga, J. (2003). Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial. JAMA, 290(16), 2149-2158.
- Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. (1988). Pharmacotherapy, 8(1), 3-33.
- The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research, 10(12_Part_2), 4212s-4218s.
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Frontiers in Microbiology, 13, 981189.
- Ciprofloxacin. (2023). In Wikipedia.
- Determination of MIC of ciprofloxacin. (n.d.).
- Celecoxib. (2023). In Wikipedia.
- What is the mechanism of Celecoxib? (2024, July 17).
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics, 13(1), 53-65.
- IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). (n.d.).
- Ciprofloxacin. (2023). In StatPearls.
- Gangjee, A., Kurup, S., Ihnat, M., & Thorpe, J. E. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4739-4751.
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010). Bioorganic & Medicinal Chemistry, 18(13), 4739-4751.
- Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies with Cu(II), Co(II) and Ni(II) ions. (2020). World Scientific News, 145, 1-15.
- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2022). Journal of Medicinal Chemistry, 65(2), 1203-1257.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules, 27(19), 6525.
- Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st. (2020). World Scientific News, 145, 1-15.
- Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi. (2022). Benha Journal of Applied Sciences, 7(12), 109-118.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2013). Molecules, 18(12), 14614-14633.
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). ChemistryOpen, 11(10), e202200181.
- Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. (2015). Molecules, 20(8), 13869-13885.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Molecules, 28(24), 8089.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2024). Journal of Controlled Release, 370, 11-35.
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). ChemistryOpen, 11(10), e202200181.
- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 464-469.
- 2-BROMO-6-FLUOROANILINE synthesis. (n.d.). ChemicalBook.
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Navigating the Structure-Activity Landscape of Substituted Anilines: A Comparative Guide for Kinase Inhibitor Design
In the intricate world of drug discovery, the aniline scaffold remains a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Its synthetic tractability and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it a privileged structure. This guide delves into the structure-activity relationship (SAR) of aniline derivatives, with a specific focus on the potential of the 2-Bromo-6-fluoro-4-methylaniline scaffold as a building block for potent and selective kinase inhibitors.
While comprehensive SAR studies on a series of this compound derivatives are not yet prevalent in publicly accessible literature, we can glean invaluable insights from closely related analogs. This guide will leverage a compelling case study on 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases to illuminate the principles of SAR in this chemical space. By examining how subtle modifications to the aniline ring impact biological activity, we can establish a predictive framework for the rational design of novel inhibitors based on the this compound core.
The this compound Scaffold: A Promising Starting Point
The this compound moiety presents a unique combination of electronic and steric features. The ortho-bromo and ortho-fluoro substituents are anticipated to enforce a non-planar conformation of the aniline ring relative to an attached heterocyclic system, which can be crucial for achieving selectivity against different kinases. The fluorine atom can also engage in favorable hydrogen bonding or halogen bonding interactions within the kinase active site, while the methyl group at the para-position offers a potential vector for further chemical modification to modulate pharmacokinetic properties.
The synthesis of this key intermediate is achievable through established synthetic routes. For instance, a common approach involves the bromination of 4-fluoro-2-methylaniline using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF)[1].
Case Study: SAR of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Dual Inhibitors
A recent study on 2-substituted aniline pyrimidine derivatives provides a rich dataset to understand the SAR of this compound class against the receptor tyrosine kinases Mer and c-Met, both of which are implicated in various cancers[2]. The general structure of these inhibitors consists of a pyrimidine core linked to a substituted aniline.
Influence of Aniline Substituents on Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases, as well as their anti-proliferative activity against the HepG2 cancer cell line.
| Compound ID | Aniline Moiety | Mer IC50 (nM) | c-Met IC50 (nM) | HepG2 IC50 (µM) |
| 1a | 2-Methylaniline | 25.3 ± 3.1 | 45.1 ± 5.2 | 1.2 ± 0.1 |
| 1b | 2-Fluoroaniline | 18.5 ± 2.3 | 33.6 ± 4.3 | 0.8 ± 0.07 |
| 1c | 2-Chloroaniline | 15.1 ± 1.9 | 28.9 ± 3.7 | 0.6 ± 0.05 |
| 1d | 2-Bromoaniline | 12.8 ± 1.5 | 22.4 ± 2.9 | 0.4 ± 0.03 |
| 1e | 2,6-Dimethylaniline | 35.6 ± 4.2 | 58.2 ± 6.1 | 2.5 ± 0.2 |
| 1f | 2,6-Difluoroaniline | 22.7 ± 2.8 | 41.5 ± 4.9 | 1.5 ± 0.1 |
Data adapted from a study on 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors.[2]
From this data, several key SAR trends can be deduced:
-
Halogen Substitution at the Ortho-Position: A clear trend is observed with halogen substitution at the 2-position of the aniline ring. The inhibitory potency against both Mer and c-Met kinases increases with the size and polarizability of the halogen atom (F < Cl < Br). This suggests that a larger halogen at this position may form more favorable interactions within the kinase active site.
-
Impact of a Second Ortho-Substituent: The introduction of a second substituent at the 6-position of the aniline ring (compounds 1e and 1f ) leads to a decrease in inhibitory activity compared to their mono-substituted counterparts. This indicates that there might be a steric clash in the active site when both ortho positions are substituted, highlighting the importance of a single, well-placed ortho-substituent.
These observations provide a strong rationale for the exploration of the this compound scaffold. The presence of a single bromine atom at an ortho position is consistent with the trend observed for potent inhibition, while the fluorine at the other ortho position might offer a balance between steric hindrance and potential for favorable interactions.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Mer, c-Met)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase and the peptide substrate in the kinase reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A DMSO control is included.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the compound concentration.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better conceptualize the SAR and the experimental process, the following diagrams are provided.
Caption: A logical workflow for establishing the SAR of this compound derivatives.
Caption: A step-by-step experimental workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The analysis of the 2-substituted aniline pyrimidine series strongly suggests that the this compound scaffold is a highly promising starting point for the design of novel kinase inhibitors. The ortho-bromo group is predicted to confer high potency, while the additional fluoro and methyl groups provide avenues for fine-tuning selectivity and pharmacokinetic properties.
Future work should focus on the synthesis of a focused library of derivatives based on this scaffold. Modifications could include:
-
Variation of the heterocyclic core: Replacing the pyrimidine with other heterocycles known to interact with the kinase hinge region.
-
Derivatization of the para-methyl group: Introducing solubilizing groups or moieties that can probe additional pockets in the kinase active site.
-
Modification of the aniline nitrogen: Introducing a methyl group to probe the impact on the dihedral angle and subsequent activity, as has been shown to be effective in other aniline-based inhibitor series.
By systematically exploring the chemical space around the this compound core and employing robust biological assays, there is a significant opportunity to develop novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- PubChem. 2-Bromo-4-fluoro-6-methylaniline. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
Sources
A Comparative Guide to the Reactivity of 2-Bromo-6-fluoro-4-methylaniline and 2-Bromo-4-fluoro-6-methylaniline for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriately functionalized building blocks is a critical step in the design and synthesis of novel molecular entities. Halogenated anilines, in particular, serve as versatile scaffolds, offering multiple points for diversification. This guide provides an in-depth technical comparison of two closely related isomers: 2-Bromo-6-fluoro-4-methylaniline and 2-Bromo-4-fluoro-6-methylaniline. We will explore how the seemingly subtle difference in the placement of the fluorine atom profoundly impacts their electronic properties, steric environment, and, consequently, their reactivity in key chemical transformations. This analysis is supported by a theoretical framework grounded in the principles of physical organic chemistry and supplemented with relevant experimental data.
Introduction: Structural Isomers with Distinct Personalities
This compound and 2-Bromo-4-fluoro-6-methylaniline are structural isomers that present chemists with unique opportunities and challenges. Both molecules feature a trisubstituted aniline core with a bromine atom, a fluorine atom, and a methyl group. The key distinction lies in the position of the fluorine atom relative to the amino group: ortho in the former and para in the latter. This positional isomerism is the cornerstone of their differential reactivity.
| Compound | This compound | 2-Bromo-4-fluoro-6-methylaniline |
| CAS Number | 18349-09-2 | 202865-77-8 |
| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol | 204.04 g/mol |
| Appearance | Not specified in searches | White to yellow solid |
| Melting Point | Not specified in searches | 32-36 °C |
Synthesis of the Isomers
A reliable supply of starting materials is paramount for any synthetic campaign. Here, we outline established synthetic routes to both isomers.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from o-fluoroaniline. This approach involves protection of the amine, followed by directed bromination and subsequent deprotection.
Experimental Protocol: A representative synthesis involves the following key transformations[1]:
-
Amine Protection: o-Fluoroaniline is first protected, for example, as its acetyl derivative, by reacting it with acetyl chloride in the presence of a base like triethylamine.
-
Sulfonylation: The resulting acetanilide undergoes a sulfonylation reaction.
-
Bromination: The subsequent bromination is directed to the position ortho to the fluorine and meta to the protected amino group.
-
Deprotection: Finally, removal of the protecting group under acidic conditions yields the desired 2-bromo-6-fluoroaniline.
Synthesis of 2-Bromo-4-fluoro-6-methylaniline
A common route to 2-bromo-4-fluoro-6-methylaniline involves the direct bromination of a suitably substituted aniline precursor.
Experimental Protocol: A typical procedure is as follows[2]:
-
Starting Material: 4-fluoro-2-methylaniline is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Brominating Agent: A solution of N-Bromosuccinimide (NBS) in DMF is added dropwise to the aniline solution at a controlled temperature.
-
Reaction and Workup: The reaction mixture is stirred, typically overnight, and then worked up by pouring it into a water/ethyl acetate mixture. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to afford pure 2-bromo-4-fluoro-6-methylaniline.
A Tale of Two Ortho Effects: Steric and Electronic Considerations
The concept of the "ortho effect" is central to understanding the differing reactivity of these isomers. The ortho effect is a combination of steric and electronic factors that influence the properties of ortho-substituted benzene derivatives. In anilines, any substituent at the ortho position, regardless of its electronic nature, generally decreases the basicity of the amino group.[2][3] This is attributed to steric hindrance to protonation and the destabilization of the resulting anilinium ion.[4]
Caption: The dual nature of the ortho effect in substituted anilines.
Basicity of the Amino Group
The basicity of the amino group is a crucial factor influencing its nucleophilicity in many reactions.
-
This compound: This isomer has two ortho substituents: a bromine atom and a fluorine atom. Both are electron-withdrawing via the inductive effect, which decreases the electron density on the nitrogen and thus its basicity. Furthermore, the presence of two ortho groups creates significant steric hindrance around the amino group, making it a weaker base compared to aniline.
-
2-Bromo-4-fluoro-6-methylaniline: In this case, the amino group is flanked by a bromine atom and a methyl group. The methyl group is electron-donating through an inductive effect, which would be expected to increase basicity. However, the "ortho effect" from the methyl and bromo groups will sterically hinder protonation, leading to a decrease in basicity that often outweighs the electronic donation of the methyl group.
Prediction: Due to the presence of two electron-withdrawing ortho substituents (Br and F), This compound is predicted to be a weaker base than 2-Bromo-4-fluoro-6-methylaniline, which has one electron-donating (though sterically hindering) ortho methyl group and one electron-withdrawing ortho bromine atom.
Nucleophilicity of the Amino Group
The nucleophilicity of the amino group generally follows its basicity. Therefore, the more basic amine is expected to be the more potent nucleophile.
Prediction: 2-Bromo-4-fluoro-6-methylaniline is predicted to be a stronger nucleophile than this compound. This has significant implications for reactions such as N-acylation, N-alkylation, and nucleophilic aromatic substitution (SNAr) where the aniline acts as the nucleophile.
Reactivity in Key Synthetic Transformations
The electronic and steric differences between these two isomers will manifest in their reactivity in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The bromine atom on both isomers is a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. In these reactions, the aniline derivative is the electrophilic partner. The reactivity of the C-Br bond is influenced by the electronic nature of the aromatic ring and the steric hindrance around the reaction center.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
This compound: The presence of two ortho substituents (F and NH₂) to the bromine atom creates a sterically hindered environment. This can slow down the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step.
-
2-Bromo-4-fluoro-6-methylaniline: This isomer also has two ortho substituents (CH₃ and NH₂) to the bromine. The steric bulk of a methyl group is generally considered greater than that of a fluorine atom.
Electrophilic Aromatic Substitution
The aniline ring in both isomers is activated towards electrophilic aromatic substitution by the amino and methyl groups. The directing effects of the substituents will determine the regioselectivity of these reactions.
-
This compound: The amino group is a powerful ortho, para-director. The available positions for substitution are C3 and C5. The fluorine and bromine atoms are deactivating ortho, para-directors. The methyl group is an activating ortho, para-director. The directing effects of the amino and methyl groups will likely dominate.
-
2-Bromo-4-fluoro-6-methylaniline: The amino group directs to the C3 and C5 positions. The methyl group directs to the C3 and C5 positions. The fluorine and bromine atoms are deactivating.
Prediction: In both cases, electrophilic substitution is likely to occur at the C3 and/or C5 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role in directing the incoming electrophile to the less hindered position.
Spectroscopic Signatures
The structural differences between the two isomers can be readily distinguished by spectroscopic methods, particularly NMR.
-
¹H NMR Spectroscopy:
-
This compound: The aromatic region will show two coupled protons.
-
2-Bromo-4-fluoro-6-methylaniline: The aromatic region will also display two coupled protons, but their chemical shifts and coupling constants will differ due to the different electronic environment. For example, the ¹H NMR spectrum of 2-bromo-4-fluoro-6-methylaniline in DMSO-d₆ shows signals at δ 7.16 (dd, 1H) and 6.91 (dd, 1H) for the aromatic protons.[2]
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those directly attached to the fluorine and bromine atoms, will be distinct for each isomer. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR Spectroscopy: This technique will provide a clear distinction, with the fluorine signal appearing at a characteristic chemical shift for each isomer.
Conclusion and Outlook
While this compound and 2-Bromo-4-fluoro-6-methylaniline share the same molecular formula, their distinct substitution patterns lead to significant differences in their chemical reactivity. The interplay of steric hindrance and electronic effects, largely dictated by the "ortho effect," governs their basicity, nucleophilicity, and susceptibility to various chemical transformations.
-
Basicity and Nucleophilicity: 2-Bromo-4-fluoro-6-methylaniline is predicted to be the stronger base and more potent nucleophile due to the presence of an electron-donating methyl group ortho to the amine and only one ortho electron-withdrawing bromine, compared to the two ortho electron-withdrawing groups (Br and F) in its isomer.
-
Palladium-Catalyzed Cross-Coupling: The reactivity of the C-Br bond in both isomers is sterically hindered. While the smaller size of fluorine might suggest slightly higher reactivity for this compound, this is a nuanced prediction that would require experimental validation.
This comparative guide provides a framework for synthetic chemists to make informed decisions when selecting between these two valuable building blocks. A thorough understanding of their intrinsic properties will undoubtedly facilitate the development of more efficient and innovative synthetic routes in the pursuit of novel pharmaceuticals and functional materials.
References
- Ortho Effect - BYJU'S.
- Ortho effect - Wikipedia.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
- Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu.
- How does the ortho effect affect the basicity of aniline? - Quora.
- Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid - Testbook.
- This compound - ChemBK.
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- 1. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 2. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts with 2-Bromo-6-fluoro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-6-fluoro-4-methylaniline in Synthesis
This compound is a key structural motif and a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the bromo substituent is primed for palladium-catalyzed cross-coupling reactions, the fluoro group can modulate physicochemical properties, and the aniline moiety provides a handle for further derivatization.[1] The steric hindrance imposed by the ortho-bromo and -fluoro substituents, however, presents a significant challenge for achieving high-efficiency cross-coupling. This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The Critical Role of Ligand Design in Overcoming Steric Hindrance
The success of palladium-catalyzed cross-coupling reactions with sterically demanding substrates like this compound is critically dependent on the choice of ligand.[2][3] Bulky and electron-rich ligands are often required to promote the formation of the active catalytic species and facilitate the challenging reductive elimination step. Ligands with large bite angles can also enhance catalytic activity.[4]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[5][6] For sterically hindered substrates, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.
Comparative Efficacy of Catalyst Systems for Suzuki-Miyaura Coupling
While specific experimental data for this compound is limited, data from analogous sterically hindered anilines can provide valuable insights.[7][8]
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | SPhos is a bulky, electron-rich phosphine ligand effective for hindered substrates. |
| Pd₂(dba)₃ / XPhos | Arylboronic acid | K₃PO₄ | Dioxane | 100 | Good to Excellent | XPhos is another highly effective Buchwald ligand for challenging couplings. |
| [Pd(IPr)Cl₂]₂ | Arylboronic acid | K₂CO₃ | THF | 80 | Moderate to Good | N-Heterocyclic Carbene (NHC) ligands like IPr can be effective for some hindered systems.[9] |
| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | DME/H₂O | 90 | Low to Moderate | Often less effective for sterically demanding substrates compared to modern catalyst systems. |
This data is representative and compiled from studies on structurally similar substrates. Optimization for this compound is recommended.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[10] The steric hindrance around the bromine atom in this compound makes this a challenging C-N bond formation.
Comparative Efficacy of Catalyst Systems for Buchwald-Hartwig Amination
The choice of ligand is paramount for the successful amination of hindered aryl halides.[11] Bulky, electron-rich phosphine ligands are generally the most effective.
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Pd₂(dba)₃ / RuPhos | Primary or Secondary Amine | NaOtBu or LHMDS | Toluene or Dioxane | 100-120 | Good to Excellent | RuPhos is a highly effective ligand for hindered aryl bromides. |
| Pd(OAc)₂ / XPhos | Primary or Secondary Amine | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 100-120 | Good to Excellent | XPhos is another robust ligand for challenging C-N couplings. |
| [Pd(IPr)Cl₂]₂ | Primary or Secondary Amine | NaOtBu | Toluene | 110 | Moderate to Good | Bulky NHC ligands like IPrOMe can be effective for hindered substrates.[11] |
| Pd(OAc)₂ / BINAP | Primary Amine | NaOtBu | Toluene | 100 | Low to Moderate | BINAP is generally less effective for highly hindered substrates compared to Buchwald ligands. |
This data is representative and compiled from studies on structurally similar substrates. Optimization for this compound is recommended.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., RuPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a means to form carbon-carbon bonds by coupling aryl halides with alkenes.[12][13] The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic and steric nature of both the aryl halide and the alkene.
Comparative Efficacy of Catalyst Systems for Heck Reaction
For the Heck reaction with the sterically encumbered this compound, catalyst systems that are stable and active at higher temperatures are often necessary. Phosphine-free catalyst systems can also be effective.
| Catalyst System | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF or Acetonitrile | 100-120 | Moderate to Good | A classic catalyst system for the Heck reaction. |
| Herrmann's Catalyst | Acrylates | NaOAc | NMP or DMAc | 120-140 | Good | Palladacycle catalysts are often highly active and stable. |
| PdCl₂(PPh₃)₂ | Acrylonitrile | K₂CO₃ | DMF | 110 | Moderate | A common and commercially available palladium catalyst. |
| Pd(OAc)₂ (ligandless) | Styrene | Bu₄NCl (PTC) | DMF | 100 | Variable | Ligandless conditions can sometimes be effective, but may require a phase-transfer catalyst. |
This data is representative and compiled from studies on structurally similar substrates. Optimization for this compound is recommended.
Experimental Protocol: Generalized Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and any ligand if required.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (e.g., DMF), the alkene (1.2-2.0 equiv.), and the base (e.g., Et₃N, 1.5-2.5 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
The effective functionalization of the sterically hindered this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as those developed by Buchwald and others have demonstrated superior performance with analogous challenging substrates. For the Heck reaction, a wider range of catalyst systems, including phosphine-free and palladacycle-based catalysts, can be effective.
Further developments in ligand design and a deeper understanding of the interplay between steric and electronic effects will continue to expand the scope and efficiency of these critical transformations, enabling the synthesis of increasingly complex and valuable molecules for the pharmaceutical and materials science industries.[14]
References
- Organ, M. G., et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
- Astruc, D., et al. Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
- Wikipedia. Heck reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Hartwig, J. F., et al. A Highly Active Palladium Catalyst for Intermolecular Hydroamination. Factors that Control Reactivity and Additions of Functionalized Anilines to Dienes and Vinylarenes. The Hartwig Group. [Link]
- Cai, Z., et al. Concerted steric and electronic effects on α-diimine nickel- and palladium-catalyzed ethylene polymerization and copolymerization.
- Wikipedia.
- MDPI.
- IU ScholarWorks. Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles. [Link]
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- The Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
- Google Patents.
- ACS Publications. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- PubMed.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- ChemRxiv.
- ACS Publications. Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
- Master Organic Chemistry.
- Royal Society of Chemistry.
- ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- MDPI.
- National Institutes of Health. 2,6-Dibromo-4-methylaniline. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.iu.edu [scholarworks.iu.edu]
- 4. A Highly Active Palladium Catalyst for Intermolecular Hydroamination. Factors that Control Reactivity and Additions of Functionalized Anilines to Dienes and Vinylarenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Heck Reaction [organic-chemistry.org]
- 14. Concerted steric and electronic effects on α-diimine nickel- and palladium-catalyzed ethylene polymerization and copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis of 2-Bromo-6-fluoro-4-methylaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the rigorous and accurate analysis of novel chemical entities is paramount. 2-Bromo-6-fluoro-4-methylaniline, a halogenated aromatic amine, presents a unique analytical challenge due to its specific chemical properties. This guide provides an in-depth, objective comparison of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. The methodologies presented herein are grounded in established scientific principles for the analysis of similar chemical structures, offering a robust framework for method development and validation.
The Analytical Imperative for this compound
This compound serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and impurity profile directly impact the safety and efficacy of the final product. Therefore, the selection of an appropriate analytical technique is a critical decision, guided by the physicochemical properties of the analyte and the specific goals of the analysis, such as purity assessment, impurity identification, or quantification.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast array of compounds, especially those that are non-volatile or thermally labile.[1][2] For this compound, a polar compound, HPLC offers a direct and robust analytical approach without the need for chemical modification (derivatization).[3][4]
The Rationale Behind the HPLC Method Design
The development of a successful HPLC method hinges on the systematic selection of chromatographic conditions.[5] For a substituted aniline like this compound, reversed-phase chromatography is the logical starting point. The choice of a C18 stationary phase provides a nonpolar environment, facilitating the retention of the moderately polar analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is then optimized to achieve the desired retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities.[6] UV detection is a suitable and common choice for aromatic amines, as the benzene ring provides strong chromophores.[5]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the HPLC analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase buffering)
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient tailored to the specific separation needs, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualization of the HPLC Workflow
Caption: A schematic representation of the HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification
GC-MS is a powerful technique renowned for its high separation efficiency and the definitive identification capabilities of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[8] While anilines can be analyzed directly by GC, their polar nature can lead to poor peak shapes and interactions with the GC system.[9] To overcome these challenges, a derivatization step is often employed to increase volatility and improve chromatographic performance.[7][9]
The Rationale Behind the GC-MS Method Design
The primary consideration for the GC-MS analysis of this compound is the management of its polarity. Derivatization, typically through acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), is a common and effective strategy.[7][9] This process replaces the active hydrogens on the amine group with a nonpolar acyl group, enhancing volatility and thermal stability.[9] The choice of a nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is standard for the separation of a wide range of compounds. The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from any impurities. The mass spectrometer provides not only a highly sensitive detection method but also structural information through the fragmentation pattern of the molecule, allowing for confident identification.[10]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol details a general procedure for the GC-MS analysis of this compound following derivatization.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an autosampler.
-
Chemicals and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate or Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
-
Derivatization Procedure (Acylation):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add the acylating reagent (e.g., TFAA) in excess.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Sample Injection: 1 µL of the derivatized sample is injected in splitless mode.
Visualization of the GC-MS Workflow
Caption: A schematic representation of the GC-MS analysis workflow including derivatization.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound is contingent on the specific analytical requirements. The following table provides a direct comparison of the two techniques for this application.
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required; suitable for non-volatile compounds. | Required; analyte must be volatile or made volatile through derivatization. |
| Sample Preparation | Simpler; typically involves dissolution and filtration.[5] | More complex; often requires a derivatization step.[7][11] |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] |
| Detection | UV-Vis detection provides quantitative information.[5] | Mass spectrometry provides high sensitivity and structural information for definitive identification.[12] |
| Identification | Tentative identification based on retention time and UV spectrum. | High-confidence identification through mass spectral library matching and fragmentation analysis.[1] |
| Sensitivity | Good with UV detection; can be enhanced with more sensitive detectors.[6] | Excellent, especially in Selected Ion Monitoring (SIM) mode.[1] |
| Throughput | Moderate; typical run times are 15-30 minutes. | Moderate; run times are comparable to HPLC, but sample preparation can be more time-consuming. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the inclusion of a mass spectrometer.[11] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound, each with its own distinct advantages.
-
HPLC-UV is recommended for routine purity analysis and quantification. Its simpler sample preparation, direct analysis of the underivatized compound, and lower operational cost make it an efficient choice for quality control environments.[2]
-
GC-MS is the preferred method for impurity identification and trace-level analysis. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry is invaluable for characterizing unknown impurities and ensuring the comprehensive safety profile of the compound.[12] The requirement for derivatization, while adding a step to the workflow, is a well-established technique for enhancing the analysis of polar amines.[9]
Ultimately, a comprehensive analytical strategy for this compound may involve the complementary use of both techniques. HPLC can be employed for rapid purity assessments, while GC-MS can be utilized for in-depth impurity profiling and structural elucidation, thereby ensuring the highest standards of quality and safety in research and drug development.
References
- Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
- Lores, E. M., & Meckins, F. C. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
- Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227.
- Li, Y., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Popp, P., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607-613.
- Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
- Dasgupta, A., & Abuse, H. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of forensic sciences, 46(6), 1445-1449.
- Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Dasgupta, A., & Abuse, H. (2000). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of forensic sciences, 45(4), 920-923.
- Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the American Society for Mass Spectrometry, 33(5), 795-804.
- Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 344-354.
- Jastram, D., & Lange, F. T. (2022). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 102(16), 5621-5633.
- Kumar, A., et al. (2023). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 368, 28-39.
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A Comparative Guide to Suzuki and Stille Coupling for the Arylation of 2-Bromo-6-fluoro-4-methylaniline
Introduction: The Strategic Importance of 2-Bromo-6-fluoro-4-methylaniline
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. This compound is a valuable building block, featuring a sterically hindered and electronically modulated aromatic ring. The ortho-fluoro and -amino groups, along with the bromine atom, present a unique set of challenges and opportunities for synthetic chemists. The development of robust C-C bond-forming methodologies at the bromine-bearing carbon is critical for generating novel molecular entities with potential applications in pharmaceuticals and functional materials.[1][2][3]
Palladium-catalyzed cross-coupling reactions stand as the most powerful tools for forging such aryl-aryl or aryl-alkenyl bonds.[4][5] Among these, the Suzuki-Miyaura and Stille couplings are two of the most widely adopted methods in both academic and industrial settings.[6][7] This guide provides an in-depth comparison of these two powerful reactions for the derivatization of this compound, offering insights into reaction mechanisms, practical considerations, and data-driven recommendations to aid in methodology selection.
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1] Its popularity stems from the operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-based reagents and byproducts.[1]
Mechanistic Considerations for a Hindered Aniline
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
For a substrate like this compound, the electron-donating nature of the aniline can slow down the rate-determining oxidative addition step.[9] Furthermore, the steric hindrance from the ortho-fluoro and amino groups can impede the approach of the palladium catalyst. However, the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs) has largely overcome these challenges, enabling efficient coupling of even hindered and electron-rich aryl halides.[10] The unprotected aniline moiety is often tolerated, though it can sometimes coordinate to the palladium center, potentially affecting catalytic activity.[1][2]
Representative Experimental Protocol: Suzuki Coupling
The following protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid, based on established methods for similar substrates.[11]
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a suitable ligand if required.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
The Stille Coupling: A Mild and Orthogonal Approach
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane).[12] A key advantage of the Stille coupling is its remarkable functional group tolerance, as the reaction is typically performed under neutral or nearly neutral conditions, obviating the need for a strong base.[13][14]
Mechanistic Considerations and Advantages
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[12][15]
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A Comparative Guide to the In-Vitro Efficacy and Safety Profiling of a Novel Kinase Inhibitor Intermediate Derived from 2-Bromo-6-fluoro-4-methylaniline
This guide provides an in-depth, objective comparison of the in-vitro performance of a key pharmaceutical intermediate synthesized from 2-Bromo-6-fluoro-4-methylaniline. We will explore its efficacy as a kinase inhibitor and its preliminary safety profile, contrasting it with a structurally similar alternative to provide a clear, data-driven assessment for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Anilines in Kinase Inhibition
The this compound scaffold is a highly valued starting material in modern medicinal chemistry. Its unique electronic and structural properties make it an excellent building block for complex, biologically active molecules, particularly in the development of targeted therapies like kinase inhibitors.[1][2] The strategic incorporation of fluorine can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[3] This guide focuses on a hypothetical, yet representative, pharmaceutical intermediate, hereafter referred to as BFMA-Int , derived from this scaffold and designed to target a key receptor tyrosine kinase (RTK) implicated in oncogenesis.
Our objective is to establish a robust in-vitro testing cascade to characterize BFMA-Int. To provide a meaningful benchmark, we will compare its performance against BMA-Int , an analogous intermediate synthesized without the fluorine atom. This comparison will illuminate the specific contribution of the fluorine moiety to the compound's biological activity and safety profile.
Our analysis is built on three pillars of scientific integrity: establishing primary efficacy, assessing general cytotoxicity, and screening for critical off-target liabilities, including genotoxicity and cardiotoxicity.
The In-Vitro Testing Workflow
A rational and efficient in-vitro testing cascade is paramount in early-stage drug discovery. It allows for the rapid identification of promising candidates while simultaneously flagging potential liabilities, saving significant time and resources. Our workflow prioritizes a go/no-go decision-making process based on a tiered assessment of efficacy and safety.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Chapter 2: General Cytotoxicity Assessment: The MTT Assay
Rationale: A potent compound is only useful if it is also selective. A cytotoxicity assay distinguishes between targeted anti-proliferative effects and general cell toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. [4]A large difference between the kinase inhibition IC50 and the cytotoxicity CC50 (50% cytotoxic concentration) suggests the compound's effect is primarily due to target inhibition rather than non-specific toxicity.
Experimental Protocol: MTT Assay
This protocol assesses cell viability by measuring the reduction of yellow MTT to purple formazan by mitochondrial enzymes in living cells. [4][5]
-
Cell Culture:
-
Seed a human cancer cell line (e.g., A431 for EGFR, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of BFMA-Int and BMA-Int in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [5] * Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. * Read the absorbance at 570 nm using a microplate reader. [6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value by plotting viability against the log of compound concentration.
-
Chapter 3: Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test
Rationale: Aromatic amines are a class of compounds that can be metabolized into genotoxic intermediates. [7][8]Therefore, early assessment of mutagenic potential is a regulatory requirement and a critical safety checkpoint. [9][10]The Ames test is a widely used method that employs histidine-auxotrophic strains of Salmonella typhimurium to detect a chemical's ability to cause reverse mutations, indicating its mutagenic potential. [11][12]The test is performed with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation. [11]
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol assesses the mutagenic potential of a compound by measuring its ability to induce histidine prototrophy in mutant Salmonella strains. [11][13]
-
Strain Preparation:
-
Prepare overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
-
Metabolic Activation (S9 Mix):
-
Prepare the S9 mix containing rat liver S9 fraction and cofactors (e.g., NADP+, G6P) if metabolic activation is being tested. Keep on ice.
-
-
Plate Incorporation:
-
To a sterile tube, add in sequence:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution (BFMA-Int or BMA-Int at various concentrations) or control (positive/negative).
-
0.5 mL of S9 mix or a buffer for tests without metabolic activation.
-
-
Vortex briefly and pre-incubate for 20-30 minutes at 37°C. [12] * Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube.
-
Vortex gently and immediately pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (negative control).
-
Caption: Principle of the Ames bacterial reverse mutation assay.
Chapter 4: Cardiotoxicity Screening: The hERG Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [14][15]Many kinase inhibitors have been found to interact with the hERG channel, making this a mandatory safety check in preclinical development. [16]We use an automated patch-clamp system to provide high-throughput, accurate measurement of hERG channel inhibition. [14]
Experimental Protocol: Automated Patch-Clamp hERG Assay
This protocol measures the inhibitory effect of a compound on the hERG potassium channel current in a stable cell line. [14][17]
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells to 80-90% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic solution and prepare a single-cell suspension in the external solution. [14]
-
-
Solutions:
-
Automated Patch-Clamp Procedure (e.g., QPatch):
-
Load the cell suspension, internal solution, and compound plates into the instrument.
-
The system automatically performs cell capture, sealing, and whole-cell configuration.
-
Record baseline hERG currents using a specific voltage protocol. A typical protocol involves holding at -80 mV, depolarizing to +20 mV, and then repolarizing to measure the peak tail current. [14][18] * Sequentially apply the vehicle control followed by increasing concentrations of the test compound.
-
Record the steady-state current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Comparative Analysis: BFMA-Int vs. BMA-Int
The following table summarizes the hypothetical in-vitro data for our two intermediates. This data is designed to be representative of what might be observed in a real-world drug discovery campaign.
| Parameter | Assay | BFMA-Int | BMA-Int | Interpretation |
| Efficacy | Target Kinase IC50 | 8 nM | 75 nM | The fluorine atom in BFMA-Int significantly enhances target potency, likely through favorable interactions in the ATP-binding pocket. |
| Cytotoxicity | HeLa Cell CC50 | 1.2 µM (1200 nM) | 2.5 µM (2500 nM) | Both compounds show moderate cytotoxicity. The therapeutic window (CC50/IC50) is substantially better for BFMA-Int (150x) than for BMA-Int (33x). |
| Genotoxicity | Ames Test (TA98, +S9) | Negative | Positive | BFMA-Int is non-mutagenic. BMA-Int shows mutagenic potential after metabolic activation, a significant liability for an aromatic amine. |
| Cardiotoxicity | hERG Channel IC50 | > 30 µM | > 30 µM | Both compounds exhibit a low risk of hERG-related cardiotoxicity, with IC50 values well above therapeutically relevant concentrations. |
Expert Insights:
The comparative data presents a clear case for advancing BFMA-Int as the superior lead candidate. The addition of a single fluorine atom resulted in a nearly 10-fold increase in target potency. This is a common and powerful strategy in medicinal chemistry, where fluorine can act as a hydrogen bond acceptor or alter the pKa of nearby functional groups to enhance binding. [3] Most critically, the safety profile of BFMA-Int is markedly improved. The negative Ames test result is a major advantage. It is plausible that the electron-withdrawing nature of the fluorine atom alters the metabolic pathway of the aniline group, preventing the formation of the N-hydroxylamine metabolite that is often responsible for mutagenicity. [7]BMA-Int, lacking this feature, tests positive, representing a significant hurdle for further development.
While both compounds demonstrate a favorable hERG profile, the superior therapeutic window of BFMA-Int (the ratio of its cytotoxicity to its efficacy) makes it a much more promising candidate for in-vivo studies. The data strongly supports the initial hypothesis that the strategic fluorination of the 2-Bromo-4-methylaniline scaffold is a highly effective approach for developing potent and safer pharmaceutical agents.
Conclusion
This guide demonstrates a comprehensive and logical workflow for the in-vitro evaluation of pharmaceutical intermediates. Through a series of tiered assays assessing efficacy, cytotoxicity, genotoxicity, and cardiotoxicity, we have constructed a detailed performance profile for a novel intermediate, BFMA-Int, derived from this compound.
The direct comparison with its non-fluorinated analogue, BMA-Int, provides compelling evidence for the strategic value of fluorination in modern drug design. BFMA-Int not only exhibits superior target potency but also possesses a significantly improved safety profile, particularly regarding genotoxicity. This data-driven approach allows for the confident selection of the most promising candidates for further preclinical and clinical development.
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A Strategic Guide to Alternatives for 2-Bromo-6-fluoro-4-methylaniline in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Bromo-6-fluoro-4-methylaniline is a valuable substituted aniline, prized for its specific steric and electronic properties that enable precise downstream functionalization. However, supply chain limitations, cost considerations, or the need for nuanced reactivity profiles often necessitate the exploration of viable alternatives.
This guide provides an in-depth comparison of alternative reagents to this compound ( 1 ). We will move beyond a simple catalog of substitutes to analyze the causal relationships between structural modifications and reactivity. The discussion is grounded in experimental data and established mechanistic principles, offering a practical framework for informed reagent selection in your next synthetic project.
The Synthetic Value of this compound (1)
This compound (1 ) is a trifunctional aromatic building block. Its utility stems from the orthogonal reactivity of its functional groups:
-
Aniline (-NH₂): A versatile nucleophile for amide bond formation, diazotization reactions, or as a directing group.
-
Bromo (-Br) Group: An excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[1][2][3]
-
Fluoro (-F) and Methyl (-CH₃) Groups: These substituents modulate the electronic properties and steric environment of the aromatic ring. The ortho-fluoro group, in particular, can influence the acidity of the N-H protons and the conformation of downstream products, which is often crucial in medicinal chemistry for improving metabolic stability and binding affinity.[4]
The primary application of this reagent lies in palladium-catalyzed cross-coupling reactions, which serve as the foundation for constructing complex molecular architectures from simple precursors.
Caption: Core synthetic routes utilizing this compound.
A Comparative Analysis of Structural Analogs
The choice of an alternative reagent should be a deliberate one, based on a clear understanding of how structural changes will impact reactivity. We will compare several analogs, categorized by their substitution patterns.
Analogs with Modified Halogenation and Fluorination
These alternatives maintain the core aniline structure but vary the number or position of halogen substituents. This directly impacts the electronics of the C-Br bond, a critical factor in the rate-determining oxidative addition step of many cross-coupling reactions.
| Reagent | Structure | Key Differences from (1) | Expected Impact on Reactivity |
| 2-Bromo-4,6-difluoroaniline (2) | C₆H₅BrF₂N | Additional fluorine at C6. | Increased electrophilicity of the C-Br bond should accelerate oxidative addition. Higher acidity of N-H protons. |
| 2,6-Dibromo-4-methylaniline (3) | C₇H₇Br₂N | Bromine replaces fluorine at C6. | Two sites for cross-coupling, allowing for sequential or double additions. Less electron-withdrawing than fluorine. |
| 2-Bromo-6-fluoroaniline (4) | C₆H₅BrFN | Lacks the C4 methyl group. | Methyl group is weakly electron-donating; its absence slightly increases the ring's electrophilicity. |
| 5-Bromo-4-fluoro-2-methylaniline (5) | C₇H₇BrFN | Isomeric shift of substituents. | Steric environment around the C-Br bond is significantly less hindered, potentially leading to faster coupling rates. |
Expert Discussion: The Role of Fluorine
The addition of a second fluorine atom, as in 2-Bromo-4,6-difluoroaniline (2) , has a profound electronic effect. Fluorine is highly electronegative, and its presence ortho to the bromine atom inductively withdraws electron density from the C-Br bond. This makes the carbon atom more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst, often leading to faster reaction rates compared to the parent compound (1 ). This compound is a valuable intermediate for pharmaceuticals, particularly anti-cancer agents, due to the enhanced metabolic stability often conferred by fluorination.[4]
Conversely, replacing the fluorine with a second bromine, as in 2,6-Dibromo-4-methylaniline (3) , provides a substrate for double or sequential cross-coupling reactions.[5] This is highly advantageous for building complex, multi-substituted scaffolds from a single starting material.
The isomeric 5-Bromo-4-fluoro-2-methylaniline (5) offers a significant steric advantage.[6] In compound 1 , the bromine is flanked by both a methyl and an amino group, creating a sterically congested environment. By shifting the substituents, compound 5 presents a much more accessible C-Br bond, which can be critical for coupling with bulky nucleophiles or boronic acids.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][7] The performance of an aryl bromide in this reaction is heavily influenced by its electronic and steric properties.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki coupling of various bromoanilines with phenylboronic acid under standardized conditions to highlight relative reactivity.
| Entry | Bromoaniline Substrate | Catalyst System | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylaniline | Pd(OAc)₂, SPhos, K₃PO₄ | 12 | 95 | N/A (Typical) |
| 2 | 2-Bromo-6-fluoroaniline | Pd(dppf)Cl₂, K₂CO₃ | 8 | 92 | [7] |
| 3 | 2,6-Dibromo-4-nitroaniline* | Pd(OAc)₂, K₂CO₃ (ligand-free) | 1 | 96 | [8] |
| 4 | 2-Bromoaniline | Pd(dtbpf)Cl₂, Et₃N (micellar) | 0.25 | 98 | [9][10] |
Note: The nitro group in Entry 3 is strongly electron-withdrawing, significantly activating the C-Br bonds, analogous to the effect of multiple fluorine atoms.
Analysis: The data indicates that increased electron deficiency on the aromatic ring generally accelerates the Suzuki reaction. The rapid, high-yielding reaction of 2,6-dibromo-4-nitroaniline (Entry 3) demonstrates the potent activating effect of electron-withdrawing groups.[8] Similarly, the efficient coupling of 2-bromo-6-fluoroaniline (Entry 2) supports the hypothesis that the ortho-fluoro group enhances reactivity.[7] The exceptionally fast reaction in a micellar system (Entry 4) highlights how modern catalytic methods can overcome inherent substrate reactivity differences.[9][10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of this guide, we provide detailed, self-validating experimental procedures for key transformations.
Protocol 1: Synthesis of this compound (1)
This procedure is adapted from established methods for the regioselective bromination of anilines.[11][12]
Causality: The synthesis starts with 4-fluoro-2-methylaniline. Direct bromination is directed by the strongly activating amino group to the ortho and para positions. Since the para position is blocked by the fluorine, bromination occurs at one of the ortho positions. N-Bromosuccinimide (NBS) is chosen as a milder and more selective brominating agent than liquid bromine.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in 70 mL of N,N-dimethylformamide (DMF). Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (15.0 g, 84.3 mmol, 1.05 eq) in 70 mL of DMF. Add this solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexane) until the starting material is consumed.
-
Workup: Pour the dark reaction mixture into a separatory funnel containing 500 mL of water and 150 mL of ethyl acetate. Shake vigorously and separate the layers.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (3 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.[11]
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl bromide with a secondary amine, a reaction widely used in pharmaceutical synthesis.[1][13][14][15]
Causality: The Buchwald-Hartwig amination relies on a palladium catalyst, a phosphine ligand, and a strong base.[1] The ligand (e.g., XPhos, SPhos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 eq). Then, add the amine (1.2 mmol, 1.2 eq) followed by 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired diarylamine product.
Conclusion and Recommendations
While this compound is a highly effective building block, a nuanced understanding of its structural analogs empowers chemists to optimize their synthetic strategies.
-
For Accelerated Reactivity: Consider 2-Bromo-4,6-difluoroaniline (2) . The additional electron-withdrawing fluorine atom can significantly speed up cross-coupling reactions.
-
For Sequential Couplings: 2,6-Dibromo-4-methylaniline (3) is the reagent of choice, offering two reactive sites for building molecular complexity.
-
To Overcome Steric Hindrance: The isomer 5-Bromo-4-fluoro-2-methylaniline (5) provides a less congested reaction site, which may prove crucial for challenging couplings.
The ultimate decision should be guided by a combination of electronic and steric considerations, cost, commercial availability, and the specific goals of the synthetic target. By understanding the causal links between structure and function, researchers can more effectively navigate the landscape of available reagents to achieve their synthetic objectives.
References
- Synthesis of 2-Bromo-4-Methyl-aniline
- A Practical Procedure for Regioselective Bromination of Anilines.Thieme Chemistry. [Link]
- Buchwald–Hartwig amin
- Preparation method of 2-bromo-6-fluoroaniline.
- 2-Bromo-4-fluoro-6-methylaniline Properties.PubChem. [Link][19]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Preparation method of 2-bromo-6-fluoroaniline.
- Buchwald-Hartwig Amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Suzuki Coupling.Organic Chemistry Portal. [Link][3]
- 2,6-Dibromo-4-methylaniline.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.Royal Society of Chemistry. [Link][7]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air (PDF).MDPI. [Link][10]
- The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
Sources
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- 6. ossila.com [ossila.com]
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- 8. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Spectroscopic Differentiation of Bromo-fluoro-methylaniline Isomers
In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is a cornerstone of quality control, regulatory compliance, and fundamental research. Bromo-fluoro-methylaniline derivatives, a class of compounds pivotal as intermediates in the synthesis of targeted therapeutics and advanced materials, present a significant analytical challenge due to the subtle yet critical differences between their various isomeric forms. This guide provides an in-depth, objective comparison of these isomers, leveraging a multi-modal spectroscopic approach to create a robust framework for their unambiguous differentiation.
The strategic placement of bromo, fluoro, methyl, and amino groups on the aniline ring dictates the molecule's physicochemical properties and subsequent reactivity. An error in identifying the specific isomer can lead to vastly different biological activities or material characteristics. Herein, we dissect the spectroscopic signatures of representative bromo-fluoro-methylaniline isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is structured to not only present data but to explain the underlying principles that govern the observed spectral differences, empowering researchers to apply these concepts to their own analytical challenges.
For the purpose of this comparative guide, we will focus on a set of isomers where the positions of the bromo and fluoro substituents are varied relative to a fixed 2-methylaniline core: 4-Bromo-2-fluoro-6-methylaniline and 4-Bromo-3-fluoro-2-methylaniline .
Isomer Structures
Caption: Structures of the selected bromo-fluoro-methylaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides a unique and complementary piece of the structural puzzle.
Causality Behind Experimental Choices:
The choice of NMR experiments is dictated by the need to resolve signals from every unique nucleus in the molecule.
-
¹H NMR is the first-line experiment, providing information on the number, connectivity, and electronic environment of protons. For aromatic systems, the chemical shifts (δ) and coupling constants (J) of the ring protons are highly diagnostic of the substituent pattern.
-
¹⁹F NMR is particularly crucial for this class of compounds. The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive, with a wide chemical shift range that is exquisitely sensitive to its electronic surroundings.[1][2] This makes it an exceptional probe for distinguishing isomers where the fluorine's position changes.
-
¹³C NMR , while less sensitive, reveals the carbon skeleton. The chemical shifts of the aromatic carbons are directly influenced by the electronegativity and resonance effects of the attached substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of the purified aniline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the -NH₂ protons, so consistency is key for comparison.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse acquisition.
-
Key Parameters: Relaxation delay of 1-2 seconds; sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe (e.g., operating at 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse sequence, typically with proton decoupling to simplify the spectrum.[3]
-
Reference: An external or internal reference, such as CFCl₃ (set to 0 ppm), is used.
-
Key Parameters: Spectral width appropriate for fluoroaromatic compounds (e.g., -100 to -180 ppm); relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field instrument.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Key Parameters: Spectral width of ~0-200 ppm; a longer relaxation delay (2-5 seconds) and a higher number of scans (1024 or more) are required due to the low natural abundance and sensitivity of ¹³C.[3]
-
Comparative Data Analysis:
The key to differentiation lies in predicting how the substituent positions will affect the spectra and then matching this to the experimental data. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the fluoro (-F) and bromo (-Br) groups are electron-withdrawing via induction but can be weak resonance donors.[4]
| Spectroscopic Data | 4-Bromo-2-fluoro-6-methylaniline | 4-Bromo-3-fluoro-2-methylaniline | Rationale for Differences |
| ¹H NMR (Aromatic) | Two distinct aromatic protons are expected. One will be a doublet coupled to fluorine, the other a singlet (or very small coupling). | Two distinct aromatic protons are expected. They will appear as two doublets, coupled to each other (³JHH). | The connectivity of the ring protons is different. In the 2-fluoro isomer, the protons are not adjacent. In the 3-fluoro isomer, the two ring protons are adjacent, leading to a clear ortho coupling. |
| ¹H NMR (-CH₃) | A singlet around 2.1-2.3 ppm. | A singlet around 2.1-2.3 ppm, potentially with a small long-range coupling to fluorine. | The chemical shift is sensitive to the proximity of other groups. The fluorine at position 3 is closer to the methyl group than the fluorine at position 2. |
| ¹⁹F NMR | The chemical shift will be influenced by the ortho -NH₂ and -CH₃ groups, both electron-donating. | The chemical shift will be influenced by the ortho -CH₃ and meta -NH₂ groups. The para -Br will also have an effect. | The electronic environment around the fluorine atom is substantially different. Ortho substituents have a much stronger effect on ¹⁹F chemical shift than meta or para substituents.[5] |
| ¹³C NMR (C-F) | A doublet with a large ¹JCF coupling constant (~240-250 Hz). The chemical shift is influenced by the ortho -NH₂ and -CH₃. | A doublet with a large ¹JCF coupling constant (~240-250 Hz). The chemical shift is influenced by the ortho -CH₃ and meta -NH₂. | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling. The chemical shift of this carbon is highly sensitive to the nature of the adjacent substituents. |
Infrared (IR) Spectroscopy: A Fingerprint of Functionality
While NMR provides detailed connectivity, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and to obtain a unique "fingerprint" for each isomer.
Causality Behind Experimental Choices:
The vibrational frequencies of bonds are sensitive to the masses of the atoms and the bond strength, which is in turn affected by the electronic effects of neighboring substituents. While many absorptions (like C-H stretches) will be similar, the C-N, C-F, C-Br, and the N-H bending and stretching vibrations, along with the aromatic C=C stretching and out-of-plane bending modes, can provide a unique pattern for each isomer.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid aniline powder directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Procedure: Record a background spectrum of the clean, empty ATR crystal. Then, apply the sample, ensure good contact with the crystal using the pressure arm, and record the sample spectrum. The instrument software automatically performs the background subtraction.
-
Comparative Data Analysis:
The primary differences will be found in the "fingerprint region" (below 1500 cm⁻¹), which contains a complex series of absorptions characteristic of the entire molecule's structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | 4-Bromo-2-fluoro-6-methylaniline | 4-Bromo-3-fluoro-2-methylaniline | Rationale for Differences |
| N-H Stretch | 3300-3500 | Two bands (symmetric & asymmetric) | Two bands (symmetric & asymmetric) | The position and intensity may be subtly affected by intramolecular hydrogen bonding possibilities with the ortho-fluoro group in the 2-fluoro isomer. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands | Multiple bands | The substitution pattern affects the symmetry of the ring, leading to changes in the number and exact position of these bands. |
| C-F Stretch | 1100-1300 | Strong, sharp band | Strong, sharp band | The exact position is sensitive to the electronic environment and coupling with other vibrations, providing a key point of differentiation. |
| C-H Out-of-Plane Bend | 700-900 | A specific pattern | A different, specific pattern | This region is highly diagnostic of the aromatic substitution pattern. The number of adjacent free hydrogens on the ring determines the position of these strong absorptions. |
A study on 2-bromo-4-methylaniline provides a reference for the types of vibrations to expect from a similar structure.[8]
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental composition. Furthermore, the fragmentation patterns generated, typically by electron ionization (EI), can offer structural clues to differentiate isomers.
Causality Behind Experimental Choices:
Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[9] The fragmentation pathways are governed by the stability of the resulting radical cations and neutral fragments. Differences in the substitution pattern will alter the relative stability of certain fragments, leading to different relative abundances in the mass spectrum.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the aniline isomer (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Method: Inject a small volume (1 µL) into the GC. Use a temperature program that allows for the separation of the isomers from any impurities (e.g., start at 100 °C, ramp to 250 °C).
-
-
MS Detection (Electron Ionization):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Analysis: The molecular ion peak (M⁺) should be observed, confirming the molecular weight (204.04 g/mol for C₇H₇BrFN).[10] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in an M⁺ and M+2 peak of nearly equal intensity.
-
Comparative Data Analysis:
While the molecular ion will be the same, the relative intensities of the fragment ions will differ.
Caption: Common fragmentation pathways for substituted anilines.
| Fragment Ion | 4-Bromo-2-fluoro-6-methylaniline | 4-Bromo-3-fluoro-2-methylaniline | Rationale for Differences |
| [M]⁺ | m/z 203/205 | m/z 203/205 | The molecular ion confirms the elemental formula. The 1:1 isotopic pattern for bromine is the key identifier. |
| [M-Br]⁺ | m/z 124 | m/z 124 | Loss of a bromine radical is a common pathway for brominated aromatics.[11] The relative intensity of this peak may vary slightly based on the stability of the resulting aryl cation. |
| [M-CH₃]⁺ | m/z 188/190 | m/z 188/190 | Loss of a methyl radical (alpha-cleavage) is possible. The stability of the resulting ion could be influenced by the substituent pattern.[12] |
| Other Fragments | Specific fragments related to the loss of HCN or other small molecules. | Different relative intensities for key fragments. | The proximity of the functional groups can enable or inhibit specific rearrangement and fragmentation pathways, altering the overall pattern. |
Integrated Strategy and Conclusion
For the unambiguous identification of bromo-fluoro-methylaniline isomers, no single technique is sufficient. A combined, logical approach is required.
Caption: A logical workflow for isomer identification.
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Environmental Science & Technology.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.
- 1 H chemical shifts of benzene, substituted benzenes, aniline and... - ResearchGate.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound.
- THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Science Publishing.
- Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. ResearchGate.
- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database.
- 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem.
- Mass Spectrometry Fragmentation Part 1 - YouTube.
- (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate.
- 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem.
- Halogenated Organic Compounds | Spectroscopy Online.
- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Scientific & Engineering Research.
- Fragmentation (mass spectrometry) - Wikipedia.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.
- 4-Bromo-2-fluoro-6-methylaniline - AOBChem USA.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology. ACS Publications.
- FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed.
- 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem.
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- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
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Safety Operating Guide
Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-fluoro-4-methylaniline
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 2-Bromo-6-fluoro-4-methylaniline demand a meticulous, informed approach. This guide moves beyond mere instruction to provide a framework for understanding the causality behind proper disposal protocols, ensuring that safety is an integral, self-validating component of your workflow.
Hazard Profile & Immediate Safety Precautions
Understanding the "why" is the foundation of safe laboratory practice. This compound is a halogenated aromatic amine. This classification immediately informs our handling and disposal strategy.
-
Aromatic Amines: This class of compounds can be toxic and may cause damage to organs through prolonged or repeated exposure.[1][2] They are often harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]
-
Halogenation (Bromo- and Fluoro- groups): The presence of bromine and fluorine atoms places this compound into the "halogenated organic" waste category.[6][7] Improper segregation of halogenated waste can lead to the formation of highly corrosive acids (like HBr and HF) during incineration, which can damage equipment and release toxic fumes if not handled by a specialized facility equipped with acid gas scrubbers.[2]
-
Acute Hazards: Based on data from structurally similar compounds, direct contact is expected to cause significant skin, eye, and respiratory system irritation.[8][9][10][11][12]
Therefore, all handling and disposal operations must be predicated on preventing any direct contact or aerosol generation.
Personal Protective Equipment (PPE) Protocol
A non-negotiable baseline of protection is required when handling this compound.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, which is a primary route of exposure for anilines.[2] Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects against splashes and airborne particles causing serious eye irritation.[8][10][13] |
| Skin/Body Protection | Long-sleeved laboratory coat. | Prevents incidental skin contact.[4][13] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[14][15] | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[3][8][9][10] |
Waste Characterization & Segregation: The Critical First Step
Proper disposal begins with correct segregation at the point of generation. Miscategorizing chemical waste is a serious safety breach that can lead to violent chemical reactions or improper treatment.
Primary Designation: Halogenated Organic Solid Waste
-
Why: Contains Bromine (Br) and Fluorine (F).[7]
-
Action: All waste materials, including the primary container, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, must be placed in a designated, properly labeled hazardous waste container for halogenated organics.[6][16]
-
Incompatibilities: Keep this waste stream separate from acids, strong oxidizing agents, and non-halogenated waste streams.[17][18]
Step-by-Step Disposal Procedures
The following protocols provide a direct, procedural guide for the two most common disposal scenarios in a laboratory setting.
Protocol 1: Routine Disposal of Unused Reagent and Contaminated Items
This procedure applies to the disposal of expired or excess this compound and any labware with gross contamination.
-
Prepare for Disposal: Don all required PPE as outlined in Section 2. Perform all operations within a chemical fume hood.
-
Locate Waste Container: Obtain a designated "Halogenated Organic Solid Waste" container. Ensure the container is clean, in good condition, and properly labeled.
-
Transfer Unused Reagent: If disposing of the original container with remaining product, ensure the cap is tightly sealed. Place the entire container into the halogenated waste drum. Do not attempt to empty small residual amounts.
-
Dispose of Contaminated Labware: Place all contaminated disposable items (e.g., weighing paper, gloves, pipette tips) directly into the halogenated solid waste container.
-
Seal and Log: Securely close the waste container. If your institution requires it, log the addition of the waste, specifying "this compound" and the estimated quantity.
-
Decontaminate: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning wipes as halogenated solid waste.
-
Doff PPE: Remove gloves and dispose of them in the halogenated waste stream. Wash hands thoroughly with soap and water.[14]
Protocol 2: Spill Cleanup and Disposal
This protocol addresses minor spills (<5g) within a controlled laboratory environment, such as a chemical fume hood.
-
Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure ventilation is active (i.e., the fume hood is operational).[13]
-
Don Enhanced PPE: In addition to standard PPE, consider a respirator if there is a risk of significant dust generation.[13]
-
Contain the Spill: Use a dry, inert absorbent material like sand, vermiculite, or commercial spill pillows to cover and contain the solid material.[19] DO NOT USE WATER. [13]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a sealable, labeled container.[2][9][14] Use tools that will not generate dust. Avoid breathing any dust.[8]
-
Final Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone).
-
Place all cleanup materials, including used cloths, scoops, and contaminated PPE, into the same container.
-
-
Label and Dispose:
-
Seal the container tightly.
-
Label the container clearly as "Hazardous Waste: Spill Debris containing this compound."
-
Dispose of the sealed container in the designated Halogenated Organic Solid Waste stream.[20]
-
-
Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill, per local policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 2-Bromo-4-fluoro-6-methoxyaniline Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR9315_msds.pdf]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/242950]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/24-295-0]
- 2-Bromo-4-fluoroaniline SDS, 1003-98-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2-Bromo-4-fluoroaniline-cas-1003-98-1.html]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?productName=A15543]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/97001]
- 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/195191-47-0_cb1314151.htm]
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Personal protective equipment for handling 2-Bromo-6-fluoro-4-methylaniline
Essential Safety and Handling Guide for 2-Bromo-6-fluoro-4-methylaniline
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound (CAS No. 18349-09-2). As a substituted aniline, this compound warrants careful handling due to its presumed toxicological properties, which are characteristic of this class of chemicals. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][5]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[2][3][5][6]
Aromatic amines as a class are known for their ability to be readily absorbed through the skin, potentially leading to systemic toxicity.[7] Therefore, preventing all routes of exposure is paramount.
| Hazard Classification | Anticipated GHS Hazard Statement | Source Analogy |
| Acute Oral Toxicity | H302: Harmful if swallowed | [5][8] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | [5] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | [1][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2][5][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on minimizing exposure through dermal contact, inhalation, and eye contact.
Caption: PPE selection workflow for handling this compound.
-
Hand Protection: Due to the high risk of dermal absorption associated with anilines, proper glove selection is critical. While nitrile gloves offer some protection, they are not recommended for prolonged contact with aniline.[8] Therefore, a double-gloving strategy is advised:
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove made of Butyl rubber or Viton®. These materials have demonstrated superior resistance to aniline and its derivatives.
-
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[9] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1] For weighing and transferring solid material, an N95 dust mask can provide an additional layer of protection.[8] In the event of a spill or if work must be performed outside of a fume hood, a full-face respirator equipped with organic vapor cartridges is necessary.
-
Body Protection: A fully buttoned, flame-retardant laboratory coat should be worn at all times. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron is also required.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure a safe and controlled experimental environment.
-
Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a chemical fume hood.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid and organic compounds is readily available. This should include absorbent materials like vermiculite or sand, and designated waste containers.
-
-
Handling:
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: Handle the compound exclusively within a chemical fume hood. Use spatulas and weighing paper for solid transfers to minimize dust generation.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1] Protect from light.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill Cleanup:
-
Small Spills (inside a fume hood): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills (or any spill outside a fume hood): Evacuate the area and prevent entry. Notify your institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical down the drain or in the regular trash. Contact your institution's EHS department for specific disposal procedures.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring personal safety and the integrity of their work environment.
References
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline.
- ChemBK. (n.d.). This compound.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
